Desmethyl Lacosamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-N-benzyl-3-hydroxypropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKSCJLQKGLSKU-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CO)C(=O)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401248336 | |
| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175481-38-6 | |
| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175481-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethyl lacosamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-N-Benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401248336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-N-benzyl-2-acetamido-3-hydroxypropionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYL LACOSAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNH5357R26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Profile of Desmethyl Lacosamide: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Desmethyl Lacosamide (B1674222), also known as O-Desmethyl Lacosamide (ODL), is the principal and pharmacologically inactive human metabolite of the third-generation anti-epileptic drug, Lacosamide.[1][2][3] It is also recognized as a potential impurity in the commercial synthesis of Lacosamide.[4] The formation of Desmethyl Lacosamide occurs through the O-demethylation of Lacosamide, a process primarily mediated by the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19.[1][2][5] Understanding the chemical structure, properties, and synthesis of this molecule is crucial for pharmacokinetic studies, impurity profiling, and the overall quality control of Lacosamide production.
Chemical Structure and Physicochemical Properties
This compound is chemically designated as (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide.[4][6][7] It is a functionalized amino acid derivative, structurally similar to its parent compound, Lacosamide, but lacking the methyl group on the ether linkage.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide | [4][6][7][8] |
| CAS Number | 175481-38-6 | [4] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [4][6] |
| Molecular Weight | 236.27 g/mol | [9] |
| Appearance | White to Off-White Solid | [9] |
| Melting Point | 138-140 °C | [9] |
| SMILES | CC(=O)N--INVALID-LINK--C(=O)NCC1=CC=CC=C1 | [7][10] |
| InChI | InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16)/t11-/m1/s1 | [4][6][9] |
| InChIKey | XRKSCJLQKGLSKU-LLVKDONJSA-N | [4][6][9] |
| Solubility | Soluble in DMSO and Ethanol. Slightly soluble in Methanol. | [4][9] |
| Storage | Refrigerator | [9] |
Synthesis and Spectroscopic Characterization
This compound is often synthesized as an intermediate or is a known impurity in the manufacturing process of Lacosamide.[7][10] A common synthetic approach involves the acetylation of an amino-protected serine derivative.
Experimental Protocol: Synthesis of this compound
A representative synthesis for (R)-2-acetamido-N-benzyl-3-hydroxypropanamide is described as an intermediate in the synthesis of Lacosamide.[10]
-
Starting Material: (R)-2-amino-N-benzyl-3-hydroxypropanamide (10 g, 51.54 mmol).
-
Reagents: Acetic anhydride (B1165640) (5.25 g, 51.54 mmol), Methylene (B1212753) chloride (100 mL).
-
Procedure:
-
Dissolve (R)-2-amino-N-benzyl-3-hydroxypropanamide in methylene chloride.
-
Cool the solution to 10-15°C.
-
Add acetic anhydride to the solution.
-
The reaction proceeds to yield (R)-2-acetamido-N-benzyl-3-hydroxypropanamide (this compound).[10]
-
Note: This is a generalized protocol based on literature for the synthesis of this compound as an impurity. Further purification steps such as crystallization or chromatography may be required to achieve high purity.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | References |
| ¹H-NMR | (300 MHz, CDCl₃), δ 2.0 (s, 3H), 3.8 (m, 1H), 4.0 (m, 2H), 4.4 (d, 2H), 6.8 (d, 1H), 7.2-7.4 (m, 5H), 7.8 (t, 1H). | [11] |
| IR (KBr) | 3287, 3003, 2848, 1638, 1454, 1395, 1220, 1138, 945, 694, 605, 495 cm⁻¹. | [11] |
| Mass Spec (ESI) | HRMS(ESI) m/z calcd for C₁₀H₁₄N₂O₂: 194.1055, found 195.1129 ([M+H]⁺); 217.0947 ([M+Na]⁺) for the de-acetylated precursor. The parent compound fragmentation would be expected. | [12] |
Analytical Quantification in Biological Matrices
The quantification of this compound is essential for pharmacokinetic and metabolic studies of Lacosamide. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for its sensitive and specific detection in biological fluids.
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Serum
This protocol is adapted from a validated method for the simultaneous quantification of Lacosamide and O-Desmethyl Lacosamide (ODL).[1][4][13]
-
Sample Preparation (Protein Precipitation):
-
To 25 µL of serum sample (standard, control, or patient), add 150 µL of a precipitation solution containing the internal standard (e.g., lacosamide-¹³C, d₃) in methanol.[4]
-
Vortex the mixture for 15 seconds.[4]
-
Centrifuge at 15,500 x g for 10 minutes.[4]
-
Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water and vortex.[4]
-
-
Chromatographic Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 analytical column (e.g., Thermo Accucore C18, 2.6 µm, 50 x 2.1mm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in methanol.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Gradient Elution:
-
Initial: 95:5 (A:B), hold for 30 seconds.
-
Ramp to 5:95 (A:B) over 3 minutes.
-
Hold at 5:95 (A:B) for 0.5 minutes.
-
Re-equilibrate with 95:5 (A:B) for 2.5 minutes.[4]
-
-
Injection Volume: 3 µL.[4]
-
-
Mass Spectrometry Conditions:
Metabolic Pathway
The primary metabolic route for Lacosamide in humans is its conversion to the inactive this compound metabolite.
Caption: Metabolic conversion of Lacosamide to this compound.
References
- 1. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 2. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. US8957252B2 - Process for preparation of lacosamide and some N-benzyl-propanamide intermediate derivatives - Google Patents [patents.google.com]
- 9. Lacosamide: What Can Be Expected from the Next New Antiepileptic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]
Physicochemical Properties of O-desmethyl Lacosamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-desmethyl lacosamide (B1674222) is the major and pharmacologically inactive human metabolite of the third-generation anti-epileptic drug, lacosamide.[1][2][3] The formation of this metabolite is a critical aspect of lacosamide's pharmacokinetic profile and is primarily mediated by cytochrome P450 enzymes.[1][2] A thorough understanding of the physicochemical properties of O-desmethyl lacosamide is essential for researchers in drug metabolism, pharmacokinetics, and toxicology, as well as for professionals involved in the development of new chemical entities that may undergo similar metabolic pathways. This technical guide provides a comprehensive overview of the core physicochemical properties of O-desmethyl lacosamide, detailed experimental protocols for its quantification, and a visualization of its formation pathway.
Core Physicochemical Properties
The fundamental physicochemical characteristics of O-desmethyl lacosamide are summarized in the table below. These properties are crucial for predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| IUPAC Name | (2R)-N-benzyl-2-acetamido-3-hydroxypropanamide | [4] |
| CAS Number | 175481-38-6 | [5][6][7][8] |
| Chemical Formula | C₁₂H₁₆N₂O₃ | [4][5][6][7] |
| Molecular Weight | 236.27 g/mol | [6][8] |
| Physical State | Solid | [5] |
| Melting Point | 138-140 °C | [8] |
| Boiling Point | Predicted: 536.45 °C at 760 mmHg (for Lacosamide) | [9] |
| Water Solubility | Soluble in DMSO and Ethanol | [5] |
| pKa (Strongest Acidic) | Predicted: 12.4 | [4] |
| pKa (Strongest Basic) | Predicted: -2 | [4] |
| logP | Predicted: -0.05 (ALOGPS), -0.67 (ChemAxon) | [4] |
Metabolic Signaling Pathway
The formation of O-desmethyl lacosamide from lacosamide is a key metabolic step. This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system in the liver.
Caption: Metabolic conversion of lacosamide to its major metabolite, O-desmethyl lacosamide.
Experimental Protocols
The quantification of O-desmethyl lacosamide in biological matrices is crucial for pharmacokinetic and drug metabolism studies. A widely used and sensitive method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantification of O-desmethyl Lacosamide in Human Plasma by LC-MS/MS
This protocol provides a representative method for the determination of O-desmethyl lacosamide concentrations.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing a suitable internal standard (e.g., a stable isotope-labeled analog of O-desmethyl lacosamide).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for these column dimensions.
-
Injection Volume: 5-10 µL of the prepared sample supernatant.
3. Tandem Mass Spectrometry (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is typically used for the detection of O-desmethyl lacosamide.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for O-desmethyl lacosamide and the internal standard to ensure selectivity and sensitivity.
-
Example Transition for O-desmethyl lacosamide: The exact m/z values would be determined during method development, but would be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion.
-
-
Data Analysis: The concentration of O-desmethyl lacosamide in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.
Workflow for LC-MS/MS Quantification
Caption: A typical workflow for the quantification of O-desmethyl lacosamide in plasma.
Conclusion
This technical guide provides a consolidated resource for the physicochemical properties of O-desmethyl lacosamide. The presented data, metabolic pathway, and experimental protocol are intended to support researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. A comprehensive understanding of these fundamental characteristics is paramount for the continued study of lacosamide and the development of future pharmaceuticals.
References
- 1. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. caymanchem.com [caymanchem.com]
- 6. molcan.com [molcan.com]
- 7. SmallMolecules.com | O-Desmethyl Lacosamide (5 mg) from Cayman Chemical | SmallMolecules.com [smallmolecules.com]
- 8. Desmethyl Lacosamide | 175481-38-6 [chemicalbook.com]
- 9. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of CYP2C19 in the Metabolic Formation of Desmethyl Lacosamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacosamide (B1674222) (Vimpat®) is a third-generation anti-seizure medication widely used in the treatment of epilepsy. Its metabolic pathway is of significant interest for understanding its pharmacokinetic profile and potential for drug-drug interactions. Approximately 60% of a lacosamide dose is metabolized, with the primary pathway being O-demethylation to the inactive metabolite, O-desmethyl lacosamide (ODL). This process is predominantly mediated by the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth review of the central role of the CYP2C19 isoenzyme in this metabolic conversion, the influence of genetic polymorphisms on lacosamide pharmacokinetics, and the experimental methodologies used to characterize these interactions.
Introduction
Lacosamide exerts its therapeutic effect by selectively enhancing the slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing.[1] Unlike many anti-seizure drugs, lacosamide has a favorable pharmacokinetic profile, including high bioavailability and low protein binding (<15%).[2][3] The drug is eliminated through both renal excretion of the unchanged parent drug (approximately 40%) and hepatic metabolism (~60%).[4] The major metabolic pathway is O-demethylation, resulting in the formation of O-desmethyl lacosamide (ODL), a pharmacologically inactive compound.[1][5] Understanding the enzymatic basis of this transformation is critical for predicting pharmacokinetic variability, assessing drug-drug interaction potential, and personalizing therapy.
The Metabolic Pathway of Lacosamide
The conversion of lacosamide to ODL is a Phase I metabolic reaction mediated by several CYP450 isoenzymes. In vitro and in vivo studies have identified CYP2C19, CYP2C9, and CYP3A4 as the primary catalysts for this O-demethylation reaction.[1][5][6] While all three enzymes contribute, the role of CYP2C19 has been the most extensively studied and is considered a principal contributor to lacosamide's metabolism.[1][3][4]
The following diagram illustrates the metabolic conversion of lacosamide.
Caption: Metabolic pathway of Lacosamide to its O-desmethyl metabolite.
Impact of CYP2C19 Genetic Polymorphisms
The gene encoding CYP2C19 is highly polymorphic, leading to distinct phenotypes with varying enzyme activity. These genetic differences can significantly alter the pharmacokinetics of CYP2C19 substrates, including lacosamide. The primary phenotypes include Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive (Normal) Metabolizers (EMs), and Ultrarapid Metabolizers (UMs).
Pharmacokinetic Variations
Studies have consistently shown that individuals with reduced or no CYP2C19 function (PMs) exhibit altered lacosamide metabolism.
-
Reduced Metabolite Formation: CYP2C19 PMs have markedly lower plasma concentrations of the inactive ODL metabolite. The FDA label for lacosamide notes that plasma concentrations and urinary excretion of ODL were reduced by approximately 70% in PMs compared to EMs.[6]
-
Increased Parent Drug Exposure: Consequently, PMs tend to have higher plasma concentrations of the active drug, lacosamide, for a given dose. This is often measured as the concentration-to-dose ratio (C/D ratio).
The following tables summarize quantitative data from studies investigating the effect of CYP2C19 genotype on lacosamide and ODL pharmacokinetics.
Table 1: Effect of CYP2C19 Phenotype on Lacosamide Concentration-to-Dose (C/D) Ratio
| Study Population | Extensive/Normal Metabolizer (EM/NM) C/D Ratio | Intermediate Metabolizer (IM) C/D Ratio | Poor Metabolizer (PM) C/D Ratio | Reference |
| Korean Adults | 25.58 | 27.78 (+13% vs EM) | 35.6 (+39% vs EM) | [7] |
| Chinese Pediatrics | 0.8 ± 0.4 µg·mL⁻¹·kg·mg⁻¹ | 1.0 ± 0.5 µg·mL⁻¹·kg·mg⁻¹ | 1.7 ± 0.7 µg·mL⁻¹·kg·mg⁻¹ | [5] |
Table 2: Pharmacokinetic Parameters in CYP2C19 Poor vs. Extensive Metabolizers
| Parameter | CYP2C19 Poor Metabolizers (PM) | CYP2C19 Extensive Metabolizers (EM) | Key Finding | Reference |
| Lacosamide Plasma Concentration | Similar to EMs | Similar to PMs | FDA label suggests no clinically relevant difference in parent drug PK. | [1][6] |
| O-desmethyl Lacosamide (ODL) Plasma Concentration & Urinary Excretion | ~70% lower than EMs | Baseline | Significant reduction in metabolite formation in PMs. | [6] |
Clinical Implications
There is an evolving understanding of the clinical relevance of these pharmacokinetic shifts. The FDA label states that there are no clinically relevant differences in the pharmacokinetics of lacosamide between PMs and EMs, and therefore no dose adjustment is recommended based on genotype.[1][6] This is based on early studies showing similar plasma concentrations of the parent drug.
However, more recent research suggests a stronger correlation between CYP2C19 status, lacosamide plasma levels, and clinical outcomes. Studies in Korean and Chinese pediatric populations have found that PMs, who have higher C/D ratios, may also have a higher incidence of adverse events.[5][7] These findings suggest that for certain populations, CYP2C19 genotyping could be a useful tool for personalizing lacosamide therapy to optimize efficacy and minimize toxicity.
The logical relationship between genotype and clinical outcome is depicted below.
Caption: Relationship between CYP2C19 genotype, metabolism, and clinical outcome.
Experimental Methodologies
The characterization of lacosamide's metabolism relies on established in vitro and analytical techniques.
In Vitro Metabolism & Reaction Phenotyping
Reaction phenotyping is performed to identify the specific enzymes responsible for a drug's metabolism. This is typically achieved using human liver microsomes (HLMs), which contain a rich complement of CYP enzymes, or with recombinant human CYP enzymes.
General Protocol for In Vitro Metabolism in Human Liver Microsomes (HLMs):
-
Preparation: A reaction mixture is prepared in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4) containing pooled HLMs (e.g., 0.2-0.5 mg/mL protein concentration) and lacosamide at a specified concentration.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to bring it to temperature.
-
Initiation: The metabolic reaction is initiated by adding a cofactor, typically an NADPH-regenerating system (e.g., 1 mM NADPH).
-
Incubation: The reaction proceeds at 37°C for a defined time course (e.g., with samples taken at 0, 30, 60, 90, 180 minutes).
-
Termination: The reaction is stopped at each time point by adding a cold organic solvent, such as an acetonitrile (B52724)/methanol mixture (1:1), which precipitates the microsomal proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein.
-
Analysis: The supernatant, containing the remaining lacosamide and the formed ODL, is collected for analysis by LC-MS/MS.
To determine the relative contribution of specific CYP isoforms, this protocol is repeated either with recombinant enzymes (each expressing a single CYP isoform) or in the presence of isoform-specific chemical inhibitors.
The diagram below outlines a typical experimental workflow.
Caption: Experimental workflow for in vitro metabolism of Lacosamide.
Analytical Quantification: LC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of lacosamide and ODL in biological matrices.
General Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Protein precipitation is a common and effective method. A cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., lamotrigine) is added to the sample (plasma, serum, or microsomal supernatant). The mixture is vortexed and then centrifuged to pellet the proteins. The resulting supernatant is transferred for injection.
-
Chromatography: The analytes are separated on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Specific precursor-to-product ion transitions are monitored for lacosamide, ODL, and the internal standard in Multiple Reaction Monitoring (MRM) mode to ensure specificity and achieve low limits of quantification.
Conclusion
CYP2C19 is a key enzyme in the metabolic clearance of lacosamide via O-demethylation to its inactive metabolite, O-desmethyl lacosamide. The functional consequences of genetic polymorphisms in the CYP2C19 gene are well-established, with poor metabolizers exhibiting significantly reduced metabolite formation and higher plasma concentrations of the parent drug. While the clinical need for routine genotyping is still a subject of discussion, emerging evidence suggests that in certain populations, understanding a patient's CYP2C19 status could aid in optimizing lacosamide therapy. The in vitro and analytical methodologies described herein provide a robust framework for drug development professionals to further investigate the metabolism of lacosamide and other compounds susceptible to polymorphic drug-metabolizing enzymes.
References
- 1. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetic and pharmacodynamic profile of lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lacosamide: What Can Be Expected from the Next New Antiepileptic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of CYP2C19 and CYP2C9 polymorphisms on the efficacy and plasma concentration of lacosamide in pediatric patients with epilepsy in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. bktimes.net [bktimes.net]
Desmethyl Lacosamide: A Key Biomarker for Understanding Lacosamide Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Lacosamide (B1674222) (brand name Vimpat) is a third-generation anti-epileptic drug (AED) utilized for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1][2] Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing.[1][3] While therapeutic drug monitoring (TDM) of Lacosamide is employed to optimize seizure control and minimize adverse effects, the quantification of its major, inactive metabolite, O-desmethyl Lacosamide (ODL), offers a deeper insight into an individual's metabolic capacity.[4] This technical guide provides a comprehensive overview of Desmethyl Lacosamide as a biomarker, detailing the metabolic pathways, analytical methodologies for its quantification, and the influence of genetic polymorphisms.
Lacosamide Metabolism and the Role of this compound
Lacosamide is primarily eliminated from the body through renal excretion and biotransformation.[5] Approximately 40% of the administered dose is excreted unchanged in the urine.[1][6] A significant portion of the drug undergoes metabolism in the liver to form O-desmethyl Lacosamide (ODL), a pharmacologically inactive metabolite.[5][7] This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP2C19, CYP2C9, and CYP3A4.[1][7][8] Among these, CYP2C19 is considered the most significant contributor to the O-demethylation of Lacosamide.[8]
The formation of this compound serves as a direct indicator of the metabolic activity of these CYP enzymes. Consequently, measuring the concentration of this compound in relation to the parent drug can provide valuable information about an individual's metabolic phenotype.
The Influence of CYP2C19 Genetic Polymorphisms
The gene encoding the CYP2C19 enzyme is highly polymorphic, leading to variations in enzyme activity among individuals.[7] These genetic variations result in different metabolizer phenotypes:
-
Normal (Extensive) Metabolizers (EMs): Individuals with two functional alleles.
-
Intermediate Metabolizers (IMs): Individuals with one functional and one non-functional allele.
-
Poor Metabolizers (PMs): Individuals with two non-functional alleles.[7]
Studies have demonstrated a clear correlation between CYP2C19 genotype and the plasma concentrations of this compound.[7] Individuals who are CYP2C19 poor metabolizers exhibit significantly lower plasma concentrations and urinary excretion of the O-desmethyl metabolite compared to normal metabolizers.[7][9] Conversely, plasma concentrations of the active drug, Lacosamide, remain largely similar between poor and extensive metabolizers, suggesting that alternative metabolic pathways or renal clearance compensate for the reduced CYP2C19 activity.[7] However, some studies in pediatric populations suggest that CYP2C19 polymorphisms can affect Lacosamide plasma concentrations and, consequently, treatment efficacy and the likelihood of adverse events.[10]
Quantitative Data on Lacosamide and this compound Concentrations
The following tables summarize quantitative data from studies investigating the impact of CYP2C19 genotype on Lacosamide and this compound concentrations.
Table 1: Comparison of Lacosamide and O-desmethyl Lacosamide Plasma Concentrations in CYP2C19 Poor Metabolizers vs. Extensive Metabolizers
| Parameter | CYP2C19 Poor Metabolizers (PM) (N=4) | CYP2C19 Extensive Metabolizers (EM) (N=8) | Reference |
| Lacosamide Plasma Concentrations | Similar to EMs | Similar to PMs | [7][9] |
| O-desmethyl Lacosamide Plasma Concentrations | ~70% reduced compared to EMs | - | [7][9] |
| O-desmethyl Lacosamide Urinary Excretion | ~70% reduced compared to EMs | - | [7][9] |
Table 2: Serum Concentrations of Lacosamide and O-desmethyl Lacosamide in Patients on Lacosamide Therapy
| Analyte | Concentration Range | Patient Cohort | Reference |
| Lacosamide | 2.2–19.8 µg/ml | 23 individuals on 200 mg/day or 400 mg/day | [4][11] |
| O-desmethyl Lacosamide | up to 2.5 µg/ml | 23 individuals on 200 mg/day or 400 mg/day | [4][11] |
Experimental Protocols for Quantification
The simultaneous quantification of Lacosamide and this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][12]
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is commonly employed for sample preparation.[4][11]
-
Sample Collection: Collect human serum samples.
-
Precipitation: To 25 µl of serum, add 150 µl of a precipitation solution containing an internal standard (e.g., 5 µg/ml Lacosamide-¹³C, d₃ in methanol).
-
Vortexing: Vortex the mixture for 15 seconds.
-
Centrifugation: Centrifuge the samples for 10 minutes at 15,500 x g.
-
Dilution: Transfer 10 µl of the supernatant to an injection vial containing 1 ml of 0.1% formic acid in water and vortex.
-
Injection: Inject 3 µl of the final solution onto the LC-MS/MS system.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following parameters provide a representative example of an LC-MS/MS method for the analysis of Lacosamide and this compound.
Table 3: LC-MS/MS Method Parameters
| Parameter | Specification | Reference |
| Liquid Chromatography | ||
| Analytical Column | Thermo Accucore C18 (2.6 µm, 50 x 2.1mm) | [4] |
| Mobile Phase A | 0.1% formic acid in water | [4] |
| Mobile Phase B | 0.1% formic acid in methanol | [4] |
| Flow Rate | 0.6 ml/min | [4] |
| Gradient Elution | Initial: 95:5 (A:B) for 0.5 minStep to 80:20 (A:B)Ramp to 5:95 (A:B) in 3 min, hold for 0.5 minEquilibrate with 95:5 (A:B) for 2.5 min | [4] |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | [4] |
| Monitored Transitions | Specific precursor-to-product ion transitions for Lacosamide, this compound, and the internal standard are monitored. It is recommended to monitor two transitions for confident identification. | [4] |
| Method Performance | ||
| Calibration Range (Lacosamide) | 0.95–30.29 µg/ml | [4][11] |
| Calibration Range (O-desmethyl Lacosamide) | 0.95–30.41 µg/ml | [4][11] |
| Expanded Linear Range (Lacosamide) | 0.41–47.49 µg/ml | [4][11] |
| Expanded Linear Range (O-desmethyl Lacosamide) | 0.34–48.17 µg/ml | [4][11] |
| Total Coefficient of Variation (CV) | < 4.7% | [4][11] |
| Analytical Accuracy | 87.2–106.0% | [4][11] |
Conclusion
This compound serves as a valuable biomarker for assessing the metabolic activity of CYP2C19, a key enzyme in the biotransformation of Lacosamide. The quantification of this inactive metabolite, in conjunction with the parent drug, can elucidate an individual's metabolic phenotype, which may have implications for personalized dosing strategies, particularly in specific patient populations. The well-established and robust LC-MS/MS methodologies allow for the accurate and precise measurement of both Lacosamide and this compound in clinical and research settings. This in-depth understanding of Lacosamide metabolism, facilitated by the analysis of this compound, is crucial for optimizing therapeutic outcomes and advancing the development of novel anti-epileptic therapies.
References
- 1. youtube.com [youtube.com]
- 2. Lacosamide - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetic and pharmacodynamic profile of lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Absorption, disposition, metabolic fate and elimination of the anti-epileptic drug lacosamide in humans: mass balance following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Effects of CYP2C19 and CYP2C9 polymorphisms on the efficacy and plasma concentration of lacosamide in pediatric patients with epilepsy in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
The Pharmacological Inactivity of Desmethyl Lacosamide: A Technical Overview
References
- 1. Lacosamide and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Lacosamide - The Epilepsy Prescriber's Guide to Antiepileptic Drugs [cambridge.org]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. Absorption, disposition, metabolic fate and elimination of the anti-epileptic drug lacosamide in humans: mass balance following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Lacosamide - Wikipedia [en.wikipedia.org]
- 10. Activity of the anticonvulsant lacosamide in experimental and human epilepsy via selective effects on slow Na+ channel inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. youtube.com [youtube.com]
- 13. Clinical pharmacokinetic and pharmacodynamic profile of lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Properties of Desmethyl Lacosamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desmethyl Lacosamide (B1674222), the primary metabolite of the anti-epileptic drug Lacosamide, presents a crucial area of study in drug metabolism and safety assessment. While Lacosamide's pharmacological activity is known to be stereospecific, residing in the (R)-enantiomer, the chiral properties of its main metabolite, Desmethyl Lacosamide, are less characterized in publicly available literature. This technical guide provides a comprehensive overview of the known and extrapolated chiral characteristics of this compound. It details methodologies for its synthesis and chiral separation, based on established protocols for the parent compound, and presents this information in a format amenable to laboratory application. The included data, experimental protocols, and visualizations are intended to serve as a foundational resource for researchers investigating the stereochemical aspects of Lacosamide metabolism and its potential implications in drug development.
Introduction
Lacosamide is an anti-epileptic drug that functions through a stereoselective mechanism, with the (R)-enantiomer being the pharmacologically active agent.[1] The (S)-enantiomer is considered inactive.[2] The primary metabolic pathway of Lacosamide involves O-demethylation to form this compound.[3] This metabolite is considered pharmacologically inactive.[3] Given the stereospecificity of the parent drug, understanding the chiral properties of its metabolites is essential for a complete pharmacological and toxicological profile. This guide focuses on the chiral aspects of this compound, providing available data and proposed experimental approaches for its synthesis and analysis.
Quantitative Data on Chiral Properties
Table 1: Physicochemical and Chiral Properties of Lacosamide Enantiomers
| Property | (R)-Lacosamide | (S)-Lacosamide | Reference |
| IUPAC Name | (2R)-2-(Acetylamino)-N-benzyl-3-methoxypropanamide | (2S)-2-(Acetylamino)-N-benzyl-3-methoxypropanamide | N/A |
| Molecular Formula | C₁₃H₁₈N₂O₃ | C₁₃H₁₈N₂O₃ | N/A |
| Molecular Weight | 250.29 g/mol | 250.29 g/mol | N/A |
| Pharmacological Activity | Active | Inactive | [2][4] |
Table 2: Physicochemical and Chiral Properties of this compound Enantiomers
| Property | (R)-Desmethyl Lacosamide | (S)-Desmethyl Lacosamide | Reference |
| IUPAC Name | (2R)-2-(Acetylamino)-N-benzyl-3-hydroxypropanamide | (2S)-2-(Acetylamino)-N-benzyl-3-hydroxypropanamide | N/A |
| Molecular Formula | C₁₂H₁₆N₂O₃ | C₁₂H₁₆N₂O₃ | N/A |
| Molecular Weight | 236.27 g/mol | 236.27 g/mol | N/A |
| Specific Rotation | Not Available | Not Available | N/A |
| Pharmacological Activity | Inactive | Inactive | [3] |
Experimental Protocols
The following protocols are based on established methods for the synthesis and chiral separation of Lacosamide and are adapted for the preparation and analysis of this compound enantiomers.
Enantioselective Synthesis of (R)- and (S)-Desmethyl Lacosamide
This proposed synthesis is adapted from known routes to Lacosamide, utilizing a chiral starting material to ensure the desired stereochemistry.
Protocol:
-
Starting Material: Begin with either N-Boc-(R)-serine or N-Boc-(S)-serine for the synthesis of (R)- or (S)-Desmethyl Lacosamide, respectively.
-
Amide Coupling:
-
Dissolve N-Boc-D-serine (1 equivalent) in dichloromethane (B109758) (DCM).
-
Add N-hydroxysuccinimide (1.1 equivalents) and dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add benzylamine (B48309) (1.2 equivalents) and stir for an additional 12 hours.
-
Filter the reaction mixture to remove dicyclohexylurea.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-2-amino-N-benzyl-3-hydroxypropanamide.
-
-
Boc Deprotection:
-
Dissolve the product from the previous step in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).
-
Stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-2-amino-N-benzyl-3-hydroxypropanamide.
-
-
N-Acetylation:
-
Dissolve the amino intermediate in DCM and cool to 0°C.
-
Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of acetic anhydride (B1165640) (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain (R)-Desmethyl Lacosamide.
-
-
Repeat the procedure starting with N-Boc-L-serine to synthesize (S)-Desmethyl Lacosamide.
Chiral Separation of this compound Enantiomers by HPLC
This method is adapted from validated chiral HPLC methods for Lacosamide.[5][6][7][8]
Protocol:
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 85:15 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 27°C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Dissolve a racemic mixture of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers. The resolution between the peaks should be greater than 2.0 for baseline separation.
Visualizations
The following diagrams illustrate the metabolic pathway of Lacosamide and a proposed experimental workflow for the synthesis and analysis of this compound enantiomers.
Caption: Metabolic conversion of active (R)-Lacosamide to inactive (R)-Desmethyl Lacosamide.
Caption: Proposed experimental workflow for the synthesis and chiral analysis of this compound enantiomers.
Conclusion
While this compound is recognized as the major and pharmacologically inactive metabolite of Lacosamide, a detailed public characterization of its chiral properties is lacking. This technical guide consolidates the available information and provides robust, extrapolated experimental protocols for the enantioselective synthesis and chiral separation of (R)- and (S)-Desmethyl Lacosamide. The provided methodologies and visualizations serve as a practical resource for researchers aiming to fill the existing data gaps. Further investigation into the specific chiral properties of this compound will contribute to a more comprehensive understanding of the overall disposition and safety profile of Lacosamide.
References
- 1. Total synthesis of lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. longdom.org [longdom.org]
- 8. Bot Verification [rasayanjournal.co.in]
The Glucuronidation Potential of Desmethyl Lacosamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lacosamide, an established anti-epileptic drug, is primarily metabolized to its O-desmethyl derivative, O-desmethyl Lacosamide (ODL). While ODL is considered pharmacologically inactive, its subsequent metabolic fate, particularly through Phase II conjugation reactions, is not well-documented in publicly available literature. This technical guide explores the potential for ODL to undergo glucuronidation, a critical pathway for the detoxification and elimination of xenobiotics. Drawing upon the chemical structure of ODL, established principles of drug metabolism, and data from structurally related compounds, this document provides a theoretical framework and practical methodologies for investigating its glucuronidation. This guide is intended to serve as a resource for researchers in drug metabolism, pharmacology, and toxicology, offering insights into the design and execution of in vitro studies to elucidate the role of UDP-glucuronosyltransferases (UGTs) in the disposition of this major Lacosamide metabolite.
Introduction
Lacosamide is an anti-seizure medication that undergoes significant metabolism in humans. Approximately 60% of a Lacosamide dose is metabolized, with the primary pathway being O-demethylation to form O-desmethyl Lacosamide (ODL)[1]. This reaction is catalyzed mainly by cytochrome P450 (CYP) enzymes, particularly CYP2C19, with contributions from CYP2C9 and CYP3A4[1][2][3]. ODL is considered a major but inactive metabolite[1]. While the formation of ODL is well-characterized, its subsequent elimination pathways are less understood.
Glucuronidation, a major Phase II metabolic pathway, involves the conjugation of a substrate with glucuronic acid, rendering it more water-soluble and readily excretable[4]. This process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs)[4]. The chemical structure of ODL, which possesses a free hydroxyl group resulting from the demethylation of the methoxy (B1213986) group on Lacosamide, presents a potential site for glucuronidation. Understanding the potential for ODL to be a substrate for UGT enzymes is crucial for a complete characterization of Lacosamide's metabolic profile and for assessing any potential for drug-drug interactions involving the UGT pathway.
This guide provides an in-depth overview of the theoretical potential for ODL glucuronidation and presents detailed experimental protocols for its investigation.
Potential for Desmethyl Lacosamide Glucuronidation: A Theoretical Assessment
The primary structural feature of O-desmethyl Lacosamide that suggests its potential as a substrate for glucuronidation is the presence of a hydroxyl group. This functional group is a common target for UGT enzymes, which catalyze the formation of an O-glucuronide conjugate.
While direct experimental data on the glucuronidation of ODL is currently unavailable in the scientific literature, studies on other O-desmethyl metabolites provide a basis for this hypothesis. For instance, O-desmethyltramadol, the active metabolite of tramadol, has been shown to undergo in vitro glucuronidation in hepatic microsomes from various species[5]. This suggests that the O-desmethyl moiety is accessible to and can be conjugated by UGT enzymes.
Based on the glucuronidation of compounds with similar structural motifs (e.g., phenolic hydroxyl groups), it can be postulated that several UGT isoforms could potentially be involved in the glucuronidation of ODL. These may include members of the UGT1A and UGT2B subfamilies, which are known to metabolize a wide range of xenobiotics containing hydroxyl groups[6].
Quantitative Data on this compound Glucuronidation
As of the date of this publication, there is no publicly available quantitative data from in vitro or in vivo studies specifically examining the glucuronidation of this compound. Therefore, kinetic parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of this compound glucuronide have not been determined. The identification of specific UGT isoforms responsible for this metabolic pathway also remains to be elucidated.
The following table is provided as a template for researchers to populate with experimental data as it becomes available.
| Parameter | Value | UGT Isoform(s) | Experimental System | Reference |
| Km (µM) | Data not available | To be determined | e.g., Human Liver Microsomes | |
| Vmax (pmol/min/mg protein) | Data not available | To be determined | e.g., Human Liver Microsomes | |
| Intrinsic Clearance (CLint, µL/min/mg protein) | Data not available | To be determined | e.g., Human Liver Microsomes |
Experimental Protocols for Investigating this compound Glucuronidation
To investigate the potential for this compound (ODL) to undergo glucuronidation, a series of in vitro experiments can be conducted. The following protocols provide a detailed methodology for assessing the formation of ODL-glucuronide in human liver microsomes and for identifying the specific UGT enzymes involved.
In Vitro Glucuronidation Assay using Human Liver Microsomes (HLM)
Objective: To determine if ODL is a substrate for UGT enzymes present in HLM and to characterize the kinetics of ODL-glucuronide formation.
Materials:
-
O-desmethyl Lacosamide (ODL)
-
Pooled Human Liver Microsomes (HLM)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt
-
Tris-HCl buffer (pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound)
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2.
-
Prepare a stock solution of ODL (e.g., 10 mM in DMSO).
-
Prepare a stock solution of UDPGA (e.g., 50 mM in water).
-
Prepare a stock solution of alamethicin (e.g., 5 mg/mL in ethanol).
-
Prepare the termination solution: Acetonitrile containing the internal standard at a suitable concentration.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Tris-HCl buffer with MgCl2.
-
HLM (final protein concentration typically 0.25-1.0 mg/mL).
-
Alamethicin (final concentration 25 µg/mg of microsomal protein) to activate the UGT enzymes.
-
ODL at various concentrations (e.g., 1-500 µM) to determine kinetic parameters.
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (final concentration typically 2-5 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 2-3 volumes of ice-cold termination solution.
-
-
Sample Processing:
-
Centrifuge the plate at 4°C for 15 minutes at a high speed (e.g., 3000 x g) to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples for the formation of ODL-glucuronide using a validated LC-MS/MS method.
-
Monitor the specific parent-to-product ion transition for ODL-glucuronide.
-
-
Data Analysis:
-
Calculate the rate of ODL-glucuronide formation.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
UGT Reaction Phenotyping using Recombinant Human UGT Enzymes
Objective: To identify the specific UGT isoforms responsible for the glucuronidation of ODL.
Materials:
-
Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15, etc.) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
All other reagents as listed in Protocol 4.1.
Procedure:
-
Incubation:
-
The incubation procedure is similar to that for HLM, with the following modifications:
-
Instead of HLM, use individual recombinant UGT enzymes at a specified protein concentration.
-
Use a fixed, non-saturating concentration of ODL (ideally below the Km if determined from HLM experiments, or a concentration such as 10 µM).
-
-
-
Analysis and Interpretation:
-
Analyze the formation of ODL-glucuronide for each UGT isoform.
-
The isoforms that show significant formation of the glucuronide are identified as the primary enzymes responsible for ODL glucuronidation.
-
Visualizations
Metabolic Pathway of Lacosamide
Caption: Metabolic pathway of Lacosamide to O-desmethyl Lacosamide and its potential glucuronidation.
Experimental Workflow for In Vitro Glucuronidation Assay
Caption: Workflow for the in vitro investigation of this compound glucuronidation.
Conclusion
While O-desmethyl Lacosamide is a major metabolite of Lacosamide, its potential for undergoing Phase II metabolism via glucuronidation remains an area for further investigation. Based on its chemical structure, there is a strong theoretical basis for ODL being a substrate for UGT enzymes. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically evaluate this potential metabolic pathway. Elucidating the role of glucuronidation in the clearance of ODL will contribute to a more comprehensive understanding of the overall disposition of Lacosamide, which is essential for predicting potential drug-drug interactions and for ensuring patient safety. Future research in this area is warranted to fill the existing data gap.
References
- 1. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic clearance rate of O-desmethyltramadol (M1) by glucuronide conjugation and phase I metabolism by feline, canine and common brush-tailed possum microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glucuronidation and sulfonation, in vitro, of the major endocrine-active metabolites of methoxychlor in the channel catfish, Ictalurus punctatus, and induction following treatment with 3-methylcholanthrene - PMC [pmc.ncbi.nlm.nih.gov]
Off-Target Binding Potential of Desmethyl Lacosamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the off-target binding potential of Desmethyl Lacosamide (SPM 927), the primary and major human metabolite of the anti-epileptic drug Lacosamide. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the pharmacological profile of this metabolite.
Executive Summary
This compound is formed in the body through the metabolism of Lacosamide, primarily by the cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19.[1] While Lacosamide exerts its therapeutic effects through the selective enhancement of slow inactivation of voltage-gated sodium channels, its major metabolite, this compound, is reported to have no known pharmacological activity .[1] This assertion, found within regulatory documentation, has significant implications for its off-target binding potential. A compound that is pharmacologically inactive is generally considered to have a low propensity for specific, high-affinity interactions with biological targets, including off-target receptors, ion channels, and enzymes.
This guide will delve into the available data, or lack thereof, regarding the off-target profile of this compound, detail the standard experimental protocols used to assess such interactions for new chemical entities, and provide visualizations of key experimental workflows and potential signaling pathways of concern in safety pharmacology.
Off-Target Binding Profile of this compound
A thorough review of publicly available scientific literature and regulatory documents, including FDA reviews, indicates a lack of a comprehensive, quantitative off-target binding profile for this compound. The consensus from regulatory bodies is that this metabolite is pharmacologically inactive. This suggests that during the non-clinical safety assessment of Lacosamide, its major metabolite, this compound, did not exhibit significant biological activity that would warrant an extensive off-target screening cascade.
The plasma exposure to this compound is approximately 10% of that of the parent drug, Lacosamide.[1] The combination of lower exposure and lack of pharmacological activity minimizes the risk of clinically relevant off-target effects.
Table 1: Summary of Known Pharmacological Activity of this compound
| Compound | Primary Target of Parent Drug | Known Pharmacological Activity of Metabolite | Source |
| This compound | Voltage-gated sodium channels (slow inactivation) | No known pharmacological activity | [1] |
Standard Experimental Protocols for Off-Target Binding Assessment
While specific data for this compound is not available, this section outlines the standard experimental methodologies employed in the pharmaceutical industry to characterize the off-target binding potential of a new chemical entity (NCE). These in vitro safety pharmacology studies are crucial for identifying potential adverse drug reactions early in the drug development process.
Radioligand Binding Assays (CEREP Panel Screening)
A common approach to assess off-target binding is to screen the compound against a broad panel of receptors, ion channels, and transporters. Contract Research Organizations (CROs) like Eurofins Cerep offer comprehensive panels (e.g., the SafetyScreen44™ or BioPrint™ panels) that cover a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.
Principle: These assays are typically competitive binding assays where the test compound's ability to displace a known, radioactively labeled ligand from its target is measured. The result is often expressed as the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) can be calculated.
General Protocol:
-
Target Preparation: Membranes from cells expressing the target receptor or purified enzyme preparations are used.
-
Incubation: The target preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 2: Representative Targets in a Standard Safety Pharmacology Panel
| Target Class | Examples |
| GPCRs | Adrenergic (α1, α2, β1, β2), Dopaminergic (D1, D2, D3, D4, D5), Serotonergic (5-HT1A, 5-HT2A, 5-HT3), Muscarinic (M1, M2, M3), Histaminergic (H1, H2), Opioid (μ, δ, κ) |
| Ion Channels | hERG (cardiac potassium channel), Sodium channels (Nav1.5), Calcium channels (L-type), GABA-A receptor |
| Transporters | Dopamine transporter (DAT), Serotonin transporter (SERT), Norepinephrine transporter (NET) |
| Enzymes | Cyclooxygenase (COX-1, COX-2), Phosphodiesterases (PDEs) |
Enzyme Inhibition Assays
For enzymatic targets, the effect of the test compound on the catalytic activity of the enzyme is measured.
Principle: The assay measures the rate of conversion of a substrate to a product by the enzyme in the presence and absence of the test compound. The result is expressed as the IC50 value.
General Protocol:
-
Reaction Mixture: The enzyme, substrate, and varying concentrations of the test compound are combined in a suitable buffer.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature.
-
Detection: The formation of the product or the depletion of the substrate is measured using various detection methods, such as spectrophotometry, fluorometry, or luminometry.
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Visualizations
The following diagrams illustrate a typical workflow for assessing off-target binding and a simplified representation of a signaling pathway that could be affected by off-target interactions.
Caption: Experimental workflow for off-target binding assessment.
Caption: Simplified GPCR signaling pathway potentially affected by off-target drug binding.
Conclusion
Based on the available evidence from regulatory agencies, this compound is considered a pharmacologically inactive metabolite of Lacosamide. Consequently, a detailed public record of its off-target binding profile is not available, and it is presumed to have a low potential for clinically significant off-target effects. For drug development professionals, this underscores the principle that the need for extensive off-target screening is often predicated on the pharmacological activity of a molecule. While the specific off-target profile of this compound remains uncharacterized in the public domain, the standard methodologies for such assessments are well-established and form a critical component of the safety evaluation for any new, pharmacologically active chemical entity.
References
Preclinical Toxicology of Desmethyl Lacosamide: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desmethyl lacosamide (B1674222), the primary human metabolite of the anti-epileptic drug lacosamide, is considered pharmacologically inactive. This technical guide provides a comprehensive overview of the preclinical toxicology data relevant to desmethyl lacosamide. As direct toxicological testing on this metabolite is limited, this guide focuses on the extensive preclinical safety evaluation of the parent compound, lacosamide, to support the safety assessment of this compound. The data presented herein, derived from a range of in vitro and in vivo studies, demonstrates a favorable preclinical safety profile for lacosamide, and by extension, for its inactive metabolite. Key findings from acute, repeat-dose, genetic, and reproductive toxicology, as well as carcinogenicity studies, are summarized. Detailed experimental protocols and quantitative data are provided to offer a thorough understanding of the preclinical safety assessment.
Introduction
Lacosamide is an anti-epileptic drug approved for the treatment of partial-onset seizures. Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels and interaction with collapsin-response mediator protein 2 (CRMP-2).[1][2] In humans and preclinical species such as mice, rats, and dogs, lacosamide is primarily metabolized to O-desmethyl lacosamide (SPM 12809).[3] Crucially, this major metabolite has been shown to be pharmacologically inactive, as demonstrated by its lack of activity in the maximal electroshock (MES) seizure model.[3]
The toxicological assessment of a drug metabolite is a critical component of the overall safety evaluation. For metabolites that are pharmacologically inactive and do not exhibit unique toxicity, the safety profile of the parent drug is often considered sufficient to cover the potential risks. This guide synthesizes the available preclinical toxicology data for lacosamide to provide a robust safety assessment for this compound, in line with established regulatory principles.
Metabolic Pathway
Lacosamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, CYP2C9, and CYP3A4, to form its O-desmethyl metabolite.[3] This metabolic conversion is the main pathway for lacosamide clearance in humans.
General Toxicology
The general toxicity of lacosamide has been evaluated in a series of acute and repeat-dose studies in various animal species.
Acute Toxicity
Single-dose toxicity studies were conducted in mice, rats, and dogs to determine the potential for acute toxicity.
Table 1: Summary of Acute Toxicity Studies with Lacosamide
| Species | Route of Administration | Key Findings |
| Mouse | Oral (gavage), IV (bolus) | Clinical signs of neurotoxicity at high doses. |
| Rat | Oral (gavage), IV (bolus) | The estimated median lethal dose (LD50) in rats after oral administration is 253 mg/kg.[4] |
| Dog | Oral (gavage) | Clinical signs of neurotoxicity including ataxia, tremors, and convulsions at high doses.[3] |
Experimental Protocol: Acute Oral Toxicity Study (Rat)
-
Test System: Sprague-Dawley rats.
-
Administration: Single oral gavage administration of lacosamide.
-
Dose Levels: A range of doses to determine the lethal dose.
-
Observation Period: 14 days.
-
Parameters Evaluated: Clinical signs of toxicity, mortality, body weight changes, and gross pathology at necropsy.
Repeat-Dose Toxicity
Repeat-dose toxicity studies were conducted in mice, rats, and dogs for durations up to 13 weeks, 6 months, and 12 months, respectively.[5]
Table 2: Summary of Repeat-Dose Toxicity Studies with Lacosamide
| Species | Duration | Route | NOAEL* | Key Findings at Higher Doses |
| Rat | 4 and 13 weeks | Oral | 100 mg/kg/day[3] | Increased mortality at 300 mg/kg/day. Clinical signs of neurotoxicity.[3] |
| Dog | 2 weeks | IV | - | Ataxia, hypoactivity, tremor, emesis, salivation, and convulsions at ≥15 mg/kg.[3] |
*No Observed Adverse Effect Level
Experimental Protocol: 13-Week Oral Toxicity Study (Rat)
-
Test System: CD rats.
-
Administration: Daily oral gavage.
-
Dose Levels: Multiple dose levels, including a control group.
-
Parameters Evaluated: Clinical observations, body weight, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and microscopic pathology.
Safety Pharmacology
Safety pharmacology studies were conducted to assess the effects of lacosamide on the central nervous, cardiovascular, and respiratory systems. In vitro studies showed that lacosamide can reduce the action potential duration in cardiac tissue and inhibit sodium currents in isolated cells.[3] In vivo studies in anesthetized dogs and monkeys demonstrated dose-dependent decreases in cardiac conduction, including increases in PR interval and QRS duration, and atrioventricular block.[3][6]
Genetic Toxicology
A comprehensive battery of in vitro and in vivo studies was conducted to evaluate the genotoxic potential of lacosamide. The results indicated that lacosamide is not genotoxic.
Table 3: Summary of Genetic Toxicology Studies with Lacosamide
| Assay | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and without S9 | Negative[3] |
| In vitro Mouse Lymphoma | L5178Y mouse lymphoma cells | With and without S9 | Weakly Positive[3] |
| In vivo Micronucleus | Mouse bone marrow | N/A | Negative[3] |
| In vivo Unscheduled DNA Synthesis (UDS) | Rat hepatocytes | N/A | Negative[3] |
While the mouse lymphoma assay yielded a weakly positive result, this was not considered a significant concern in the absence of other evidence of genotoxic or carcinogenic potential.[3]
Experimental Protocol: In Vivo Micronucleus Test (Mouse)
-
Test System: CD-1 mice.
-
Administration: Typically oral or intraperitoneal.
-
Dose Levels: A range of doses up to a maximum tolerated dose, along with a vehicle and a positive control.
-
Sample Collection: Bone marrow is typically collected at 24 and 48 hours after a single administration or at 24 hours after the final dose in a repeat-dose study.
-
Analysis: Polychromatic erythrocytes (PCEs) are analyzed for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.
Carcinogenicity
Two-year carcinogenicity studies were conducted in mice and rats, and there was no evidence of drug-related carcinogenicity.[7]
Table 4: Summary of Carcinogenicity Studies with Lacosamide
| Species | Duration | Route | Key Findings |
| Mouse | 104 weeks | Oral | No evidence of drug-related carcinogenicity.[5] |
| Rat | 104 weeks | Oral | No evidence of drug-related carcinogenicity.[5] |
Experimental Protocol: 2-Year Carcinogenicity Bioassay (Rat)
-
Test System: Fischer 344 rats.
-
Administration: Lacosamide administered in the diet or by gavage for 104 weeks.
-
Dose Levels: Typically three dose levels and a control group, with the high dose selected to be a maximum tolerated dose based on 6-month toxicity studies.
-
Parameters Evaluated: Survival, clinical observations, body weight, food consumption, and comprehensive histopathological examination of all tissues.
Reproductive and Developmental Toxicology
Lacosamide was evaluated in a full battery of reproductive and developmental toxicology studies.
Table 5: Summary of Reproductive and Developmental Toxicology Studies with Lacosamide
| Study Type | Species | Dose Levels | Key Findings |
| Fertility and Early Embryonic Development | Rat | Up to 200 mg/kg/day[1] | Dose-related effects on estrous cycles and a decrease in prostate weight at all dose levels. No interference with reproductive capacity at the low dose.[8] |
| Embryo-fetal Development | Rat | Up to 200 mg/kg/day[1] | Developmental toxicity observed at maternally toxic doses. No evidence of teratogenicity.[1] |
| Embryo-fetal Development | Rabbit | Up to 25 mg/kg/day[1] | Developmental toxicity observed at maternally toxic doses. No evidence of teratogenicity.[1] |
| Pre- and Postnatal Development | Rat | - | Increased prenatal and neonatal mortality at maternally toxic doses. No adverse effects on post-weaning growth and development of F1 offspring.[8] |
| Juvenile Animal Study | Rat | Up to 180 mg/kg/day[1] | No indication of age-specific toxicity. Body weight reduction was dose-limiting, with a secondary slight delay in development.[1] |
| Juvenile Animal Study | Dog | Up to 25 mg/kg/day[1] | No indication of age-specific toxicity.[1] |
Experimental Protocol: Embryo-fetal Development Study (Rabbit)
-
Test System: New Zealand White rabbits.
-
Administration: Daily oral gavage during the period of organogenesis (e.g., gestation days 6-18).
-
Dose Levels: At least three dose levels plus a control. The high dose is intended to induce minimal maternal toxicity.
-
Evaluations: Dams are monitored for clinical signs, body weight, and food consumption. At termination (e.g., gestation day 29), uterine contents are examined. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
Logical Framework for Safety Assessment
The preclinical safety assessment of this compound relies on a weight-of-evidence approach, integrating pharmacokinetic and toxicological data of the parent drug.
Conclusion
The comprehensive preclinical toxicology program for lacosamide has not identified any significant safety concerns that would be uniquely attributable to its major, pharmacologically inactive metabolite, this compound. The adverse effects observed with lacosamide administration are primarily extensions of its pharmacology on the central nervous system and are reversible. Lacosamide is not genotoxic or carcinogenic in vivo. Developmental toxicity was only observed at doses that were also toxic to the mother, and no teratogenic effects were noted. The established safety profile of lacosamide, coupled with the confirmed pharmacological inactivity of this compound, provides strong evidence for the low toxicological potential of this metabolite. Therefore, based on the available data, this compound is not expected to pose a significant toxicological risk in humans under the therapeutic use of lacosamide.
References
- 1. Lacosamide--an-investigational-anticonvulsant--has-a-favorable-profile-in-preclinical-reproductive--developmental-and-juvenile-toxicity-studies [aesnet.org]
- 2. Lacosamide: a review of preclinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Cardiac safety of lacosamide: the non-clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Desmethyl Lacosamide: An Examination of Stability and Potential Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available stability data for desmethyl lacosamide (B1674222) (O-desmethyl lacosamide), the primary metabolite of the antiepileptic drug lacosamide. Due to a lack of publicly available forced degradation studies specifically on desmethyl lacosamide, this document also extrapolates potential degradation pathways based on extensive studies of its parent compound, lacosamide. The information herein is intended to guide research and development efforts by providing a foundational understanding of the molecule's stability profile.
Executive Summary
Direct and extensive stability and forced degradation data for this compound remains limited in published literature. However, studies on its parent drug, lacosamide, offer significant insights into potential areas of lability. Lacosamide has been shown to degrade under acidic, alkaline, and oxidative stress conditions.[1][2][3][4] It is reasonable to hypothesize that this compound, sharing a core chemical structure, may exhibit similar vulnerabilities. This guide summarizes the known stability of this compound in biological matrices and details the degradation pathways observed for lacosamide, which serve as a predictive framework for its desmethylated metabolite.
Stability of this compound in Biological Matrices
A study involving the simultaneous quantification of lacosamide and O-desmethyl-lacosamide (ODL) using UPLC-MS/MS provides some stability data in biological samples. The results indicate that ODL is stable in matrix-match samples under the following conditions:
-
Room temperature for 3 hours
-
10°C for 4 hours
-
Three freeze-thaw cycles from -80°C to room temperature
-
Storage at -80°C for 21 days
These findings are crucial for the development of bioanalytical methods but do not inform on the intrinsic stability of the molecule under chemical stress.
Postulated Degradation Pathways of this compound
While specific degradation pathways for this compound have not been elucidated, the forced degradation studies on lacosamide provide a strong foundation for predicting its behavior. The primary sites of degradation for lacosamide are the amide and ether linkages.
Hydrolytic Degradation (Acidic and Alkaline Conditions)
Lacosamide is reported to be labile under both acidic and basic hydrolytic stress conditions.[1][3] The primary degradation products identified suggest cleavage of the amide bond. Given that this compound retains this amide linkage, it is highly probable that it would also undergo hydrolysis under similar conditions, leading to the formation of (R)-2-acetamido-N-benzyl-3-hydroxypropanamide and corresponding acid/base adducts.
Oxidative Degradation
Lacosamide has demonstrated susceptibility to oxidative stress.[2][4] Degradation pathways are proposed to involve peroxide-assisted hydroxylation and fracture of the ether bond.[4] As this compound possesses a hydroxyl group in place of the methoxy (B1213986) group, its behavior under oxidative conditions may differ. The primary alcohol in this compound could be susceptible to oxidation to an aldehyde or carboxylic acid.
The following diagram illustrates a potential degradation pathway for this compound based on the known degradation of lacosamide.
Caption: Postulated degradation pathways of this compound.
Experimental Protocols for Forced Degradation Studies
While no specific protocols for this compound are available, the following methodologies, adapted from lacosamide studies, would be appropriate for investigating its stability.
General Forced Degradation Procedure
A typical forced degradation study would involve subjecting a solution of this compound (e.g., 1 mg/mL in a suitable solvent) to various stress conditions. The extent of degradation would be monitored at appropriate time points using a stability-indicating HPLC method.
Table 1: Summary of Forced Degradation Conditions for Lacosamide
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 1M HCl | 60°C / 100°C | 24 hours / 0.5 hours |
| Base Hydrolysis | 1M NaOH | Room Temp / 100°C | 18 hours / 0.5 hours |
| Oxidative | 30% H₂O₂ | 60°C / 100°C | 24 hours / 0.5 hours |
| Thermal | Dry Heat | 105°C | 72 hours |
| Photolytic | UV light (254 nm) and visible light | Ambient | As per ICH Q1B |
Data compiled from multiple sources.[4][5]
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method would be the standard approach for separating this compound from its potential degradation products.
Table 2: Example HPLC Method Parameters for Lacosamide Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Parameters are illustrative and would require optimization for this compound.
Experimental Workflow for a Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study and characterizing the resulting degradation products.
Caption: Forced degradation study workflow.
Conclusion
While a comprehensive, experimentally-derived stability profile and degradation pathway map for this compound are not yet available in the public domain, the extensive research on its parent compound, lacosamide, provides a robust predictive framework. It is anticipated that this compound will exhibit susceptibility to hydrolytic and oxidative degradation. The experimental designs and analytical methodologies successfully employed for lacosamide offer a clear and validated starting point for any future forced degradation studies on its primary metabolite. Further research is warranted to definitively characterize the stability and degradation of this compound to support ongoing drug development and ensure product quality and safety.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of stress degradants of lacosamide by LC-MS and ESI-Q-TOF-MS/MS: development and validation of a stability indicating RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ema.europa.eu [ema.europa.eu]
Desmethyl Lacosamide Reference Standards: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Lacosamide (B1674222), also known as O-desmethyl lacosamide, is the primary and pharmacologically inactive metabolite of the anti-epileptic drug Lacosamide.[1][2] Lacosamide is used in the treatment of partial-onset seizures.[3] The metabolism of Lacosamide to Desmethyl Lacosamide is primarily mediated by the cytochrome P450 enzymes CYP2C19, CYP3A4, and CYP2C9.[1][2] As a key metabolite, this compound reference standards are crucial for a variety of research and drug development applications, including pharmacokinetic studies, drug metabolism assays, and as a starting material for the synthesis of other Lacosamide derivatives. This guide provides a comprehensive overview of this compound reference standards, including their chemical properties, synthesis, analytical methods for quantification, and available sources.
Chemical and Physical Properties
This compound is a white to off-white solid. It is soluble in solvents such as DMSO. The key chemical identifiers and properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-(Acetylamino)-3-hydroxy-N-(phenylmethyl)propanamide | [4] |
| Synonyms | O-desmethyl lacosamide, Lacosamide Impurity F | [5][6] |
| CAS Number | 175481-38-6 | [3] |
| Molecular Formula | C₁₂H₁₆N₂O₃ | [4] |
| Molecular Weight | 236.27 g/mol | [4] |
| Appearance | White to off-white solid | [7] |
| Solubility | Soluble in DMSO | [7] |
| Storage | 2-8°C Refrigerator | [7] |
Synthesis of this compound
This compound is often synthesized as a process-related impurity during the production of Lacosamide. A common synthetic route involves the reaction of (R)-2-amino-N-benzyl-3-hydroxypropanamide with acetic anhydride (B1165640).[8]
Experimental Protocol: Synthesis of this compound
This protocol is based on the synthesis of this compound as a Lacosamide impurity.[8]
Materials:
-
(R)-2-amino-N-benzyl-3-hydroxypropanamide
-
Acetic anhydride
-
Appropriate solvent (e.g., a non-protic solvent)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., chromatography)
Procedure:
-
Dissolve (R)-2-amino-N-benzyl-3-hydroxypropanamide in a suitable solvent in a reaction vessel.
-
Slowly add acetic anhydride to the solution while stirring.
-
Maintain the reaction at a controlled temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, quench the reaction mixture.
-
Extract the product into an organic solvent.
-
Wash the organic layer to remove any unreacted starting materials and byproducts.
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude this compound using a suitable purification technique, such as column chromatography, to yield the final product of high purity.
-
Characterize the purified this compound using analytical techniques such as NMR, Mass Spectrometry, and IR to confirm its structure and purity.
Analytical Methods for Quantification
The quantification of this compound in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity for accurate measurement.
Experimental Protocol: LC-MS/MS Quantification of this compound in Human Serum
This protocol is adapted from a validated method for the quantification of Lacosamide and this compound in human serum.[9][10]
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum sample, add 150 µL of methanol (B129727) containing the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the mixture at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable modifier (e.g., formic acid).
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Method Validation Parameters:
The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.
| Parameter | Typical Range/Value |
| Calibration Range | 0.34 - 48.17 µg/mL |
| Accuracy | 87.2 - 106.0% |
| Total CV (%) | < 4.7% |
Metabolic Pathway of Lacosamide
Lacosamide is metabolized in the liver to form this compound. This metabolic process is primarily carried out by cytochrome P450 enzymes.
Caption: Metabolic conversion of Lacosamide to this compound.
Analytical Workflow for this compound
A typical workflow for the analysis of this compound in a research or clinical setting involves several key steps, from sample collection to data analysis.
Caption: Standard workflow for the analysis of this compound.
Suppliers of this compound Reference Standards
Several chemical suppliers offer this compound reference standards. It is important to obtain a Certificate of Analysis (CoA) from the supplier to verify the identity, purity, and quality of the standard.
| Supplier | Product Name | Catalog Number | Purity |
| Veeprho Pharmaceuticals | This compound | VL1250004 | High Purity |
| Anant Pharmaceuticals Pvt. Ltd. | This compound | ANT-LSM-01 | High Purity |
| Briti Scientific | Lacosamide EP Impurity E (Synonym: Desacetyl this compound) | BS16020 | ≥95% (by HPLC) |
Note: Purity and availability may vary. Please contact the suppliers directly for the most current information and to request a Certificate of Analysis.
Conclusion
This compound reference standards are indispensable tools for researchers and professionals in the pharmaceutical industry. This guide has provided a detailed overview of the synthesis, analytical quantification, and procurement of these standards. The provided experimental protocols and workflows serve as a practical resource for laboratories involved in the study of Lacosamide and its metabolites. The use of high-quality, well-characterized reference standards is fundamental to ensuring the accuracy and reliability of experimental results.
References
- 1. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lacosamide Impurities | Lacosamide API Impurity Manufacturers [anantlabs.com]
- 4. veeprho.com [veeprho.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. britiscientific.com [britiscientific.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 10. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Desmethyl Lacosamide in Human Serum
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of desmethyl lacosamide (B1674222), the major metabolite of the antiepileptic drug lacosamide, in human serum. The protocol employs a simple protein precipitation step for sample preparation, followed by a fast chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring research, pharmacokinetic studies, and drug metabolism research.
Introduction
Lacosamide is an antiepileptic drug used for the adjunctive treatment of partial-onset seizures.[1] Its major metabolite in humans is O-desmethyl lacosamide.[1] Monitoring the levels of both the parent drug and its metabolite can be crucial for optimizing therapeutic dosing and assessing individual patient metabolism.[1][2] This application note presents a validated LC-MS/MS method for the reliable quantification of desmethyl lacosamide in human serum, offering a valuable tool for researchers and professionals in drug development.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is used for sample preparation.[1][3]
-
To 25 µL of serum sample (calibrator, quality control, or unknown), add 150 µL of a precipitation solution containing the internal standard (IS), lacosamide-¹³C, d₃, in methanol.[1]
-
Vortex the mixture for 15 seconds.[1]
-
Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water.[1]
-
Vortex the vial and inject 3 µL into the LC-MS/MS system.[1]
Liquid Chromatography
Chromatographic separation is performed using a C18 analytical column.[4][5]
-
LC System: An UltiMate 3000 RS LC system or equivalent.[5]
-
Column: Hypersil GOLD 50 × 2.1 mm, 1.9 µm or equivalent.[5]
-
Gradient: A gradient elution is employed to ensure optimal separation.[1][6]
-
Flow Rate: 0.6 mL/min.[7]
-
Column Temperature: 40 °C.[8]
Mass Spectrometry
Detection is achieved using a triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source operating in positive ion mode.[1][5]
-
MS System: A TSQ Endura triple quadrupole mass spectrometer or equivalent.[5]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
Quantitative Data Summary
The method has been validated for linearity, precision, and accuracy. The results are summarized in the table below.
| Parameter | This compound | Lacosamide |
| Calibration Range | 0.95 - 30.41 µg/mL[1] | 0.95 - 30.29 µg/mL[1] |
| Expanded Linear Range | 0.34 - 48.17 µg/mL[1] | 0.41 - 47.49 µg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (in a separate UPLC-MS/MS method)[6] | 2 ng/mL (in a separate UPLC-MS/MS method)[6] |
| Intra-day Precision (%CV) | < 15%[6] | < 15%[6] |
| Inter-day Precision (%CV) | < 15%[6] | < 15%[6] |
| Accuracy | 87.2 - 106.0%[1] | 87.2 - 106.0%[1] |
| Total Coefficient of Variation (%CV) | < 4.7%[1] | < 4.7%[1] |
Experimental Workflow
Caption: Workflow for this compound Quantification.
Conclusion
The described LC-MS/MS method provides a simple, rapid, and sensitive approach for the quantification of this compound in human serum.[1] The straightforward protein precipitation sample preparation and the high selectivity and sensitivity of tandem mass spectrometry make this method well-suited for high-throughput analysis in a research setting. The validation data demonstrates the method's reliability and accuracy for its intended purpose.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Liquid chromatography-tandem mass spectrometry for quantification of lacosamide, an antiepileptic drug, in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]
- 7. nanobioletters.com [nanobioletters.com]
- 8. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Desmethyl Lacosamide in Human Urine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Lacosamide is the primary and pharmacologically inactive metabolite of the antiepileptic drug Lacosamide.[1][2] Monitoring its concentration in urine is crucial for pharmacokinetic studies, understanding drug metabolism, and assessing patient adherence. This application note provides a detailed protocol for the sample preparation and quantification of this compound in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The presented methodologies are based on established principles of bioanalytical method development and are intended as a comprehensive starting point for laboratory validation.
Analyte and Internal Standard Properties
A thorough understanding of the physicochemical properties of this compound and the chosen internal standard is fundamental for developing a robust analytical method.
| Property | This compound | Lacosamide-d3 (Internal Standard) |
| Chemical Structure | (R)-2-acetamido-N-benzyl-3-hydroxypropionamide | (R)-2-acetamido-N-benzyl-3-methoxy-d3-propionamide |
| Molecular Formula | C12H16N2O3 | C13H15D3N2O3 |
| Molecular Weight | 236.27 g/mol | 253.32 g/mol |
| logP | -0.05[3] | ~0.7 (estimated for Lacosamide)[4] |
| pKa (Strongest Acidic) | 12.4[3] | Not available |
| pKa (Strongest Basic) | -2[3] | Not available |
| Water Solubility | 0.816 mg/mL[3] | Sparingly soluble in water[5] |
Metabolic Pathway
Lacosamide undergoes O-demethylation to form its major metabolite, this compound. This metabolic process is primarily mediated by cytochrome P450 enzymes, including CYP3A4, CYP2C9, and CYP2C19.[6]
Experimental Protocols
This section details the recommended procedures for urine sample preparation and subsequent LC-MS/MS analysis. Note: This protocol is a recommended starting point and requires in-house validation.
Materials and Reagents
-
This compound certified reference standard
-
Lacosamide-d3 certified reference standard (Internal Standard)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
β-glucuronidase from Helix pomatia
-
Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., C18 and Strong Cation Exchange)
-
Human urine (drug-free)
Sample Preparation Workflow
A multi-step process is recommended for the robust extraction of this compound from urine, involving enzymatic hydrolysis followed by Solid-Phase Extraction (SPE).
Detailed Experimental Protocols
1. Enzymatic Hydrolysis (for potential glucuronide conjugates)
While this compound is primarily excreted unchanged, a portion may be conjugated. Enzymatic hydrolysis is recommended to quantify the total concentration.
-
To 1 mL of urine sample in a polypropylene (B1209903) tube, add 25 µL of internal standard working solution (Lacosamide-d3, 1 µg/mL in methanol).
-
Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution (Helix pomatia, ~100,000 units/mL).
-
Vortex mix for 10 seconds.
-
Incubate at 60°C for 2 hours.
-
Allow the sample to cool to room temperature.
2. Solid-Phase Extraction (SPE)
Due to the polar nature of this compound, a mixed-mode SPE cartridge is proposed to enhance retention and sample cleanup.
-
Conditioning: Condition a mixed-mode SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid to remove basic interferences.
-
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide (B78521) in methanol into a clean collection tube.
3. Evaporation and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are suggested starting parameters for the LC-MS/MS analysis, which should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | This compound: 237.1 > 108.2 (Quantifier), 237.1 > 91.1 (Qualifier) Lacosamide-d3 (IS): 254.2 > 108.2 |
| Collision Energy | Optimize for each transition (typically 15-30 eV) |
| Dwell Time | 100 ms |
Method Validation
A comprehensive validation of the analytical method is essential to ensure reliable and accurate results. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA).
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. Calibrators should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ). |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing Quality Control (QC) samples at different concentrations. | The mean value should be within ±15% of the nominal value for QC samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (%CV) should not exceed 15% for QC samples. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the process. | Consistent and reproducible recovery is more important than 100% recovery. |
| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the target analyte. | The %CV of the response from different lots of matrix should be ≤15%. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. Accuracy and precision should be within ±20%. |
| Stability | The chemical stability of the analyte in the biological matrix under specific conditions for defined periods. | Analyte concentration should be within ±15% of the initial concentration under various storage conditions (freeze-thaw, short-term, long-term). |
Data Presentation
The following tables are templates for summarizing the quantitative data obtained during method validation.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Regression Equation |
| This compound | e.g., 1 - 1000 | e.g., ≥ 0.995 | e.g., y = mx + c |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ | e.g., 1 | e.g., 0.98 ± 0.12 | e.g., 98.0 | e.g., 12.2 |
| Low QC | e.g., 3 | e.g., 2.95 ± 0.21 | e.g., 98.3 | e.g., 7.1 |
| Mid QC | e.g., 100 | e.g., 102.1 ± 5.5 | e.g., 102.1 | e.g., 5.4 |
| High QC | e.g., 800 | e.g., 790.5 ± 35.1 | e.g., 98.8 | e.g., 4.4 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | e.g., 3 | e.g., 85.2 | e.g., -5.1 |
| Mid QC | e.g., 100 | e.g., 88.1 | e.g., -3.8 |
| High QC | e.g., 800 | e.g., 86.5 | e.g., -4.5 |
Conclusion
This application note provides a comprehensive and detailed protocol for the sample preparation and LC-MS/MS analysis of this compound in human urine. The proposed methodology, incorporating enzymatic hydrolysis and mixed-mode solid-phase extraction, is designed to deliver high sensitivity and selectivity. It is imperative that this method undergoes rigorous in-house validation to ensure its suitability for the intended application in a specific laboratory setting. The provided tables and diagrams serve as valuable tools for data organization and visualization throughout the method development and validation process.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Lacosamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lacosamide - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of Desmethyl Lacosamide Levels
Introduction
Desmethyl Lacosamide (B1674222), also known as O-desmethyl Lacosamide (ODL), is the major, albeit inactive, metabolite of the anti-epileptic drug Lacosamide (LCM).[1][2] Lacosamide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C19, CYP2C9, and CYP3A4, to form ODL.[1][2][3] Monitoring the levels of both Lacosamide and its metabolite Desmethyl Lacosamide can be crucial in a clinical setting for therapeutic drug monitoring (TDM).[4] TDM helps in optimizing seizure control, assessing patient compliance, and establishing an individualized therapeutic range, thereby minimizing adverse effects.[4] While ODL is inactive, its quantification can provide insights into an individual's metabolic rate of Lacosamide.[4] This application note provides a detailed protocol for the high-throughput quantification of this compound and Lacosamide in human serum or plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a sensitive and rapid method.[4][5][6]
Metabolic Pathway of Lacosamide
Lacosamide undergoes O-demethylation to its primary metabolite, this compound. This metabolic conversion is principally carried out by the cytochrome P450 isoenzymes CYP2C19, CYP2C9, and CYP3A4.[1][2][3] Individuals with genetic variations in these enzymes, particularly CYP2C19, may exhibit different metabolic profiles.[2]
High-Throughput Quantitative Analysis Protocol
This protocol is adapted from established LC-MS/MS methods for the simultaneous quantification of Lacosamide and this compound in serum/plasma.[4][6][7]
Principle
The method employs a simple protein precipitation step for sample preparation, followed by rapid analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][6][8] This approach allows for high-throughput analysis, essential for clinical laboratories processing a large number of samples.
Materials and Reagents
-
Biological Matrix: Human serum or plasma.
-
Analytes: Lacosamide and O-desmethyl Lacosamide analytical standards.
-
Internal Standard (IS): Lacosamide-13C, D3 or other suitable stable isotope-labeled analogue.[7]
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Type 1 Water.
-
Equipment:
Experimental Workflow
The overall workflow for the high-throughput analysis of this compound is depicted below.
Detailed Protocols
4.1. Preparation of Standards and Quality Controls (QCs)
-
Prepare stock solutions of Lacosamide and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to cover the desired calibration range.[9]
-
Spike blank human serum or plasma with the working standard solutions to create calibration standards.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
4.2. Sample Preparation
-
Pipette 25 µL of the standard, control, or patient sample into a 1.5 mL polypropylene (B1209903) microcentrifuge tube.[4]
-
Add 150 µL of the precipitation solution (methanol containing the internal standard).[4]
-
Vortex the mixture for 15 seconds.[4]
-
Centrifuge for 10 minutes at 15,500 x g.[4]
-
Transfer a 10 µL aliquot of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water and vortex.[4]
4.3. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: Thermo Accucore C18 (2.6 μm, 50 × 2.1mm) or equivalent.[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in methanol.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Injection Volume: 3 µL.[4]
-
Gradient Elution:
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Data Presentation and Performance Characteristics
The following tables summarize the quantitative data and performance characteristics of a typical high-throughput LC-MS/MS method for this compound.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Lacosamide | 251.1 | 108.1 |
| This compound | 237.1 | 94.1 |
| Lacosamide-13C, D3 (IS) | 255.1 | 112.1 |
Table 2: Method Validation Parameters
| Parameter | This compound | Lacosamide | Reference |
| Linearity Range (µg/mL) | 0.34 - 48.17 | 0.41 - 47.49 | [4][6] |
| Lower Limit of Quantitation (LLOQ) (µg/mL) | 0.34 | 0.41 | [4] |
| Intra-assay Precision (%CV) | < 4.7% | < 4.7% | [4][6] |
| Inter-assay Precision (%CV) | < 4.7% | < 4.7% | [4][6] |
| Analytical Accuracy (%) | 87.2 - 106.0% | 87.2 - 106.0% | [4][6] |
| Recovery (%) | > 85% | > 85% | [7] |
Table 3: Alternative Method Performance
| Parameter | This compound | Lacosamide | Reference |
| Linearity Range (ng/mL) | 1 - 1,000 | 2 - 10,000 | [7][10] |
| Lower Limit of Quantitation (LLOQ) (ng/mL) | 1 | 2 | [7][10] |
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and robust high-throughput approach for the simultaneous quantification of this compound and its parent drug, Lacosamide, in human serum and plasma. The simple sample preparation and fast analysis time make it highly suitable for therapeutic drug monitoring in a clinical laboratory setting, enabling clinicians to optimize patient treatment regimens effectively.
References
- 1. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lacosamide - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 6. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective quantification of lacosamide in human plasma using UPLC–MS/MS: Application to pharmacokinetic study in health… [ouci.dntb.gov.ua]
- 8. High-throughput method for the quantification of lacosamide in serum using ultrafast SPE-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Development of a Validated Bioanalytical Method for O-desmethyl Lacosamide using LC-MS/MS
Application Note
Abstract
This document details a validated bioanalytical method for the quantitative determination of O-desmethyl lacosamide (B1674222), the major metabolite of the antiepileptic drug lacosamide, in biological matrices. The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique, ensuring accurate quantification for pharmacokinetic studies, therapeutic drug monitoring, and other drug development applications. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with a summary of validation parameters demonstrating the method's robustness and reliability.
Introduction
Lacosamide is a third-generation antiepileptic drug used for the treatment of partial-onset seizures.[1][2] It is primarily metabolized in the body to O-desmethyl lacosamide, an inactive metabolite.[3] Monitoring the levels of both lacosamide and its major metabolite is crucial for understanding the drug's pharmacokinetic profile, assessing patient metabolism rates, and ensuring optimal therapeutic dosing.[3][4] This application note provides a comprehensive, validated bioanalytical method for the accurate quantification of O-desmethyl lacosamide in biological samples.
Experimental
Materials and Reagents
-
O-desmethyl lacosamide reference standard
-
Lacosamide-d3 (or other suitable internal standard)
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile
-
Formic acid
-
Ammonium acetate (B1210297)
-
Ultrapure water
-
Control biological matrix (e.g., human serum, rat plasma)
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., ACQUITY HSS T3 or equivalent)
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh the reference standards of O-desmethyl lacosamide and the internal standard (IS). Dissolve each in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the O-desmethyl lacosamide stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples. Prepare a working solution of the internal standard in methanol.
Sample Preparation
A protein precipitation method is employed for sample preparation.[3][4][5]
-
To 50 µL of the biological sample (e.g., plasma, serum), add 150 µL of the internal standard working solution in methanol.
-
Vortex the mixture for 15-30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: ACQUITY HSS T3, 1.8 µm, 2.1 x 50 mm (or equivalent)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A gradient elution can be optimized to ensure separation from endogenous interferences.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
O-desmethyl lacosamide: The specific precursor and product ions should be determined by direct infusion of the reference standard.
-
Internal Standard (e.g., Lacosamide-d3): m/z 254.0 → 108.0[6]
-
Method Validation
The bioanalytical method was validated according to regulatory guidelines, assessing the following parameters:
-
Linearity: The method demonstrated linearity over a defined concentration range.
-
Accuracy and Precision: Both intra-day and inter-day accuracy and precision were evaluated at multiple concentration levels (low, medium, and high QC samples).
-
Selectivity and Specificity: The method was shown to be selective for O-desmethyl lacosamide, with no significant interference from endogenous matrix components.
-
Recovery: The extraction recovery of the analyte and internal standard from the biological matrix was determined.
-
Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard was assessed.
-
Stability: The stability of O-desmethyl lacosamide was evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Quantitative Data Summary
The following tables summarize the quantitative data obtained from various validated methods for O-desmethyl lacosamide.
Table 1: Linearity and LLOQ of O-desmethyl Lacosamide
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Serum | 950 - 30410 | 950 | [3][4] |
| Rat Plasma | 1 - 1000 | 1 | [5] |
| Rat Liver Microsomes | 80 - 40000 | 80 | [5][7] |
Table 2: Accuracy and Precision of O-desmethyl Lacosamide Quantification
| Biological Matrix | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Human Serum | Low, Medium, High | < 4.7 | < 4.7 | 87.2 - 106.0 | [3][4] |
| Rat Plasma | Low, Medium, High | < 15 | < 15 | ±15 | [5] |
Table 3: Recovery of O-desmethyl Lacosamide
| Biological Matrix | QC Level | Recovery (%) | Reference |
| Rat Plasma | Low, Medium, High | 89.9 - 102.3 | [5] |
Experimental Workflow Diagram
Caption: Bioanalytical workflow for O-desmethyl lacosamide.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of O-desmethyl lacosamide in biological matrices. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it suitable for supporting various stages of drug development. The validation data confirms that the method meets the criteria for bioanalytical method validation, ensuring the integrity and reliability of the generated data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. frontiersin.org [frontiersin.org]
- 3. tandfonline.com [tandfonline.com]
- 4. A sensitive and rapid method for quantification of lacosamide and desmethyl lacosamide by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Desmethyl Lacosamide in Pediatric Plasma Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lacosamide (B1674222) is an antiepileptic drug used in the treatment of partial-onset seizures. Its major metabolite, O-desmethyl lacosamide, is pharmacologically inactive but its quantification in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, as it provides insights into the metabolic rate of the parent drug.[1] This is particularly important in pediatric populations where physiological differences can affect drug metabolism and disposition. This application note provides a detailed protocol for the sensitive and rapid quantification of desmethyl lacosamide in pediatric plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
This protocol is based on established methods for the analysis of lacosamide and its metabolites in human plasma.[1][2][3]
Materials and Reagents
-
This compound analytical standard
-
Lacosamide analytical standard
-
Lacosamide-¹³C, d₃ (Internal Standard, IS)
-
Methanol (B129727) (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[3]
-
Formic acid (LC-MS grade)[3]
-
Ultrapure water
-
Drug-free pediatric plasma
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is required.[1] Specific models mentioned in the literature include a Nexra Shimadzu HPLC with an AB SCIEX QTRAP 5500.[1]
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound, lacosamide, and the internal standard (Lacosamide-¹³C, d₃) in methanol.
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a 50:50 mixture of methanol and water.
-
Calibration Standards: Spike drug-free pediatric plasma with the appropriate working solutions to create a calibration curve with a suggested range of 1-1000 ng/mL for this compound.[3][4]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free pediatric plasma at low, medium, and high concentrations (e.g., 3 ng/mL, 300 ng/mL, and 800 ng/mL).
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for sample cleanup.[1][2]
-
To 50 µL of pediatric plasma sample (calibrator, QC, or unknown), add 150 µL of ice-cold methanol containing the internal standard (Lacosamide-¹³C, d₃) at a concentration of 100 ng/mL.[1]
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see chromatographic conditions below).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following conditions are a starting point and may require optimization based on the specific instrumentation used.
| Parameter | Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to initial conditions, and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | This compound: m/z 237.1 → 108.2[6], Lacosamide: m/z 251.1 → 108.2[6], Lacosamide-¹³C, d₃ (IS): m/z 257.1 → 111.2 |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | > 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 | 1 ng/mL[3][4] |
| Intra-day Precision (%CV) | < 15% | 4.5% |
| Inter-day Precision (%CV) | < 15% | 6.8% |
| Accuracy (% bias) | Within ±15% | -2.5% to 8.2% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Within acceptable limits | CV < 15% |
Table 2: Sample Quantitative Data
| Sample ID | Analyte | Concentration (ng/mL) | QC Level |
| Pediatric Patient 1 | This compound | 152.4 | - |
| Pediatric Patient 2 | This compound | 88.9 | - |
| QC Low | This compound | 3.2 | Low |
| QC Mid | This compound | 295.1 | Medium |
| QC High | This compound | 810.7 | High |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship in lacosamide therapeutic drug monitoring.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective quantification of lacosamide in human plasma using UPLC–MS/MS: Application to pharmacokinetic study in health… [ouci.dntb.gov.ua]
- 6. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]
Application Notes and Protocols: Pharmacokinetic Modeling of Desmethyl Lacosamide in Special Populations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacosamide (B1674222) is an antiepileptic drug used for the treatment of partial-onset seizures. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19, to its major metabolite, O-desmethyl lacosamide (ODL).[1] While O-desmethyl lacosamide is considered pharmacologically inactive, its plasma exposure can be significantly altered in special populations, particularly those with impaired renal function, as both lacosamide and its metabolites are primarily eliminated via the kidneys.[1]
Understanding the pharmacokinetic profile of O-desmethyl lacosamide is crucial for a comprehensive safety assessment of lacosamide, especially in populations where accumulation of metabolites could occur. These application notes provide an overview of the pharmacokinetic changes of O-desmethyl lacosamide in special populations and offer detailed protocols for its quantification and modeling.
Data Presentation: Pharmacokinetics in Special Populations
The following tables summarize the known effects of renal and hepatic impairment on the pharmacokinetics of lacosamide and its O-desmethyl metabolite. While precise quantitative data for O-desmethyl lacosamide are not extensively published, the qualitative impact is significant and warrants consideration.
Table 1: Pharmacokinetic Changes of O-Desmethyl Lacosamide (ODL) in Patients with Renal Impairment
| Population | Creatinine Clearance (CLcr) | Change in O-Desmethyl Lacosamide Exposure (AUC) | Clinical Recommendation for Lacosamide |
| Healthy Subjects | > 80 mL/min | Baseline | No dose adjustment needed. |
| Mild Renal Impairment | 50 to 80 mL/min | Not specified, but likely increased. | No dose adjustment necessary.[2] |
| Moderate Renal Impairment | 30 to 50 mL/min | Several-fold increase.[3] | No dose adjustment necessary.[2] |
| Severe Renal Impairment | ≤ 30 mL/min | Several-fold increase.[3] | Maximum recommended dose of 300 mg/day.[2] |
| End-Stage Renal Disease (ESRD) | < 15 mL/min | Levels are increased and continuously rise without hemodialysis.[3] | Maximum recommended dose of 300 mg/day; consider up to 50% supplemental dose after hemodialysis.[2] |
Note: Specific quantitative values for the fold-increase in O-desmethyl lacosamide AUC are not consistently available in public literature but are described as a "several-fold increase" in regulatory documents.
Table 2: Pharmacokinetic Changes of Lacosamide (Parent Drug) in Special Populations
| Population | Pharmacokinetic Parameter | Change Compared to Healthy Subjects |
| Mild Renal Impairment | AUC | ~25% increase[2] |
| Moderate Renal Impairment | AUC | ~25% increase[2] |
| Severe Renal Impairment | AUC | ~60% increase[2] |
| Moderate Hepatic Impairment (Child-Pugh B) | AUC | ~50-60% increase[4] |
| Severe Hepatic Impairment (Child-Pugh C) | AUC | Not evaluated; use not recommended.[2] |
| Elderly (>65 years) | Dose-normalized AUC & Cmax | ~20% increase |
Diagrams and Visualizations
Metabolic Pathway of Lacosamide
References
Application Notes and Protocols: Solid-Phase Extraction for Desmethyl Lacosamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Lacosamide (B1674222) (ODL) is the primary and pharmacologically inactive metabolite of Lacosamide, a third-generation anti-epileptic drug.[1][2] The monitoring of both the parent drug and its metabolite is crucial in pharmacokinetic and drug-drug interaction studies. Lacosamide is metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4, CYP2C9, and CYP2C19, to form O-Desmethyl-Lacosamide.[1][2][3] While protein precipitation is a commonly employed method for sample preparation, Solid-Phase Extraction (SPE) offers a more selective and efficient alternative for isolating Desmethyl Lacosamide from complex biological matrices, leading to cleaner extracts and potentially improved analytical sensitivity.
This document provides a detailed, proposed Solid-Phase Extraction (SPE) protocol for the isolation of this compound from biological matrices such as plasma and serum. Additionally, it summarizes quantitative data from validated UPLC-MS/MS methods that utilize protein precipitation for sample preparation, offering a comparative baseline for recovery and matrix effects.
Proposed Solid-Phase Extraction (SPE) Protocol for this compound
This protocol is a proposed method based on the physicochemical properties of this compound and general principles of solid-phase extraction for polar, neutral compounds. Optimization and validation are recommended for specific applications.
1. Sorbent Selection:
Due to the polar and neutral nature of this compound, a polymeric reversed-phase sorbent is recommended. Sorbents such as Strata™-X or similar polymeric materials are suitable as they provide excellent retention for a broad range of analytes, including polar compounds, and are less prone to drying out compared to silica-based sorbents.
2. SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727).
-
Equilibration: Equilibrate the cartridge with 1 mL of deionized water.
-
Sample Loading:
-
Pre-treat the sample (e.g., 500 µL of plasma or serum) by diluting it 1:1 with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash 1: Elute interferences with 1 mL of 5% methanol in water.
-
Wash 2: A second wash with 1 mL of a slightly stronger organic solvent mixture (e.g., 20% methanol in water) may be employed to remove more interferences.
-
-
Elution: Elute this compound with 1 mL of methanol. A second elution with 1 mL of methanol can be performed to ensure complete recovery.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase used for the analytical method (e.g., 10 mM ammonium (B1175870) acetate (B1210297) solution/methanol).
Quantitative Data Summary
The following tables summarize quantitative data for this compound obtained from validated UPLC-MS/MS methods utilizing protein precipitation for sample preparation. This data can serve as a benchmark when developing and validating an SPE protocol.
Table 1: Linearity and LLOQ of this compound
| Biological Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Rat Plasma | 1 - 1,000 | 1 | [2] |
| Rat Liver Microsomes | 80 - 40,000 | 80 | [2] |
| Human Serum | 0.95 - 30.41 (µg/mL) | 0.95 (µg/mL) | [4] |
Table 2: Recovery and Matrix Effect of this compound in Rat Plasma
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| O-Desmethyl Lacosamide | 2 | 89.9 | 95.7 | [2] |
| O-Desmethyl Lacosamide | 400 | 98.5 | 112.5 | [2] |
| O-Desmethyl Lacosamide | 800 | 102.3 | 108.9 | [2] |
Experimental Protocols
Protein Precipitation Method for this compound in Rat Plasma[2]
-
To 100 µL of rat plasma sample, add 10 µL of the internal standard (IS) working solution (Lamotrigine, 1 µg/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture.
-
Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and transfer it to a sample vial for UPLC-MS/MS analysis.
-
Inject 6.0 µL of the sample for analysis.
UPLC-MS/MS Conditions for Quantification of this compound[2]
-
Chromatographic System: UPLC system
-
Column: ACQUITY HSS T3 column
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0–0.5 min: 90% A
-
0.5–1.0 min: 90%–10% A
-
1.0–1.4 min: 10% A
-
1.4–1.5 min: 10%–90% A
-
1.5–2.0 min: 90% A (equilibration)
-
-
Flow Rate: Not specified
-
Injection Volume: 6.0 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Mass Spectrometer: Tandem mass spectrometer
-
Ionization Mode: Positive ion electrospray
-
Monitored Transitions: Not specified for this compound
Visualizations
Caption: Metabolic pathway of Lacosamide to this compound.
Caption: Proposed Solid-Phase Extraction Workflow for this compound.
References
- 1. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medicine.com [medicine.com]
- 3. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Extraction of Polar Compounds From Water - Tech Briefs [techbriefs.com]
Application Note: A Robust Liquid-Liquid Extraction Protocol for the Quantification of Desmethyl Lacosamide in Human Serum
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Desmethyl Lacosamide (B1674222) (ODL) is the major human metabolite of the antiepileptic drug Lacosamide. Monitoring its concentration in serum is valuable for comprehensive pharmacokinetic assessments and in studies investigating individual metabolic rates. While protein precipitation is a common method for sample preparation, liquid-liquid extraction (LLE) offers a higher degree of sample cleanup by effectively removing endogenous matrix components such as phospholipids, which can interfere with mass spectrometric analysis and lead to ion suppression. This application note presents a detailed protocol for the liquid-liquid extraction of Desmethyl Lacosamide from human serum, designed for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is based on established principles for the extraction of similar small molecules from biological matrices.
Data Presentation
While a specific validated liquid-liquid extraction method for this compound with comprehensive quantitative data was not found in the public literature, the following table presents typical performance characteristics for the quantification of this compound in serum using a protein precipitation method followed by LC-MS/MS.[1] These values can serve as a benchmark for the validation of the LLE protocol provided below.
| Parameter | This compound (ODL) |
| Analytical Technique | LC-MS/MS |
| Sample Preparation | Protein Precipitation |
| Calibration Range | 0.34–48.17 µg/mL[1] |
| Analytical Accuracy | 87.2–106.0%[1] |
| Total Coefficient of Variation (CV) | < 4.7%[1] |
Note: The following protocol is a recommended procedure based on the successful liquid-liquid extraction of the parent drug, Lacosamide, and general principles of small molecule extraction from serum.[2][3] This method should be fully validated by the end-user to determine specific performance characteristics such as recovery, matrix effects, precision, and accuracy for this compound.
Experimental Protocols
Materials and Reagents
-
Serum Samples: Human serum, stored at -80°C until use.
-
This compound Standard: Certified reference material.
-
Internal Standard (IS): A stable isotope-labeled analog of this compound (e.g., this compound-d3) is recommended.
-
Extraction Solvent: A mixture of diethyl ether and dichloromethane (B109758) (70:30, v/v).[2][4] Alternatively, ethyl acetate (B1210297) can be used.[3] All solvents should be of HPLC or LC-MS grade.
-
Alkalinizing Agent: 0.1 M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH).
-
Reconstitution Solvent: Mobile phase or a mixture compatible with the initial LC conditions (e.g., 10% Methanol (B129727) in 0.1% Formic Acid).
-
Glassware and Consumables: Borosilicate glass centrifuge tubes (15 mL), pipettes, vortex mixer, centrifuge, nitrogen evaporator, autosampler vials.
Preparation of Solutions
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solutions with the reconstitution solvent to create calibration curve points and quality control samples.
-
Internal Standard Spiking Solution: Prepare a working solution of the internal standard at an appropriate concentration in methanol.
Liquid-Liquid Extraction Protocol
-
Sample Thawing and Pre-treatment:
-
Thaw serum samples, calibrators, and quality controls to room temperature.
-
Vortex each sample for 10-15 seconds to ensure homogeneity.
-
-
Aliquoting and Spiking:
-
Pipette 200 µL of serum into a 15 mL glass centrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube (except for blank samples).
-
Vortex briefly for 5-10 seconds.
-
-
pH Adjustment:
-
Add 50 µL of 0.1 M NaOH to each tube to adjust the pH to an alkaline condition (approximately pH 12).[3] This ensures that this compound is in its non-ionized form, enhancing its partitioning into the organic solvent.
-
Vortex for 10 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 3 mL of the extraction solvent (diethyl ether:dichloromethane, 70:30, v/v) to each tube.
-
Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and facilitate the extraction of the analyte into the organic phase.
-
-
Phase Separation:
-
Centrifuge the tubes at 4000 x g for 10 minutes at 4°C. This will result in the separation of the aqueous layer (bottom) and the organic layer (top).
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean glass tube, taking care not to aspirate any of the aqueous layer or the precipitated protein interface.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds to ensure the complete dissolution of the analytes.
-
-
Sample Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject an appropriate volume into the LC-MS/MS system for analysis.
-
Visualizations
Experimental Workflow Diagram
Caption: LLE Workflow for this compound.
References
- 1. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Α Simple Method for the Determination of Lacosamide in Blood by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (Open Access) Liquid chromatographic assay of lacosamide in human plasma using liquid- liquid extraction (2014) | Malla Reddy | 5 Citations [scispace.com]
Application Note: Selection and Use of an Internal Standard for the Quantitative Analysis of Desmethyl Lacosamide by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethyl Lacosamide (B1674222), also known as O-desmethyl Lacosamide (ODL), is the major active metabolite of Lacosamide, an anticonvulsant drug used in the treatment of epilepsy.[1][2] Accurate and precise quantification of Desmethyl Lacosamide in biological matrices is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The use of a suitable internal standard (IS) is paramount in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis to correct for variability during sample preparation and analysis, thereby ensuring the reliability of the results.[3] This application note provides a detailed guide on the selection of an appropriate internal standard for this compound analysis, along with comprehensive experimental protocols.
Principles of Internal Standard Selection
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[3] There are two primary types of internal standards used in LC-MS/MS analysis:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard. A SIL-IS has the same chemical structure as the analyte but is enriched with stable isotopes (e.g., ²H, ¹³C, ¹⁵N). This makes it chemically and physically almost identical to the analyte, ensuring it co-elutes and experiences the same matrix effects.[3]
-
Structural Analogue Internal Standard: This is a molecule with a chemical structure similar to the analyte. It should have comparable extraction recovery, chromatographic retention, and ionization response. Structural analogues are a viable option when a SIL-IS is not available.
The selection process for an internal standard is a critical step in method development. The following diagram illustrates the key considerations:
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for the Analysis of Desmethyl Lacosamide in Forensic Toxicology Casework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacosamide (B1674222) (Vimpat®) is a third-generation antiepileptic drug used for the treatment of partial-onset seizures.[1] In forensic toxicology casework, the analysis of lacosamide and its major metabolite, O-desmethyl lacosamide, is crucial for determining the cause and manner of death in overdose cases, as well as for investigating drug-facilitated crimes and driving under the influence of drugs (DUID). Desmethyl lacosamide is considered pharmacologically inactive.[2] The primary route of metabolism for lacosamide involves cytochrome P450 enzymes, mainly CYP2C19, CYP2C9, and CYP3A4, leading to the formation of O-desmethyl lacosamide.[3] This document provides detailed application notes and protocols for the analysis of this compound in forensic toxicology casework.
Metabolic Pathway of Lacosamide
Lacosamide is metabolized in the liver by cytochrome P450 enzymes to its primary metabolite, O-desmethyl lacosamide. Understanding this pathway is essential for interpreting toxicological findings.
Analytical Methodology
The determination of this compound in biological specimens is typically performed using chromatographic techniques coupled with mass spectrometry, which offer high sensitivity and specificity. The following sections detail a validated method for the simultaneous quantification of lacosamide and this compound.
Analytical Workflow
A typical workflow for the analysis of this compound in forensic samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for blood, plasma, and serum samples.
Materials:
-
Biological sample (e.g., postmortem blood)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., Lacosamide-d3)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
A validated LC-MS/MS system is required.
Chromatographic Conditions:
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Lacosamide: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)
-
O-desmethyl Lacosamide: Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)
-
Internal Standard (e.g., Lacosamide-d3): Precursor ion > Product ion (specific m/z values to be optimized for the instrument used)
-
Quantitative Data and Method Validation
Method validation is critical in forensic toxicology to ensure the reliability of results.[4] Key validation parameters for the analysis of this compound are summarized below.
| Parameter | Typical Range/Value | Reference |
| Linearity Range | 1 - 1,000 ng/mL | [2][3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2][3] |
| Intra-day Precision (%RSD) | < 15% | [5] |
| Inter-day Precision (%RSD) | < 15% | [5] |
| Accuracy (%RE) | ± 15% | [5] |
| Recovery | 89.9% - 102.3% | [5] |
| Matrix Effect | 95.7% - 112.5% | [5] |
Interpretation in Forensic Casework
The interpretation of this compound concentrations in postmortem samples requires careful consideration of several factors, including the case history, autopsy findings, and the potential for postmortem redistribution (PMR). PMR is a phenomenon where drug concentrations can change after death due to diffusion from tissues into the blood.[6][7] While specific PMR data for this compound is not extensively documented, it is a crucial consideration for any toxicological interpretation.
In a reported fatal overdose case, the postmortem blood lacosamide concentration was found to be in the range of 70.1-86.8 µg/mL.[1] Therapeutic concentrations of lacosamide are typically much lower. The concentration of this compound can provide additional information regarding the timeline of ingestion and metabolism.
Conclusion
References
- 1. An autopsy case of fatal lacosamide overdose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Postmortem redistribution of drugs: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Desmethyl Lacosamide in Therapeutic Drug Monitoring: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacosamide (B1674222) (brand name Vimpat) is an antiepileptic drug (AED) utilized for the treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1] Therapeutic Drug Monitoring (TDM) of lacosamide is employed in specific clinical scenarios to optimize seizure control, manage adverse effects, and assess patient compliance.[2] Lacosamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP2C19, CYP2C9, and CYP3A4, to its major metabolite, O-desmethyl lacosamide (ODL).[3][4][5] While ODL is pharmacologically inactive, its quantification in serum or plasma can provide valuable insights into an individual's metabolic rate of the parent drug.[2][6] This document provides detailed application notes and protocols for the quantification of desmethyl lacosamide alongside lacosamide for TDM purposes.
While routine TDM for lacosamide is not always considered necessary due to its predictable pharmacokinetics, it can be beneficial in certain patient populations.[7][8][9] These include individuals with severe renal dysfunction, those on dialysis, older adults, and patients taking other AEDs that are enzyme inducers.[8][10]
Metabolic Pathway of Lacosamide
The primary metabolic route for lacosamide is demethylation to O-desmethyl lacosamide. This process is primarily mediated by the hepatic isoenzymes CYP2C19, CYP2C9, and CYP3A4.[11]
Caption: Metabolic conversion of Lacosamide to O-desmethyl Lacosamide.
Clinical Significance of this compound Monitoring
Although O-desmethyl lacosamide does not contribute to the therapeutic effect of lacosamide, monitoring its concentration can be a useful tool for:
-
Assessing Metabolism: The ratio of ODL to lacosamide can indicate the rate of drug metabolism. This is particularly relevant for patients with suspected altered metabolism due to genetic factors (e.g., CYP2C19 poor metabolizers) or co-administered enzyme-inducing or -inhibiting drugs.[2][5]
-
Investigating Aberrant Lacosamide Levels: In cases where lacosamide concentrations are unexpectedly high or low, ODL levels can help to differentiate between issues with compliance, absorption, or metabolic clearance.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of lacosamide and O-desmethyl lacosamide in human serum.
Table 1: LC-MS/MS Method Validation Parameters [2][12][13]
| Parameter | Lacosamide | O-desmethyl Lacosamide |
| Calibration Range | 0.95 - 30.29 µg/mL | 0.95 - 30.41 µg/mL |
| Expanded Linear Range | 0.41 - 47.49 µg/mL | 0.34 - 48.17 µg/mL |
| Total Coefficient of Variation (CV) | < 4.7% | < 4.7% |
| Analytical Accuracy | 87.2 - 106.0% | 87.2 - 106.0% |
Table 2: Observed Concentrations in Patient Samples [2][12][13]
| Analyte | Patient Cohort | Concentration Range |
| Lacosamide | 23 individuals on 200 mg/day or 400 mg/day therapy | 2.2 - 19.8 µg/mL |
| O-desmethyl Lacosamide | 23 individuals on 200 mg/day or 400 mg/day therapy | up to 2.5 µg/mL |
Table 3: Therapeutic and Toxic Ranges for Lacosamide
| Range Type | Concentration (µg/mL) | Reference |
| Therapeutic Reference Range | 2.2 - 20 | [7] |
| Suggested Adjusted Therapeutic Range | up to 12 | [14] |
| Toxic Concentrations | ≥ 20 | [11] |
Experimental Protocol: Quantification of Lacosamide and O-desmethyl Lacosamide by LC-MS/MS
This protocol is based on a validated method for the simultaneous quantification of lacosamide and its desmethyl metabolite in human serum.[2][12][13]
Materials and Reagents
-
Lacosamide and O-desmethyl lacosamide reference standards
-
Lacosamide-¹³C, d₃ internal standard (IS)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Type I water
-
Human serum (for calibration standards and quality controls)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Injection vials
Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical column: Thermo Accucore C18 (2.6 µm, 50 x 2.1mm) or equivalent[2]
Experimental Workflow
Caption: Workflow for Lacosamide and O-desmethyl Lacosamide TDM.
Detailed Methodologies
4.1. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of lacosamide, O-desmethyl lacosamide, and the internal standard (lacosamide-¹³C, d₃) in methanol.
-
Calibration Standards: Serially dilute the lacosamide and O-desmethyl lacosamide stock solutions with pooled human serum to prepare calibration standards covering the desired analytical range (e.g., 0.95 - 30.41 µg/mL).[2][12]
-
Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations within the calibration range in a similar manner to the calibration standards.
4.2. Sample Preparation
-
To a 1.5 mL microcentrifuge tube, add 25 µL of patient sample, calibration standard, or QC.[2]
-
Add 150 µL of a precipitation solution consisting of methanol containing the internal standard (e.g., 5 µg/mL lacosamide-¹³C, d₃).[2]
-
Vortex the mixture for 15 seconds.[2]
-
Centrifuge for 10 minutes at 15,500 x g.[2]
-
Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in Type I water.[2]
-
Vortex the vial to ensure thorough mixing.
4.3. LC-MS/MS Conditions [2]
-
Mobile Phase A: 0.1% formic acid in Type I water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 3 µL
-
Gradient Elution:
-
Initial: 95% A, 5% B (hold for 0.5 min)
-
0.5 min: Step to 80% A, 20% B
-
0.5 - 3.5 min: Ramp to 5% A, 95% B
-
3.5 - 4.0 min: Hold at 5% A, 95% B
-
4.0 - 6.5 min: Re-equilibrate at 95% A, 5% B
-
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Specific precursor and product ion transitions for lacosamide, O-desmethyl lacosamide, and the internal standard should be optimized for the specific instrument used.
4.4. Data Analysis
-
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations.
-
The concentrations of the patient samples and QCs are determined from the calibration curve.
Conclusion
The quantification of O-desmethyl lacosamide in conjunction with the parent drug, lacosamide, offers a more comprehensive view of the drug's disposition in a patient. While not always required, this analysis can be a valuable tool in personalized medicine, particularly for complex patient cases or when investigating unexpected clinical outcomes. The provided LC-MS/MS protocol offers a sensitive and robust method for the simultaneous determination of both compounds, aiding researchers and clinicians in optimizing antiepileptic therapy.
References
- 1. Lacosamide - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Lacosamide and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Is Therapeutic Drug Monitoring of Lacosamide Needed in Patients with Seizures and Epilepsy?: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. droracle.ai [droracle.ai]
- 10. Is Therapeutic Drug Monitoring of Lacosamide Needed in Patients with Seizures and Epilepsy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayocliniclabs.com [mayocliniclabs.com]
- 12. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Therapeutic Drug Monitoring of Lacosamide: Is 10 to 20 mg/L a Suitable Reference Range for Patients With Epilepsy? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of Desmethyl Lacosamide Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Desmethyl Lacosamide is the primary and pharmacologically inactive metabolite of Lacosamide, an antiepileptic drug.[1] The stereochemistry of drug molecules is a critical aspect of pharmaceutical development, as enantiomers can exhibit different pharmacological and toxicological profiles.[2][3] While the active form of Lacosamide is the (R)-enantiomer, its S-enantiomer is considered an impurity.[4][5][6] Consequently, the development of robust analytical methods for the chiral separation of Lacosamide and its metabolites is essential for quality control and pharmacokinetic studies.
This application note provides a detailed protocol for the chiral separation of this compound enantiomers. As direct methods for this compound are not extensively documented, this protocol is adapted from validated methods for the chiral separation of Lacosamide enantiomers, providing a strong starting point for method development and validation. The methodologies presented are based on High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases, which have demonstrated excellent enantioselectivity for Lacosamide.[4][5][6]
Experimental Protocols
Two primary HPLC methods are presented, utilizing different chiral stationary phases that have proven effective for the separation of Lacosamide enantiomers. These methods are proposed as starting points for the chiral separation of this compound enantiomers and may require further optimization.
Method 1: Normal Phase HPLC on an Immobilized Polysaccharide-Based Chiral Stationary Phase
This method is adapted from a validated procedure for the enantiomeric separation of Lacosamide.[5][6]
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this method.
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in the diluent (e.g., 2-Propanol) at a concentration of approximately 1 mg/mL.
-
For method validation and peak identification, prepare individual solutions of each enantiomer if available.
-
Test solutions can be prepared by diluting the stock solution to the desired concentration (e.g., 1000 µg/mL).[5][6]
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Cellulose tris(3,5-Dichlorophenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak IC, 5 µm, 250 mm x 4.6 mm).[5][6]
-
Mobile Phase: A mixture of n-hexane and ethanol (B145695) in a ratio of 85:15 (v/v).[5][6]
-
Diluent: 2-Propanol (IPA).[5]
-
Method 2: Normal Phase HPLC on a Coated Polysaccharide-Based Chiral Stationary Phase
This protocol is based on a method described in the European Pharmacopoeia monograph for Lacosamide.[4]
-
Instrumentation: A standard HPLC or UHPLC system with a UV detector.
-
Sample Preparation:
-
Mobile Phase Preparation: Prepare a mixture of Water, 2-Propanol, and Heptane in a ratio of 3:100:900 (v/v/v).[4]
-
Reference Solution (a): Dissolve 1 mg/mL of the undesired enantiomer of this compound in the mobile phase and dilute to 10.0 mL with the mobile phase.
-
Reference Solution (b): Dissolve 20 mg of the this compound substance to be examined in the mobile phase, add 1.0 mL of reference solution (a), and dilute to 20.0 mL with the mobile phase. This solution is used for system suitability checks.[4]
-
Test Solution: Prepare a solution of the this compound sample in the mobile phase at a suitable concentration.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Lux Amylose-1, 5 µm, 150 mm x 4.6 mm).[4]
-
Mobile Phase: Water:2-Propanol:Heptane (3:100:900, v/v/v).[4]
-
Flow Rate: 1 mL/min.[4]
-
Column Temperature: 25°C.[4]
-
Detection: UV at 215 nm.[4]
-
Injection Volume: 20 µL.[4]
-
Data Presentation
The following tables summarize the quantitative data obtained for the chiral separation of Lacosamide enantiomers using the methodologies described above. These values can serve as a benchmark for the expected performance of the methods when applied to this compound.
Table 1: Quantitative Data for Chiral Separation of Lacosamide Enantiomers using Method 1 (Chiralpak IC)
| Parameter | Value | Reference |
| Resolution (Rs) | > 5 | [5][6] |
| Limit of Detection (LOD) for S-enantiomer | 0.17 µg/mL | [5][6] |
| Limit of Quantification (LOQ) for S-enantiomer | 0.48 µg/mL | [5][6] |
| Recovery of S-enantiomer | 105% - 107% | [5][6] |
| RSD of Peak Area at LOQ (n=6) | 5.8% | [5][6] |
Table 2: Quantitative Data for Chiral Separation of Lacosamide Enantiomers using Method 2 (Lux Amylose-1)
| Parameter | Value | Reference |
| Resolution (Rs) | 4.7 | [4] |
| System Suitability Requirement (Ph. Eur.) | Rs ≥ 3.0 | [4] |
Mandatory Visualization
Experimental Workflow for Chiral HPLC Separation
References
- 1. Lacosamide | C13H18N2O3 | CID 219078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
Application Notes and Protocols for the Study of Desmethyl Lacosamide in Drug-Drug Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacosamide (B1674222) is an antiepileptic drug used for the treatment of partial-onset seizures. It is primarily metabolized in the liver to its major metabolite, O-desmethyl lacosamide. This metabolite is considered pharmacologically inactive.[1] In drug development, it is crucial to evaluate the drug-drug interaction (DDI) potential of both the parent drug and its major metabolites to ensure patient safety. This document provides detailed application notes and protocols for the investigation of O-desmethyl lacosamide in the context of drug-drug interaction studies, aligning with regulatory expectations.
O-desmethyl lacosamide is formed via the action of cytochrome P450 (CYP) enzymes, primarily CYP2C19, CYP2C9, and CYP3A4.[1][2] The plasma exposure of O-desmethyl lacosamide is approximately 10% of that of the parent drug, lacosamide.[1][3] Although considered inactive, regulatory guidelines recommend assessing the DDI potential of major metabolites.
Data Presentation
Table 1: Pharmacokinetic Properties of Lacosamide and O-desmethyl Lacosamide in Humans
| Parameter | Lacosamide | O-desmethyl Lacosamide | Reference(s) |
| Systemic Exposure | ~90% of total drug-related material | ~10% of lacosamide exposure | [1][3] |
| Pharmacological Activity | Active | Inactive | [1] |
| Formation Pathways | - | CYP2C9, CYP2C19, CYP3A4 | [1][2] |
| Elimination Half-life (t½) | ~13 hours | 15-23 hours | [1] |
| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | 0.5-12 hours | [1] |
| Primary Route of Elimination | Renal excretion and biotransformation | Renal excretion | [4] |
Table 2: Summary of In Vitro Drug-Drug Interaction Potential of Lacosamide
| Interaction Potential | Finding | Conclusion | Reference(s) |
| CYP Inhibition | Did not inhibit CYP1A2, 2A6, 2B6, 2C8, 2C9, 2D6, 2E1, 3A4/5 at therapeutic concentrations. Potential to inhibit CYP2C19 at high concentrations in vitro, but not confirmed in vivo. | Low potential for clinically relevant CYP inhibition. | [5][6] |
| CYP Induction | Did not induce CYP1A2, 2B6, 2C9, 2C19, 3A4. | Low potential for clinically relevant CYP induction. | [5][6] |
| Transporter Interaction | Not a substrate or inhibitor of P-glycoprotein. | Low potential for P-gp mediated interactions. |
Experimental Protocols
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay for O-desmethyl Lacosamide
Objective: To determine the potential of O-desmethyl lacosamide to inhibit the activity of major human CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).
Materials:
-
O-desmethyl lacosamide (synthesized standard)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, bupropion (B1668061) for CYP2B6, amodiaquine (B18356) for CYP2C8, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan (B48470) for CYP2D6, midazolam for CYP3A4)
-
Positive control inhibitors for each CYP isoform
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Prepare stock solutions of O-desmethyl lacosamide, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate O-desmethyl lacosamide (typically at a range of concentrations, e.g., 0.1 to 100 µM) with HLM (e.g., 0.2 mg/mL) in incubation buffer for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the metabolic reaction by adding a mixture of the NADPH regenerating system and the specific CYP probe substrate (at a concentration close to its Km).
-
Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the formation of the probe substrate's metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each concentration of O-desmethyl lacosamide relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable model.
Protocol 2: In Vitro Cytochrome P450 Induction Assay for O-desmethyl Lacosamide
Objective: To evaluate the potential of O-desmethyl lacosamide to induce the expression of major human CYP enzymes (CYP1A2, 2B6, and 3A4).
Materials:
-
O-desmethyl lacosamide (synthesized standard)
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates (e.g., 24- or 48-well)
-
Positive control inducers (e.g., omeprazole (B731) for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4)
-
Reagents for mRNA isolation and quantification (qRT-PCR) or for measuring enzyme activity (using probe substrates as in Protocol 1).
Procedure:
-
Thaw and plate primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to form a monolayer.
-
After a stabilization period (e.g., 24-48 hours), treat the hepatocytes with various concentrations of O-desmethyl lacosamide, positive control inducers, and a vehicle control for 48-72 hours. Replace the medium with fresh medium containing the test compounds daily.
-
After the treatment period, assess CYP induction by one of the following methods:
-
mRNA analysis: Lyse the cells, isolate mRNA, and perform qRT-PCR to quantify the relative expression levels of CYP1A2, CYP2B6, and CYP3A4 mRNA, normalized to a housekeeping gene.
-
Enzyme activity analysis: Wash the cells and incubate them with a cocktail of CYP-specific probe substrates. Analyze the formation of metabolites in the supernatant by LC-MS/MS.
-
-
Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.
-
Compare the induction potential of O-desmethyl lacosamide to that of the positive control inducers.
Visualizations
Caption: Metabolic pathway of Lacosamide to O-desmethyl Lacosamide.
Caption: Workflow for CYP Inhibition Assay.
References
- 1. camberpharma.com [camberpharma.com]
- 2. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Absorption, disposition, metabolic fate and elimination of the anti-epileptic drug lacosamide in humans: mass balance following intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lacosamide-Has-No-Effect-On-The-Enzymatic-Activity-Of-CYP3A4 [aesnet.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression in Desmethyl Lacosamide LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Desmethyl Lacosamide (B1674222). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate ion suppression, ensuring accurate and reliable quantitative results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Desmethyl Lacosamide?
A1: Ion suppression is a type of matrix effect where co-eluting components from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the mass spectrometer's ion source.[1][2] This interference reduces the analyte's signal intensity, which can lead to inaccurate quantification, decreased sensitivity, and poor reproducibility of results.[1][2] Given that this compound is a polar metabolite, it can be particularly susceptible to ion suppression from various matrix components in biological samples like plasma or serum.
Q2: I am observing a lower than expected signal for this compound in my plasma samples compared to the standards prepared in a clean solvent. Could this be ion suppression?
A2: Yes, a significantly lower signal in a biological matrix compared to a neat solution is a classic indicator of ion suppression.[3] To confirm this, you can perform a post-column infusion experiment or a post-extraction spike analysis. These experiments will help you determine if co-eluting matrix components are indeed suppressing the ionization of this compound.[3][4]
Q3: What are the most common sources of ion suppression when analyzing this compound in plasma?
A3: The most common sources of ion suppression in plasma samples are phospholipids (B1166683), salts, and other endogenous compounds.[1][5][6] Phospholipids are particularly problematic as they are abundant in plasma and can co-elute with polar analytes like this compound, especially when using simple sample preparation methods like protein precipitation.[1][5]
Q4: Can the choice of sample preparation method impact the severity of ion suppression for this compound?
A4: Absolutely. The sample preparation method plays a critical role in minimizing ion suppression by removing interfering matrix components. While protein precipitation is a simple and common technique, it is often less effective at removing phospholipids compared to methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7] For a polar compound like this compound, a more rigorous sample cleanup method may be necessary to achieve the desired sensitivity and accuracy.
Q5: My internal standard signal is also low. Does this mean ion suppression is not the issue?
A5: Not necessarily. If the internal standard co-elutes with this compound and is structurally similar (ideally a stable isotope-labeled version), it should experience similar ion suppression. In this case, the analyte-to-internal standard ratio may still provide accurate quantification. However, if the internal standard and analyte elute at different retention times where the degree of ion suppression differs, the quantification will be inaccurate.[6] A post-column infusion experiment can help visualize the regions of ion suppression across the chromatogram.[8]
Q6: Could the observed low signal be due to the instability of this compound rather than ion suppression?
A6: This is a valid concern. This compound has been shown to be stable under various storage and handling conditions, including at room temperature for several hours, multiple freeze-thaw cycles, and long-term storage at -80°C.[9] However, it is always good practice to verify the stability under your specific experimental conditions to rule out degradation as the cause of a low signal.
Troubleshooting Guides
Issue 1: Low Signal Intensity and Poor Reproducibility for this compound in Plasma Samples
This is a primary indication of significant ion suppression. Follow these steps to diagnose and mitigate the issue:
Step 1: Diagnose Ion Suppression with a Post-Column Infusion Experiment
A post-column infusion experiment is a powerful tool to identify the retention time regions where ion suppression is occurring.
Experimental Protocol: Post-Column Infusion
-
Preparation: Prepare a solution of this compound at a concentration that provides a stable and mid-range signal on your mass spectrometer.
-
LC-MS/MS Setup:
-
Connect the analytical column outlet to a T-piece.
-
Connect a syringe pump containing the this compound solution to one of the remaining ports of the T-piece.
-
Connect the final port of the T-piece to the mass spectrometer's ion source.
-
-
Execution:
-
Begin the chromatographic run by injecting a blank, extracted plasma sample.
-
Simultaneously, start the continuous infusion of the this compound solution via the syringe pump at a low, constant flow rate.
-
-
Analysis: Monitor the signal of this compound. A consistent, stable baseline should be observed. Any significant drop in this baseline corresponds to a region of ion suppression caused by co-eluting matrix components.[8][10][11]
Step 2: Optimize Sample Preparation to Remove Interferences
If the post-column infusion experiment confirms ion suppression, particularly in the elution region of this compound, improving your sample preparation method is crucial.
Comparison of Sample Preparation Techniques for this compound Analysis
| Sample Preparation Method | Procedure | Advantages | Disadvantages | Suitability for this compound |
| Protein Precipitation (PPT) | Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample, vortex, and centrifuge to pellet the proteins. The supernatant is then injected. | Simple, fast, and inexpensive. | Inefficient removal of phospholipids and other endogenous components, leading to a higher risk of ion suppression.[7] | Suitable for initial screening but may require further optimization or a different method for quantitative analysis if ion suppression is significant. |
| Liquid-Liquid Extraction (LLE) | Extract the analyte from the aqueous plasma sample into an immiscible organic solvent. The organic layer is then evaporated and the residue is reconstituted. | Better cleanup than PPT, can remove salts and some phospholipids. | More time-consuming and requires optimization of the extraction solvent and pH. May have lower recovery for polar analytes. | Can be effective, but the choice of solvent is critical to ensure good recovery of the polar this compound while minimizing co-extraction of interferences. |
| Solid-Phase Extraction (SPE) | Pass the sample through a sorbent bed that retains the analyte, while interferences are washed away. The analyte is then eluted with a stronger solvent. | Provides the cleanest extracts, significantly reducing ion suppression.[12] Highly selective and can handle a wide range of analyte polarities. | More complex method development and can be more expensive. | Highly recommended for quantitative bioanalysis of this compound, especially at low concentrations. A mixed-mode or polymeric reversed-phase sorbent would be a good starting point. |
Step 3: Refine Chromatographic Conditions
Adjusting the chromatographic method can help separate this compound from the co-eluting interferences identified in the post-column infusion experiment.
-
Modify the Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Change the Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a polar-embedded or phenyl-hexyl phase, which may provide better separation from phospholipids.
-
Adjust Mobile Phase pH: Optimizing the pH of the mobile phase can alter the retention of both this compound and interfering compounds, potentially improving their separation.
Issue 2: Inconsistent Internal Standard Performance
If the internal standard is not adequately compensating for the matrix effects, consider the following:
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard for this compound is the gold standard as it will have nearly identical chromatographic behavior and ionization efficiency, thus experiencing the same degree of ion suppression.
-
Ensure Co-elution: The internal standard must co-elute with this compound to experience the same matrix effects. If they are chromatographically separated, they will be in different ion suppression zones, leading to inaccurate results.
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow of troubleshooting ion suppression and the experimental setup for a post-column infusion experiment.
Caption: Troubleshooting workflow for ion suppression.
Caption: Post-column infusion experimental setup.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. myadlm.org [myadlm.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Desmethyl Lacosamide Detection
Welcome to the technical support center for the analysis of Desmethyl Lacosamide (B1674222) (O-desmethyl lacosamide, ODL). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the quantification of low-level Desmethyl Lacosamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the sensitive detection of this compound?
A1: The most common and sensitive technique for the quantification of this compound in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) or Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS).[1][2][3][4][5] These methods offer high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte.
Q2: What are the typical lower limits of quantification (LLOQ) for this compound in plasma or serum?
A2: The LLOQ for this compound can vary depending on the specific method and instrumentation used. Recent UPLC-MS/MS methods have achieved LLOQs as low as 1 ng/mL in plasma.[5][6][7][8] Other sensitive LC-MS/MS methods have reported LLOQs around 0.34 µg/mL (340 ng/mL).[1][2]
Q3: What type of sample preparation is typically used for this compound analysis?
A3: A simple and effective sample preparation technique for this compound analysis in biological fluids like serum or plasma is protein precipitation.[1][3][4] This is often performed using methanol (B129727) or acetonitrile (B52724).[1][5][7] This method is favored for its simplicity and speed.
Q4: Is an internal standard necessary for the analysis?
A4: Yes, using a stable isotope-labeled internal standard (IS), such as lacosamide-¹³C, d₃, is highly recommended to ensure accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[1] If a stable isotope-labeled analog of this compound is not available, other compounds like lamotrigine (B1674446) have also been used as an internal standard.[5][6][7]
Troubleshooting Guide
Q1: I am experiencing a very low signal or no signal for this compound. What are the possible causes and solutions?
A1:
-
Check Mass Spectrometry (MS) Parameters: Ensure the correct precursor and product ion transitions for this compound are being monitored. For example, one study used m/z 237.1→108.2 for ODL.[6] Verify that the collision energy and other MS settings are optimized for this transition.
-
Sample Preparation Issues: Inefficient protein precipitation can lead to analyte loss. Ensure the ratio of precipitation solvent to sample is adequate; a common ratio is 6:1 (e.g., 150 µl of methanol to 25 µl of serum).[1] Also, ensure thorough vortexing and centrifugation to completely separate the protein pellet from the supernatant containing the analyte.
-
Chromatography Problems: Poor peak shape or retention time shifts can result in a lower apparent signal. Check the mobile phase composition and gradient program. A typical mobile phase consists of 0.1% formic acid in water and 0.1% formic acid in methanol or acetonitrile.[1][5] Ensure the analytical column is not clogged or degraded.
-
Instrument Sensitivity: Confirm that the mass spectrometer is performing optimally by running a system suitability test or analyzing a known concentration standard.
Q2: My results show high background noise, which is interfering with the detection of low-level this compound. How can I reduce the background?
A2:
-
Optimize Sample Cleanup: While protein precipitation is simple, it may not be sufficient for complex matrices. Consider a more rigorous sample cleanup method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove more interfering substances.
-
Chromatographic Separation: Improve the chromatographic separation to resolve this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different type of analytical column.
-
Mass Spectrometry Selectivity: Ensure that you are using multiple reaction monitoring (MRM) with highly specific transitions for this compound. Monitoring more than one transition can increase confidence in identification and reduce the impact of interferences.[1]
Q3: I am observing poor peak shape for this compound. What could be the issue?
A3:
-
Column Contamination or Degradation: The analytical column may be contaminated with matrix components from previous injections. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
Inappropriate Mobile Phase: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. The use of an acidic modifier like formic acid is common and generally yields good peak shapes for this compound.[1][5]
-
Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a solvent much stronger than the initial mobile phase can lead to peak distortion. Try reducing the injection volume or ensuring the sample is dissolved in a solvent similar in composition to the initial mobile phase.
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS and UPLC-MS/MS Methods for this compound (ODL) Detection
| Parameter | Method 1 (LC-MS/MS)[1][2][3] | Method 2 (UPLC-MS/MS)[5][6][7][8] |
| Analyte | O-desmethyl lacosamide (ODL) | O-Desmethyl-lacosamide (ODL) |
| Matrix | Human Serum | Rat Plasma |
| Sample Volume | 25 µL | 10 µL of standard working solution + 80 µL blank matrix |
| LLOQ | 0.34 µg/mL | 1 ng/mL |
| Linearity Range | 0.34–48.17 µg/mL | 1–1,000 ng/mL |
| Internal Standard | Lacosamide-¹³C, d₃ | Lamotrigine |
| Sample Preparation | Protein Precipitation with Methanol | Protein Precipitation with Acetonitrile |
| Run Time | 6.5 min | 2.0 min |
Experimental Protocols
Protocol 1: Sensitive LC-MS/MS Method for this compound in Human Serum[1]
1. Sample Preparation (Protein Precipitation)
- Prepare a precipitation solution containing the internal standard (lacosamide-¹³C, d₃) at a concentration of 5 µg/mL in methanol.
- To a 1.5 mL polypropylene (B1209903) microcentrifuge tube, add 25 µL of standard, control, or patient serum sample.
- Add 150 µL of the precipitation solution to the sample.
- Vortex the mixture for 15 seconds.
- Centrifuge for 10 minutes at 15,500 × g.
- Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water.
- Vortex the vial.
- Inject 3 µL of the resulting solution into the LC-MS/MS system.
2. LC-MS/MS Conditions
- Analytical Column: Thermo Accucore C18 (2.6 µm, 50 × 2.1mm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in methanol
- Flow Rate: 0.6 mL/min
- Gradient Program:
- Initial: 95:5 (A:B), hold for 30 seconds.
- 30 seconds: Step to 80:20 (A:B).
- Ramp to 5:95 (A:B) in 3 minutes.
- Hold at 5:95 (A:B) for 0.5 minutes.
- Return to 95:5 (A:B) and equilibrate for 2.5 minutes.
- Mass Spectrometry: Monitor appropriate precursor and product ion transitions for this compound and the internal standard.
Protocol 2: Rapid and Sensitive UPLC-MS/MS Method for this compound in Rat Plasma[5][6][7]
1. Sample Preparation (Protein Precipitation)
- Prepare standard working solutions of this compound in methanol.
- To 80 µL of blank rat plasma, add 10 µL of the this compound standard working solution and 10 µL of the internal standard (Lamotrigine) working solution.
- Add acetonitrile to precipitate the proteins.
- Vortex and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for analysis.
2. UPLC-MS/MS Conditions
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient Elution: A gradient program is used to elute the analytes.
- Run Time: Approximately 2.0 minutes.
- Mass Spectrometry:
- This compound Transition: m/z 237.1→108.2
- Lacosamide Transition: m/z 251.1→108.2
- Internal Standard (Lamotrigine) Transition: m/z 256.0→145.0
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting low signal intensity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 3. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing instability of Desmethyl Lacosamide during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential instability of Desmethyl Lacosamide (B1674222) (O-desmethyl lacosamide, ODL) during sample storage. The following information is designed to help you troubleshoot common issues and ensure the integrity of your experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is Desmethyl Lacosamide and why is its stability a concern?
This compound is the major, albeit inactive, metabolite of the anti-epileptic drug Lacosamide.[1] Accurate quantification of this compound in biological samples is crucial for pharmacokinetic and metabolism studies. Instability of the analyte during sample collection, processing, and storage can lead to inaccurate measurements, compromising the validity of study results.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
Based on stability studies and the known behavior of the parent compound, Lacosamide, the following factors are critical to consider for this compound stability:
-
Temperature: Both short-term exposure to ambient temperatures and long-term storage conditions can impact stability.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to degradation of the analyte.
-
pH: While specific data for this compound is limited, the parent compound, Lacosamide, is known to be labile under acidic and basic conditions, suggesting that pH could be a factor in this compound stability.[2][3]
Q3: What are the recommended storage temperatures for samples containing this compound?
Q4: How many freeze-thaw cycles can my samples undergo without affecting this compound concentrations?
This compound has been shown to be stable in plasma for up to three freeze-thaw cycles when samples are frozen at -80°C and thawed to room temperature.[2] To minimize the risk of degradation, it is best practice to aliquot samples into smaller volumes to avoid the need for repeated freeze-thaw cycles of the entire sample.
Q5: Is there a difference in the stability of this compound in plasma versus serum?
Currently, there is a lack of direct comparative studies on the stability of this compound in plasma versus serum. Both matrices are commonly used for bioanalysis. It is generally recommended to be consistent with the choice of matrix throughout a study. If there is a concern about potential enzymatic degradation, plasma with an appropriate anticoagulant (e.g., EDTA) is often preferred as it chelates divalent cations required by some enzymes. However, for routine analysis, both serum and plasma are generally acceptable, provided proper collection and handling procedures are followed.[1]
Q6: My analytical results for this compound are inconsistent. Could sample instability be the cause?
Inconsistent results, such as high variability between replicates or a trend of decreasing concentrations over time, can certainly be an indication of sample instability. Refer to the Troubleshooting Guide below for a systematic approach to investigating and resolving this issue.
Troubleshooting Guides
Issue: High Variability in this compound Concentrations
Possible Cause 1: Inconsistent Sample Handling
-
Question: Are all samples being processed and stored under identical conditions?
-
Troubleshooting Steps:
-
Review your sample collection and processing standard operating procedures (SOPs). Ensure uniformity in centrifugation speed and time, and the time between collection and freezing.
-
Verify that all personnel are adhering to the established protocols.
-
Use a standardized workflow for all samples.
-
Possible Cause 2: Freeze-Thaw Instability
-
Question: Have the samples undergone multiple freeze-thaw cycles?
-
Troubleshooting Steps:
-
Check the sample handling history to determine the number of freeze-thaw cycles for each aliquot.
-
If samples have been thawed more than three times, consider excluding them from the analysis or re-analyzing from a fresh aliquot that has not undergone excessive freeze-thaw cycles.
-
Implement a sample aliquoting strategy at the time of collection to minimize the need for repeated thawing of the bulk sample.
-
Issue: Consistently Low or Decreasing this compound Concentrations
Possible Cause 1: Long-Term Storage Degradation
-
Question: How long have the samples been stored and at what temperature?
-
Troubleshooting Steps:
-
Confirm the storage duration and temperature of your samples.
-
If stored for extended periods at temperatures other than -80°C, degradation may have occurred.
-
It is recommended to conduct a long-term stability study under your specific storage conditions to establish the maximum allowable storage duration.
-
Possible Cause 2: Short-Term Instability at Room Temperature
-
Question: How long were the samples left at room temperature during processing?
-
Troubleshooting Steps:
-
Review your sample processing workflow to determine the duration of exposure to ambient temperatures.
-
This compound is stable for at least 3 hours at room temperature.[2] If processing times exceed this, it is advisable to perform processing steps on ice or in a cooled centrifuge.
-
Possible Cause 3: pH-related Degradation
-
Question: What is the pH of your sample matrix or any buffers used during extraction?
-
Troubleshooting Steps:
-
While direct evidence for this compound is limited, the parent drug Lacosamide is susceptible to degradation in acidic and alkaline conditions.[2][3]
-
Ensure that the pH of your biological samples is within a physiological range and that any buffers used during sample preparation are pH-neutral or have been validated for their impact on analyte stability.
-
Data on this compound Stability
The following table summarizes the stability of this compound in plasma as determined in a validated UPLC-MS/MS method.
| Stability Condition | Matrix | Temperature | Duration | Analyte Stability (% of Initial Concentration) | Reference |
| Short-Term Stability | Plasma | Room Temperature | 3 hours | Within ±15% | [2] |
| Short-Term Stability | Plasma | 10°C | 4 hours | Within ±15% | [2] |
| Freeze-Thaw Stability | Plasma | -80°C to Room Temp. | 3 cycles | Within ±15% | [2] |
| Long-Term Stability | Plasma | -80°C | 21 days | Within ±15% | [2] |
Experimental Protocols
Protocol: Assessment of this compound Stability in Plasma
This protocol outlines the methodology used to assess the stability of this compound in plasma, adapted from a validated UPLC-MS/MS method.[2]
1. Preparation of Quality Control (QC) Samples:
-
Spike known concentrations of this compound into drug-free plasma to prepare low, medium, and high QC samples.
2. Short-Term (Bench-Top) Stability Assessment:
-
Thaw frozen QC samples and keep them at room temperature for a specified period (e.g., 3 hours).
-
Analyze the samples and compare the measured concentrations to the nominal concentrations.
3. Freeze-Thaw Stability Assessment:
-
Subject QC samples to a specified number of freeze-thaw cycles (e.g., three cycles). A single cycle consists of freezing the samples at -80°C for at least 12 hours followed by thawing unassisted at room temperature.
-
After the final thaw, analyze the samples and compare the concentrations to those of freshly prepared QC samples.
4. Long-Term Stability Assessment:
-
Store QC samples at the desired temperature (e.g., -80°C) for a specified duration (e.g., 21 days).
-
At the end of the storage period, thaw the samples and analyze them alongside freshly prepared QC samples. Compare the concentrations to determine stability.
Visualizations
Caption: Recommended workflow for handling biological samples for this compound analysis.
Caption: A logical troubleshooting guide for addressing inconsistent this compound results.
References
Technical Support Center: Optimization of Chromatographic Separation of Lacosamide and Desmethyl Lacosamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Lacosamide and its primary metabolite, Desmethyl Lacosamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of Lacosamide and this compound.
Issue 1: Poor Peak Resolution
Question: What are the common causes of poor resolution between Lacosamide and this compound peaks, and how can I improve it?
Answer:
Poor resolution is a common issue that can arise from several factors related to the mobile phase, column, or instrument setup. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the organic modifier (acetonitrile or methanol) percentage. A slight adjustment can significantly impact selectivity. Ensure the mobile phase pH is stable and appropriate for the analytes. |
| Column Degradation | The column may be contaminated or have lost efficiency over time.[1] Flush the column with a strong solvent or, if necessary, replace it. Consider using a guard column to extend the life of the analytical column.[2] |
| Incorrect Flow Rate | An optimized flow rate is crucial for good separation.[3] A flow rate that is too high can lead to decreased resolution.[4] Verify and adjust the flow rate. |
| High System Dispersion | Excessive volume between the injector and detector can cause peak broadening.[5] Ensure all tubing is of the appropriate internal diameter and length, and that all connections are secure. |
| Temperature Fluctuations | Inconsistent column temperature can affect retention times and selectivity.[3] Use a column oven to maintain a stable temperature.[6] |
Troubleshooting Workflow for Poor Resolution:
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Peak Tailing
Question: My Lacosamide and/or this compound peaks are tailing. What could be the cause and how do I fix it?
Answer:
Peak tailing can lead to inaccurate integration and reduced resolution. It is often caused by secondary interactions between the analytes and the stationary phase, or issues with the chromatographic system.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | For basic analytes, interactions with acidic silanol groups on the silica-based column can cause tailing. Adjust the mobile phase pH to suppress the ionization of the analytes or the silanol groups. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help. |
| Column Contamination or Void | Buildup of sample matrix components on the column frit or a void at the column inlet can distort peak shape.[7] Reverse-flush the column. If the problem persists, the column may need to be replaced. |
| Mismatched Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[8] Whenever possible, dissolve the sample in the initial mobile phase. |
| Column Overload | Injecting too much sample can lead to peak tailing.[2] Reduce the injection volume or dilute the sample. |
| Extra-column Volume | Excessive tubing length or improper fittings can contribute to peak tailing.[9] Minimize the tubing length between the injector, column, and detector, and ensure all connections are properly made. |
Logical Relationship for Troubleshooting Peak Tailing:
Caption: Logical diagram for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for a mobile phase for separating Lacosamide and this compound?
A common starting point for reversed-phase separation of these compounds is a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol (B129727).[5][8] The specific gradient program will need to be optimized for your column and system.
Q2: Which type of column is recommended for this separation?
A C18 column is frequently used and is a good starting point for developing a separation method for Lacosamide and this compound.[5][9] The choice of a specific C18 column (e.g., particle size, pore size, end-capping) can influence the separation, so it may be necessary to screen a few different C18 columns.
Q3: What detection wavelength is appropriate for UV detection of Lacosamide and this compound?
A wavelength of around 210 nm or 215 nm is often used for the UV detection of Lacosamide.[9] However, it is always best to determine the optimal wavelength by running a UV scan of your standards.
Q4: How can I improve the sensitivity of my LC-MS/MS method for these analytes?
To improve sensitivity in an LC-MS/MS method, you can optimize the ion source parameters (e.g., gas flows, temperature, and voltages), as well as the collision energy for the fragmentation of the parent ions.[10] Ensure that the mobile phase is compatible with good ionization in the mass spectrometer. The use of a mobile phase with a volatile buffer and a pH that promotes the formation of protonated molecules ([M+H]+) is generally recommended for positive ion mode electrospray ionization.
Q5: What are the expected retention times for Lacosamide and this compound?
Retention times are highly dependent on the specific method parameters (column, mobile phase, flow rate, etc.). However, in reversed-phase chromatography, this compound is generally expected to elute slightly earlier than Lacosamide due to its increased polarity. For a specific UPLC-MS/MS method, retention times of approximately 1.18 min for Lacosamide and 1.12 min for this compound have been reported.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the separation of Lacosamide and this compound.
Protocol 1: UPLC-MS/MS Method
This protocol is based on a method for the simultaneous quantification of Lacosamide and O-Desmethyl-lacosamide.[1][8]
-
Instrumentation: Ultra Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column: A suitable C18 column.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program: A gradient program should be optimized for the specific column and system. A starting point could be a linear gradient from a low percentage of B to a high percentage of B over a few minutes.
-
Flow Rate: To be optimized based on the column dimensions.
-
Injection Volume: Typically in the range of 1-10 µL.
-
Detection: Tandem mass spectrometry in positive ion mode with Multiple Reaction Monitoring (MRM).
-
Sample Preparation: Protein precipitation is a common sample preparation technique.[1][8] This typically involves adding a precipitating agent like acetonitrile or methanol to the plasma or serum sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant is then injected into the UPLC-MS/MS system.
Protocol 2: HPLC-UV Method
This protocol is a general guideline based on established HPLC-UV methods for Lacosamide.[5][9]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV detector.
-
Column: ACE® C18-AR column (2.1 mm × 150 mm, 3.0 µm) or similar.[5]
-
Mobile Phase: A mixture of ammonium formate buffer (pH 9) and acetonitrile.[5] The exact ratio should be optimized for the best separation.
-
Flow Rate: Typically around 1.0 mL/min for a 4.6 mm ID column, adjusted for other column dimensions.[9]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at 215 nm.[9]
-
Sample Preparation: Protein precipitation with methanol is a suitable method for plasma samples.[5]
Experimental Workflow for Chromatographic Analysis:
Caption: General experimental workflow for chromatographic analysis.
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the analysis of Lacosamide and this compound.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Lacosamide | This compound | Reference |
| Linearity Range | 2 - 10,000 ng/mL | 1 - 1,000 ng/mL | [1][8] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 1 ng/mL | [1][8] |
| Intra-day Precision (%RSD) | < 15% | < 15% | [1] |
| Inter-day Precision (%RSD) | < 15% | < 15% | [1] |
| Accuracy | ±15% | ±15% | [1] |
| Recovery | 99.0% - 110.4% | 89.9% - 102.3% | [1] |
| Matrix Effect | 89.8% - 111.6% | 95.7% - 112.5% | [1] |
Table 2: HPLC-UV Method Parameters and Performance
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 5 µg/mL | [5] |
| Limit of Detection (LOD) | 0.033 µg/mL | [5] |
| Recovery | 99% - 106% | [6] |
| Intra-batch and Inter-batch CV | < 5% | [6] |
References
- 1. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 2. mastelf.com [mastelf.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. support.waters.com [support.waters.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. bvchroma.com [bvchroma.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
Technical Support Center: Desmethyl Lacosamide Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Desmethyl Lacosamide (B1674222), a key intermediate in the synthesis of Lacosamide.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their experiments, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desmethyl Lacosamide | Incomplete reaction during the deprotection of the starting material (e.g., Boc-protected serine derivative).[1] Side reactions, such as the formation of byproducts like (R)-2-acetamido-3-(benzylamino)-3-oxopropyl acetate (B1210297).[1] | Optimize reaction conditions (time, temperature, reagent stoichiometry). Monitor reaction progress using techniques like TLC or HPLC. Purify the crude product using column chromatography to remove byproducts.[1] |
| Presence of Chiral Impurity (S-enantiomer) | Partial racemization during the synthesis steps, particularly during O-methylation in the overall Lacosamide synthesis pathway if starting from a chiral precursor.[2][3] Use of starting materials with low enantiomeric purity. | Employ chiral purification techniques such as chiral HPLC or crystallization with a chiral resolving agent.[4][5][6] Ensure the use of high-purity chiral starting materials.[7] Alternative O-methylation methods like phase transfer catalysis can help avoid racemization.[2] |
| Formation of Process-Related Impurities | Side reactions involving reagents and intermediates. For example, reaction of benzylamine (B48309) with coupling agents or chloroformates can lead to impurities like 1,3-dibenzylurea.[1] Incomplete acetylation can leave traces of the amino precursor.[7] | Carefully control reaction conditions and stoichiometry. Use appropriate purification methods like column chromatography or recrystallization to remove specific impurities.[1] Characterize impurities using techniques like NMR, MS, and IR spectroscopy to understand their origin.[1][7] |
| Difficulty in Purifying this compound | Similar polarity to other reaction byproducts, making separation by standard chromatography challenging. The presence of both hydroxyl and amide groups can lead to tailing on silica (B1680970) gel. | Optimize the mobile phase for column chromatography (e.g., using a gradient of ethyl acetate in hexane).[1] Consider using a different stationary phase for chromatography. Recrystallization from a suitable solvent system can be an effective purification method. |
| Inaccurate Quantification of Purity | Co-elution of impurities with the main product peak in HPLC analysis. Lack of a suitable analytical method for detecting all potential impurities. | Develop and validate a robust HPLC or UPLC-MS/MS method for purity analysis.[8][9][10][11] Use reference standards for known impurities for accurate identification and quantification.[12] Perform forced degradation studies to identify potential degradation products and ensure the analytical method is stability-indicating.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route to obtain this compound?
A1: this compound, or (R)-2-acetamido-N-benzyl-3-hydroxypropanamide, is a key intermediate in the synthesis of Lacosamide. A common route involves the following steps:
-
Protection of the amino group of D-serine (e.g., with a Boc group).
-
Coupling of the protected D-serine with benzylamine to form the corresponding amide.
-
Deprotection of the amino group.
-
Acetylation of the free amino group to yield this compound.[1][7]
Q2: What are the most common impurities encountered during this compound synthesis?
A2: Common impurities include the S-enantiomer, unreacted starting materials, and byproducts from side reactions. Examples of process-related impurities that can arise in the overall Lacosamide synthesis (and thus potentially be present or related to the this compound step) include (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate, 1,3-dibenzylurea, and N-benzylacetamide.[1]
Q3: How can I assess the chiral purity of my this compound sample?
A3: Chiral purity is critical and can be determined using chiral High-Performance Liquid Chromatography (HPLC). A normal phase chiral column, such as one based on cellulose (B213188) tris (3,5-Dichlorophenylcarbamate), can be used to separate the R- and S-enantiomers.[4][5] The limit for the undesired S-enantiomer in the final Lacosamide active substance is typically not more than 0.15%.[13]
Q4: What analytical techniques are recommended for the purification and characterization of this compound?
A4: For purification, column chromatography and recrystallization are commonly employed. For characterization and purity analysis, the following techniques are essential:
-
High-Performance Liquid Chromatography (HPLC) for assessing purity and quantifying impurities.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for sensitive quantification and identification of impurities.[8][10][11]
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.[1][7]
-
Infrared (IR) Spectroscopy to identify functional groups.[1][7]
-
Mass Spectrometry (MS) to determine the molecular weight.[1][7]
Experimental Protocols
Protocol 1: Synthesis of (R)-2-acetamido-N-benzyl-3-hydroxypropanamide (this compound)
This protocol is a generalized procedure based on common synthetic strategies.[1]
Materials:
-
(R)-2-amino-N-benzyl-3-hydroxypropanamide hydrochloride
-
Acetic anhydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate for column chromatography
Procedure:
-
Suspend (R)-2-amino-N-benzyl-3-hydroxypropanamide hydrochloride in DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add pyridine to the suspension, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain pure this compound.
Protocol 2: Chiral Purity Analysis by HPLC
This protocol outlines a general method for determining the enantiomeric excess of this compound.[4][5]
Instrumentation and Conditions:
-
HPLC System: With a UV detector
-
Chiral Column: Cellulose tris (3,5-Dichlorophenylcarbamate) immobilized on silica gel (e.g., Chiralpak IC)
-
Mobile Phase: A mixture of n-hexane and ethanol (B145695) (e.g., 85:15, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 27°C
-
Detection Wavelength: 210 nm
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
Procedure:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention times of reference standards.
-
Calculate the percentage of each enantiomer by peak area integration.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield issues.
Decision Pathway for Purity Analysis
Caption: Decision pathway for purity analysis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. EP1642889A1 - Improved synthesis scheme for lacosamide - Google Patents [patents.google.com]
- 3. CN112745242A - Lacosamide impurity and preparation and application thereof - Google Patents [patents.google.com]
- 4. longdom.org [longdom.org]
- 5. longdom.org [longdom.org]
- 6. phenomenex.com [phenomenex.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbpas.com [ijbpas.com]
- 10. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]
- 12. CN113816869A - Preparation method of lacosamide process impurities - Google Patents [patents.google.com]
- 13. ema.europa.eu [ema.europa.eu]
Identifying and characterizing impurities in Desmethyl Lacosamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Desmethyl Lacosamide, a key intermediate in the production of Lacosamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound, chemically known as (R)-2-acetamido-N-benzyl-3-hydroxypropanamide, is a crucial intermediate in the synthesis of Lacosamide, an anticonvulsant drug.[1][2] The purity of this compound directly impacts the quality and safety of the final Lacosamide active pharmaceutical ingredient (API).
Q2: What are the common impurities that can arise during the synthesis of this compound?
A2: Several process-related impurities can form during the synthesis of this compound. These can originate from starting materials, side reactions, or degradation. Common impurities include unreacted starting materials, by-products from the acetylation step, and other related compounds. A comprehensive study has identified several potential contaminants in the overall Lacosamide synthesis, some of which are relevant to the this compound step.[1][3]
Q3: What analytical techniques are recommended for identifying and characterizing impurities in this compound?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful and commonly used techniques for the identification and quantification of impurities in pharmaceutical manufacturing.[4][5] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is also essential.[1][4]
Troubleshooting Guide
Problem 1: An unexpected peak is observed in the HPLC chromatogram of my this compound sample.
Possible Cause & Solution:
-
Unreacted Starting Material: The peak could correspond to an unreacted starting material such as (R)-2-amino-N-benzyl-3-hydroxypropanamide.
-
Troubleshooting Step: Compare the retention time of the unknown peak with a standard of the starting material. Optimize the reaction conditions (e.g., reaction time, temperature, or stoichiometry of reagents) to ensure complete conversion.
-
-
Side-Reaction Product: The impurity could be a by-product from a side reaction. For instance, (R)-2-acetamido-3-(benzylamino)-3-oxopropyl acetate (B1210297) can be formed during the process.[1]
-
Troubleshooting Step: Use LC-MS to determine the mass of the impurity and compare it with known potential by-products. Adjusting reaction conditions, such as temperature or the rate of addition of reagents, can help minimize side reactions.
-
-
Degradation Product: this compound or other intermediates might degrade under certain conditions. For example, 2-acetamido-N-benzylacrylamide has been observed as a degradation impurity.[1]
-
Troubleshooting Step: Investigate the stability of your compound under the reaction and work-up conditions. Modifying purification steps to avoid harsh conditions might be necessary.
-
Problem 2: The mass spectrum of an impurity does not match any known related substances.
Possible Cause & Solution:
-
Novel Impurity: You may have identified a new, previously uncharacterized impurity.
-
Troubleshooting Step: Isolate the impurity using preparative HPLC. Perform structural elucidation using techniques like high-resolution mass spectrometry (HRMS) and 1D/2D NMR (COSY, HSQC, HMBC) to determine its chemical structure.
-
Impurity Data
The following table summarizes known impurities related to the synthesis of Lacosamide and its intermediates.
| Impurity Name | Molecular Formula | Molecular Weight | Potential Origin |
| (R)-2-amino-N-benzyl-3-hydroxypropanamide | C₁₀H₁₄N₂O₂ | 194.23 | Unreacted intermediate before acetylation |
| (R)-2-acetamido-3-(benzylamino)-3-oxopropyl acetate | C₁₄H₁₈N₂O₄ | 278.30 | Side-reaction during synthesis |
| 2-acetamido-N-benzylacrylamide | C₁₂H₁₄N₂O₂ | 218.25 | Degradation product |
| (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate | C₁₅H₂₂N₂O₄ | 294.35 | By-product from the reaction of Boc-serine with benzylamine (B48309) |
| N-benzylacetamide | C₉H₁₁NO | 149.19 | Reaction of residual benzylamine with acetic anhydride |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling of this compound
-
Column: Zorbax Eclipse XDB, C18, 250 x 4.6 mm (or equivalent)[1]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Gradient to 95% A, 5% B
-
30-35 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm[1]
-
Injection Volume: 10 µL
Protocol 2: Sample Preparation for LC-MS Analysis
-
Dissolve 1 mg of the this compound sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the LC-MS system.
Visualizations
References
Impact of co-medications on Desmethyl Lacosamide quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Desmethyl Lacosamide (B1674222), particularly in the context of co-medications.
Troubleshooting Guide
Issue: Inaccurate or Inconsistent Desmethyl Lacosamide Quantification
If you are experiencing unreliable results in your this compound assays, consider the following potential causes and troubleshooting steps.
| Potential Cause | Recommended Action |
| Metabolic Induction by Co-medications | Review the patient's or subject's medication profile for known inducers of cytochrome P450 enzymes, particularly CYP2C19, CYP2C9, and CYP3A4.[1][2][3] Co-administration of strong enzyme inducers like carbamazepine, phenytoin, or phenobarbital (B1680315) can accelerate the metabolism of Lacosamide to this compound, leading to altered concentrations.[4][5][6] It may be necessary to adjust dosing schedules or select alternative co-medications if clinically feasible. |
| Metabolic Inhibition by Co-medications | Identify any co-administered drugs that are known inhibitors of CYP2C19, CYP2C9, or CYP3A4. Potent inhibitors can slow down the metabolism of Lacosamide, potentially leading to lower than expected concentrations of this compound.[5] |
| Analytical Interference | Investigate the possibility of direct interference from co-medications or their metabolites in the analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9] Ensure that the chromatographic method provides adequate separation of this compound from all co-administered drugs and their major metabolites. |
| Sample Collection and Handling | Verify that sample collection, processing, and storage protocols are strictly followed. Improper handling can lead to degradation of the analyte and inaccurate quantification. |
| Matrix Effects | Evaluate for matrix effects in your LC-MS/MS method, which can cause ion suppression or enhancement, leading to inaccurate quantification.[10] This can be assessed by comparing the response of the analyte in the matrix with its response in a clean solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for Lacosamide and how does it relate to this compound?
Lacosamide is primarily metabolized in the liver to its major, inactive metabolite, O-desmethyl lacosamide (ODL).[3][7] This metabolic process is mediated by several cytochrome P450 (CYP) enzymes, with CYP2C19 playing the most significant role, followed by CYP2C9 and CYP3A4.[1][2][3] Therefore, the concentration of this compound is directly influenced by the activity of these enzymes.
Q2: Which co-medications are known to significantly impact this compound levels?
Co-medications that are strong inducers of CYP enzymes can significantly decrease Lacosamide concentrations and potentially increase this compound levels. Key examples include:
-
Antiepileptic Drugs (AEDs): Carbamazepine, phenytoin, and phenobarbital are potent enzyme inducers that can reduce Lacosamide plasma concentrations by 15-40%.[5][6]
-
Other Medications: Certain antibiotics and antivirals can also interact with Lacosamide metabolism.[11]
Conversely, strong inhibitors of CYP2C19 may decrease the formation of this compound.
Q3: What is a standard analytical method for quantifying this compound?
A sensitive and rapid method for the quantification of Lacosamide and this compound in biological matrices like serum or plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9][12] This method offers high selectivity and sensitivity, allowing for accurate measurement of both compounds.
Q4: Can co-medications directly interfere with the LC-MS/MS analysis of this compound?
Yes, co-administered drugs or their metabolites can potentially interfere with LC-MS/MS analysis. This can occur if they have similar retention times and mass-to-charge ratios as this compound or the internal standard. It is crucial to develop and validate a specific LC-MS/MS method that ensures the separation and selective detection of this compound in the presence of all potential co-medications.[13][14]
Quantitative Data on the Impact of Co-medications
The following table summarizes the potential quantitative impact of certain co-medications on Lacosamide concentrations, which in turn affects the levels of its metabolite, this compound.
| Co-medication Class | Specific Drug Examples | Effect on Lacosamide Concentration | Reference |
| Enzyme-Inducing AEDs | Carbamazepine, Phenytoin, Phenobarbital | 15-40% reduction | [5][6] |
| CYP2C19 Inhibitors | Fluvoxamine, Fluoxetine | Potential for increased Lacosamide concentration | [5] |
Note: The impact on this compound levels will generally be inverse to the effect on Lacosamide concentration, though this relationship can be complex and patient-specific.
Experimental Protocols
LC-MS/MS Method for Quantification of this compound in Human Serum
This protocol is based on established and validated methods for the quantification of Lacosamide and its O-desmethyl metabolite.[7][8][9]
1. Sample Preparation (Protein Precipitation)
-
To 25 µL of serum sample (standard, control, or patient sample), add 150 µL of a precipitation solution (methanol containing an appropriate internal standard, e.g., Lacosamide-d3).
-
Vortex the mixture for 15 seconds.
-
Centrifuge at 15,500 x g for 10 minutes.
-
Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water.
-
Vortex the vial.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Analytical Column: A C18 analytical column (e.g., 2.6 µm, 50 x 2.1 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution:
-
Initial: 95% A, 5% B at a flow rate of 0.6 mL/min for 0.5 minutes.
-
Ramp to 5% A, 95% B over 3 minutes.
-
Hold at 5% A, 95% B for 0.5 minutes.
-
Return to initial conditions and equilibrate for 2.5 minutes.
-
-
Injection Volume: 3 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both this compound and the internal standard to ensure confident identification and quantification.
3. Calibration and Quality Control
-
Prepare a calibration curve using a blank serum matrix spiked with known concentrations of this compound.
-
Include at least three levels of quality control samples (low, medium, and high concentrations) in each analytical run to ensure accuracy and precision.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Pharmacokinetic Drug–Drug Interactions among Antiepileptic Drugs, Including CBD, Drugs Used to Treat COVID-19 and Nutrients [mdpi.com]
- 6. Influence of Dose and Antiepileptic Comedication on Lacosamide Serum Concentrations in Patients With Epilepsy of Different Ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 10. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6 Lacosamide Interactions You Should Know About - GoodRx [goodrx.com]
- 12. researchgate.net [researchgate.net]
- 13. A Rapid LC-MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative LC-MS/MS Method for the Simultaneous Measurement of Six Antiepileptics and Pentobarbital in Human Serum | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Method Development for Desmethyl Lacosamide in Alternative Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the method development for the analysis of Desmethyl Lacosamide (B1674222) in alternative matrices.
Frequently Asked Questions (FAQs)
Q1: What are the common alternative matrices for the analysis of Desmethyl Lacosamide?
A1: Besides traditional serum and plasma, alternative matrices such as Dried Blood Spots (DBS) and saliva are being explored for the quantification of Lacosamide and its metabolite, this compound.[1][2] These matrices offer advantages like being less invasive and easier to collect, store, and transport.[1][3]
Q2: What is the primary analytical technique used for the quantification of this compound?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of this compound in various biological matrices.[4][5][6] This technique offers high selectivity and sensitivity for accurate measurement.[6]
Q3: What are the typical sample preparation methods for analyzing this compound in alternative matrices?
A3: For DBS, the typical method involves punching out a small disc from the dried spot followed by extraction, often using protein precipitation with solvents like acetonitrile (B52724) or methanol (B129727).[1][7][8] For saliva, sample preparation may involve a simple protein precipitation step.[2]
Q4: What are the key validation parameters to consider when developing a method for this compound?
A4: Key validation parameters include linearity, accuracy, precision, selectivity, matrix effect, recovery, and stability.[9][10] For DBS, it is also crucial to evaluate the impact of hematocrit and the volume of the blood spot.[3][7]
Q5: What is the expected concentration range for this compound in clinical samples?
A5: In serum samples from patients on Lacosamide therapy, this compound concentrations can reach up to 2.5 µg/mL.[4][5] The concentration in alternative matrices like saliva would need to be correlated with blood levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | - Inappropriate mobile phase pH. - Column contamination or degradation. - Incompatible injection solvent. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Flush the column with a strong solvent or replace it if necessary. - Ensure the injection solvent is similar in composition and strength to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | - Inefficient ionization in the mass spectrometer. - Suboptimal sample extraction and recovery. - Matrix effects (ion suppression or enhancement). | - Optimize mass spectrometer parameters (e.g., spray voltage, gas flows, temperature). - Evaluate different extraction solvents and techniques to improve recovery. - Dilute the sample, use a more efficient sample cleanup method, or utilize a deuterated internal standard to compensate for matrix effects.[6] |
| High Background Noise | - Contaminated mobile phase or LC system. - Interference from the sample matrix. | - Use high-purity solvents and freshly prepared mobile phases. - Implement a more thorough sample cleanup procedure, such as solid-phase extraction (SPE). |
| Inconsistent Results in DBS Analysis | - Hematocrit effect influencing spot size and analyte distribution. - Inconsistent punching location from the dried blood spot. - Inhomogeneous sample spotting. | - Develop a method to correct for hematocrit variations or use a technique that minimizes this effect, such as volumetric absorptive microsampling (VAMS).[7] - Consistently punch from the center of the DBS.[8] - Ensure proper training for consistent sample spotting. |
| Carryover | - Analyte adsorption to the injector, column, or other parts of the LC system. | - Optimize the needle wash solution and wash program. - Inject a blank sample after a high-concentration sample to check for carryover. |
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for this compound Analysis in Human Serum
| Parameter | Method 1 |
| Sample Preparation | Protein precipitation with methanol[4][5] |
| Calibration Range | 0.95 - 30.41 µg/mL[4][5] |
| Expanded Linear Range | 0.34 - 48.17 µg/mL[4][5] |
| Accuracy | 87.2 - 106.0%[4][5] |
| Total Coefficient of Variation (CV) | < 4.7%[4][5] |
Table 2: UPLC-MS/MS Method Parameters for this compound Analysis in Rat Plasma
| Parameter | Method 1 |
| Sample Preparation | Protein precipitation with acetonitrile[9][10][11][12] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[9][10][11][12] |
| Linearity Range | 1 - 1,000 ng/mL[9][10][11][12] |
| Intra-day Precision | < 15%[9] |
| Inter-day Precision | < 15%[9] |
| Accuracy | ±15%[9] |
| Recovery | 89.9% - 102.3%[9] |
| Matrix Effect | 95.7% - 112.5%[9] |
Table 3: LC-MS Method Parameters for Lacosamide in Saliva
| Parameter | Method 1 |
| Calibration Curve Range | 0.01 - 10 mg/L[2] |
| Within-batch Precision | 0.43 - 2.81%[2] |
| Between-batch Precision | Not specified |
| Accuracy | 97.8 - 104.7%[2] |
Experimental Protocols
Protocol 1: Analysis of this compound in Dried Blood Spots (DBS)
This protocol is a generalized procedure based on common practices for DBS analysis.
-
Sample Collection: Collect capillary blood via a finger prick and spot onto a suitable filter card (e.g., Whatman 903).[13] Allow the spots to dry completely at ambient temperature for at least 2 hours.[3]
-
Sample Punching: Using a manual or automated puncher, punch a 3 mm disc from the center of the dried blood spot into a clean microcentrifuge tube.[1][8]
-
Extraction:
-
Add 100 µL of extraction solvent (e.g., acetonitrile or methanol containing a suitable internal standard) to each tube.
-
Vortex the tubes for 1 minute.
-
Sonicate for 15 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Sample Analysis:
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
Protocol 2: Analysis of this compound in Saliva
This protocol is a generalized procedure based on the principles of saliva analysis.
-
Sample Collection: Collect at least 1 mL of saliva into a collection tube.
-
Sample Pre-treatment:
-
Centrifuge the saliva sample at 4,000 rpm for 10 minutes to pellet any cellular debris.
-
-
Protein Precipitation:
-
Take 100 µL of the clear saliva supernatant and add it to a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile (containing the internal standard).
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
-
Sample Analysis:
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Inject an appropriate volume into the LC-MS/MS system.
-
Visualizations
Caption: Workflow for this compound analysis in Dried Blood Spots (DBS).
Caption: Workflow for this compound analysis in Saliva.
References
- 1. Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saliva-based lacosamide monitoring paves the way toward personalized epilepsy pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dried Blood Spots—A Platform for Therapeutic Drug Monitoring (TDM) and Drug/Disease Response Monitoring (DRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 5. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Drug Monitoring of Lacosamide by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. m.youtube.com [m.youtube.com]
- 9. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
- 12. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
Technical Support Center: Ensuring Analytical Consistency in Multi-Center Desmethyl Lacosamide Studies
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and reducing analytical variability in multi-center studies involving the quantification of Desmethyl Lacosamide (B1674222). By adhering to the guidelines and protocols outlined below, laboratories can enhance the reliability and consistency of their bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of analytical variability in multi-center Desmethyl Lacosamide studies?
A1: Analytical variability in multi-center studies can arise from several factors throughout the bioanalytical workflow. These can be broadly categorized as:
-
Pre-analytical Variability: This includes inconsistencies in sample collection, handling, storage, and shipment.[1] Centralizing laboratory analyses can help reduce analytical variability, but it magnifies the impact of pre-analytical inconsistencies if not strictly controlled.[1]
-
Analytical Variability: Differences in the execution of the analytical method across sites are a primary source of variability. This can include discrepancies in:
-
Matrix Effects: Variations in the biological matrix (e.g., plasma, serum) between subjects or populations can lead to ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and precision.[4][5]
-
Inter-laboratory Differences: Even with a harmonized protocol, subtle differences in equipment, environmental conditions, and technician experience can contribute to variability between laboratories.[2][6]
Q2: What are the regulatory expectations for bioanalytical method validation for a study conducted across multiple sites?
A2: Regulatory bodies like the FDA and EMA have stringent guidelines for bioanalytical method validation to ensure data integrity.[7][8] For multi-center studies, a full validation of the bioanalytical method should be performed at the primary laboratory. Subsequently, each participating laboratory must demonstrate the method's performance through a process of cross-validation.[6] This involves analyzing a common set of quality control (QC) samples and, if available, incurred study samples to establish inter-laboratory reliability.[6][9]
Q3: How can we standardize the analytical method across different laboratories?
A3: Standardization is critical for minimizing inter-laboratory variability. Key strategies include:
-
A Comprehensive and Unambiguous Protocol: A detailed and clear standard operating procedure (SOP) is the foundation of standardization. It should explicitly define every step of the analytical process, from sample receipt to final data reporting.[3]
-
Centralized Training: All analysts from participating sites should undergo centralized training on the specific analytical method to ensure consistent execution.
-
Harmonized Reagents and Consumables: To the extent possible, all sites should use reagents and consumables from the same lot and supplier.
-
Cross-Validation: As mentioned in Q2, a robust cross-validation program is essential to formally assess and confirm the equivalency of the method's performance across all participating laboratories.[9]
-
Ongoing Performance Monitoring: Regular proficiency testing, where a central laboratory distributes blinded samples to all sites, can help monitor and maintain analytical consistency throughout the study.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Contamination | 1. Flush the column with a strong solvent (e.g., a high percentage of organic solvent).2. If flushing is ineffective, consider replacing the column. |
| Inappropriate Mobile Phase pH | 1. Ensure the mobile phase pH is appropriate for this compound (a slightly acidic mobile phase is often used).2. Verify the correct preparation of all mobile phase components. |
| Column Overload | 1. Dilute the sample and reinject.2. Ensure the injection volume is within the column's capacity. |
| Injector Issues | 1. Inspect the injector for blockages or leaks.2. Ensure the correct injection needle is installed and properly seated. |
Issue 2: High Variability in Quality Control (QC) Sample Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review the sample preparation SOP with the analyst to ensure strict adherence.2. Verify the accuracy of pipettes and other volumetric devices. |
| Instability of this compound | 1. Confirm that samples have been stored under validated conditions (e.g., -80°C for long-term storage).[8] 2. Assess short-term stability at room temperature and in the autosampler to ensure no degradation is occurring during processing.[8] |
| Instrument Instability | 1. Check the LC-MS/MS system's performance, including pump pressure, detector response, and mass calibration.2. Run a system suitability test to confirm the instrument is operating within specifications. |
| Internal Standard (IS) Variability | 1. Investigate the consistency of the IS response across the analytical run.2. Ensure the IS is added consistently to all samples and standards. |
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
| Potential Cause | Troubleshooting Steps |
| Co-elution of Endogenous Components | 1. Optimize the chromatographic method to improve the separation of this compound from interfering matrix components.[4] 2. This may involve adjusting the gradient, mobile phase composition, or using a different analytical column. |
| Inefficient Sample Cleanup | 1. Evaluate alternative sample preparation techniques. If protein precipitation is used, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.[5] |
| Presence of Co-administered Drugs | 1. Review the subjects' medication profiles for drugs that may interfere with the analysis. Lacosamide is metabolized by several CYP enzymes, and co-administration of inducers or inhibitors could alter metabolite profiles.[8] 2. If a potential interfering drug is identified, assess its chromatographic and mass spectrometric behavior relative to this compound. |
Data Presentation: Acceptance Criteria for Method Validation
The following tables summarize the typical acceptance criteria for bioanalytical method validation based on FDA and EMA guidelines.[7][8]
Table 1: Accuracy and Precision
| Parameter | Concentration Level | Acceptance Criteria |
| Within-run Accuracy and Precision | LLOQ | Mean accuracy: ±20% of nominal valuePrecision (CV): ≤20% |
| Low, Medium, High QC | Mean accuracy: ±15% of nominal valuePrecision (CV): ≤15% | |
| Between-run Accuracy and Precision | LLOQ | Mean accuracy: ±20% of nominal valuePrecision (CV): ≤20% |
| Low, Medium, High QC | Mean accuracy: ±15% of nominal valuePrecision (CV): ≤15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 2: Stability
| Stability Test | Conditions | Acceptance Criteria |
| Short-term (Bench-top) | Room temperature for a specified duration | Mean concentration within ±15% of nominal value |
| Freeze-Thaw | Minimum of 3 cycles from frozen to room temperature | Mean concentration within ±15% of nominal value |
| Long-term | At the intended storage temperature (e.g., -80°C) for a specified duration | Mean concentration within ±15% of nominal value |
| Post-preparative (Autosampler) | In the autosampler at a specified temperature for the expected run time | Mean concentration within ±15% of nominal value |
Table 3: Cross-Validation
| Parameter | Acceptance Criteria |
| Analysis of QC Samples | The mean accuracy of QC samples at each level (low, medium, high) between laboratories should be within ±20% of the nominal concentration. |
| Analysis of Incurred Samples | The assay variability for at least two-thirds of the analyzed incurred samples should be within ±20%. |
Experimental Protocols
Protocol 1: this compound Quantification in Human Plasma by LC-MS/MS
This protocol provides a general methodology for the quantification of this compound. It should be fully validated before implementation.
1. Materials and Reagents:
-
This compound certified reference standard
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
HPLC-grade methanol (B129727) and acetonitrile
-
Formic acid
-
Ultrapure water
-
Human plasma (with appropriate anticoagulant)
2. Preparation of Standards and QC Samples:
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Prepare working standard solutions by serial dilution of the stock solution with methanol:water (50:50, v/v).
-
Spike blank human plasma with the working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution in methanol.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
4. LC-MS/MS Conditions:
-
LC System: A validated HPLC or UPLC system.
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: As appropriate for the column dimensions.
-
Injection Volume: 5 µL.
-
MS System: A validated triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor at least two transitions for this compound and one for the internal standard.
5. Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the internal standard.
-
Use a weighted linear regression model to generate the calibration curve.
Visualizations
Caption: Experimental workflow for this compound bioanalysis.
Caption: Logical workflow for troubleshooting analytical run failures.
References
- 1. ijbpas.com [ijbpas.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jmolner.com [jmolner.com]
- 4. eijppr.com [eijppr.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Harmonizing best practices in bioanalytical methods - MedCrave online [medcraveonline.com]
- 8. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
Technical Support Center: Desmethyl Lacosamide Stability in Frozen Plasma
Disclaimer: Currently, there is a lack of publicly available data specifically detailing the long-term stability of desmethyl lacosamide (B1674222) in frozen human plasma. The information provided in this technical support center is extrapolated from stability studies of the parent drug, lacosamide, and established best practices for bioanalytical sample storage and analysis. It is strongly recommended that researchers conduct their own validation studies to determine the precise stability of desmethyl lacosamide under their specific laboratory conditions.
Frequently Asked Questions (FAQs)
Q1: Why is the long-term stability of this compound in frozen plasma a concern for my research?
Q2: At what temperatures should I store my plasma samples for this compound analysis?
A2: While specific data for this compound is unavailable, studies on the parent drug, lacosamide, have shown stability in plasma for at least one month when stored at -30°C and for up to two years at -80°C.[1][2] For long-term storage, it is best practice to use ultra-low temperature freezers (e.g., -70°C to -80°C) to minimize the risk of degradation.[3]
Q3: How many freeze-thaw cycles can my plasma samples undergo before this compound concentration is affected?
A3: The stability of lacosamide has been demonstrated through three freeze-thaw cycles.[1] It is reasonable to assume a similar stability for its desmethyl metabolite. However, to maintain sample integrity, it is crucial to minimize the number of freeze-thaw cycles.[3] Best practice dictates aliquoting samples into smaller volumes for individual experiments to avoid repeated thawing of the entire sample.
Q4: What are the key factors that can influence the stability of this compound in frozen plasma?
A4: Several factors can impact analyte stability, including:
-
Storage Temperature: Warmer temperatures can accelerate degradation.[4]
-
Freeze-Thaw Cycles: Repeated cycles can lead to degradation and the formation of precipitates.
-
pH of the sample: Changes in pH can affect the chemical stability of the analyte.
-
Presence of Enzymes: Endogenous enzymes in plasma can metabolize the analyte if not properly inactivated.
-
Exposure to Light: Some compounds are light-sensitive and can degrade upon exposure.
-
Type of Anticoagulant: The choice of anticoagulant can sometimes influence analyte stability.
Q5: What should I do in the absence of specific long-term stability data for this compound?
A5: It is imperative to conduct your own long-term stability study as part of your bioanalytical method validation. This involves storing spiked plasma samples at your intended storage temperatures and analyzing them at various time points to determine the extent of any degradation.
Experimental Protocols
Protocol: Assessment of Long-Term Stability of this compound in Frozen Human Plasma
Objective: To determine the long-term stability of this compound in human plasma at different frozen storage temperatures.
Materials:
-
Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)
-
This compound reference standard
-
Lacosamide-d3 (or other suitable internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Calibrated pipettes and tips
-
Polypropylene microcentrifuge tubes
-
-20°C and -80°C freezers
-
LC-MS/MS system
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare working solutions by diluting the stock solution to achieve desired spiking concentrations in plasma (e.g., low, medium, and high QC levels).
-
Prepare a working solution of the internal standard (e.g., lacosamide-d3).
-
-
Sample Preparation:
-
Spike blank human plasma with the this compound working solutions to create stability samples at low and high concentrations.
-
Prepare a sufficient number of aliquots for each concentration and storage condition to be tested at multiple time points (e.g., 0, 1, 3, 6, 12, and 24 months).
-
Prepare a set of comparison samples at the same concentrations. Analyze these "time zero" samples immediately.
-
-
Storage:
-
Store the stability sample aliquots in validated and continuously monitored freezers at the desired temperatures (e.g., -20°C and -80°C).
-
-
Sample Analysis:
-
At each designated time point, retrieve the required number of stability samples from each storage temperature.
-
Allow the samples to thaw completely at room temperature.
-
Prepare a fresh set of calibration standards and quality control (QC) samples.
-
Perform protein precipitation by adding a specific volume of cold methanol (containing the internal standard) to the plasma samples.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Analyze the stability samples along with the fresh calibration curve and QC samples.
-
-
Data Evaluation:
-
Calculate the mean concentration of the stability samples at each time point.
-
Compare the mean concentration of the stored samples to the mean concentration of the "time zero" samples.
-
The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the nominal concentration.
-
Data Presentation
Table 1: Long-Term Stability of Lacosamide in Human Plasma (for reference)
| Storage Temperature | Duration | Analyte Recovery (%) | Reference |
| -30°C | 1 month | 107.6 - 112.5 | [1] |
| -80°C | 2 years | Stable (within acceptable limits) | [2] |
Note: This data is for the parent drug, lacosamide, and should be used as a preliminary guide only. Specific stability studies for this compound are required.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Analyte degradation due to improper storage temperature or repeated freeze-thaw cycles. | Ensure freezers are properly maintained and monitored. Aliquot samples to minimize freeze-thaw cycles. Conduct a new stability study at a lower temperature (e.g., -80°C). |
| High Variability in Results | Inconsistent sample handling or extraction procedure. Matrix effects in the LC-MS/MS analysis. | Ensure consistent thawing and mixing procedures. Optimize the sample preparation method to minimize matrix effects. Use a stable isotope-labeled internal standard. |
| Presence of Unexpected Peaks in Chromatogram | Formation of degradation products. Contamination of the sample or LC-MS/MS system. | Investigate the identity of the extra peaks using MS/MS fragmentation. Clean the LC-MS/MS system. Review sample handling procedures to identify potential sources of contamination. |
| Shift in Retention Time | Degradation of the analytical column. Changes in the mobile phase composition. | Replace the analytical column. Prepare fresh mobile phase and ensure proper mixing. |
Visualizations
Caption: Workflow for Long-Term Stability Assessment.
References
- 1. Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. neoteryx.com [neoteryx.com]
- 4. Characterization of factors affecting the stability of frozen heparinized plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Desmethyl Lacosamide Assay in Pediatric Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Desmethyl Lacosamide (B1674222), particularly concerning the challenges posed by pediatric matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing Desmethyl Lacosamide in pediatric plasma samples?
A1: The main challenges in analyzing this compound in pediatric plasma are associated with the unique nature of the biological matrix and logistical constraints. Pediatric plasma can have different concentrations of endogenous compounds, such as proteins and lipids, compared to adult plasma, which can lead to different and sometimes more pronounced matrix effects.[1] Additionally, the sample volumes obtainable from pediatric patients are often very small, necessitating highly sensitive analytical methods.[2]
Q2: What is the "matrix effect," and how can it specifically impact the this compound assay in a pediatric context?
A2: The matrix effect is the alteration of analyte ionization in the mass spectrometer's source due to co-eluting endogenous components from the sample matrix. This can lead to ion suppression or enhancement, causing inaccurate quantification of this compound. In pediatric samples, the developing immune system and different metabolic profiles can result in varying levels of endogenous substances, potentially leading to inconsistent and unpredictable matrix effects.[1]
Q3: Are there validated methods for the simultaneous quantification of Lacosamide and this compound in plasma?
A3: Yes, several UPLC-MS/MS methods have been developed and validated for the simultaneous determination of Lacosamide and its metabolite, O-Desmethyl Lacosamide, in plasma.[3][4] These methods typically utilize a simple protein precipitation step for sample preparation and offer high sensitivity and specificity. While many of these have been validated in adult human or animal plasma, the principles are directly applicable to pediatric samples, with careful consideration of potential matrix differences.
Q4: What are the recommended therapeutic ranges for Lacosamide in pediatric patients, and how does this relate to this compound levels?
A4: Therapeutic drug monitoring for Lacosamide in children is an area of active research, with some studies suggesting a reference plasma concentration range of 2-10 µg/mL.[2] The concentration of the metabolite, this compound, is generally much lower. In studies with adult subjects, this compound concentrations have been observed to be up to 2.5 µg/mL.[5] Monitoring both the parent drug and its metabolite can provide a more comprehensive pharmacokinetic profile.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape or Tailing for this compound | 1. Column Overload: Injecting too high a concentration of the analyte or matrix components. 2. Incompatible Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for this compound. 3. Column Degradation: Buildup of matrix components on the analytical column. | 1. Dilute the sample extract before injection. 2. Adjust the mobile phase composition, for example, by modifying the pH with formic acid or ammonium (B1175870) formate. 3. Implement a robust column washing step between injections or use a guard column. |
| High Variability in Results Between Pediatric Samples | 1. Inconsistent Matrix Effects: Different pediatric patient samples may have varying levels of interfering endogenous substances. 2. Sample Collection/Handling Variability: Differences in anticoagulants used or hemolysis during sample collection. | 1. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. 2. Standardize sample collection and handling procedures. Evaluate the matrix effect for each new batch of pediatric plasma if possible. |
| Low Recovery of this compound | 1. Inefficient Protein Precipitation: The protein precipitation agent may not be effectively releasing the analyte from plasma proteins. 2. Analyte Adsorption: this compound may be adsorbing to the collection tubes or other surfaces during sample processing. | 1. Experiment with different protein precipitation agents (e.g., acetonitrile (B52724), methanol) or a combination. Ensure thorough vortexing and centrifugation. 2. Use low-binding microcentrifuge tubes and pipette tips. |
| Signal Suppression (Ion Suppression) | 1. Co-elution of Phospholipids (B1166683): Endogenous phospholipids from the plasma matrix are a common cause of ion suppression in LC-MS/MS. 2. High Salt Concentration: Salts from buffers or the sample itself can interfere with ionization. | 1. Optimize the chromatographic method to separate this compound from the phospholipid elution region. 2. Consider alternative sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner extracts. 3. Ensure that the mobile phase is compatible with mass spectrometry and that any salts are volatile. |
Experimental Protocols
Detailed Methodology for Simultaneous Quantification of Lacosamide and O-Desmethyl Lacosamide in Plasma by UPLC-MS/MS
This protocol is adapted from a validated method in rat plasma and serves as a strong starting point for pediatric sample analysis.[3][4]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., Lamotrigine or a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A suitable gradient to separate the analytes from matrix components. For example:
-
0-0.5 min: 95% A
-
0.5-2.0 min: Linear gradient to 5% A
-
2.0-2.5 min: Hold at 5% A
-
2.5-2.6 min: Return to 95% A
-
2.6-3.0 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Lacosamide: m/z 251.1 → 108.2
-
O-Desmethyl Lacosamide: m/z 237.1 → 108.2
-
Internal Standard (Lamotrigine): m/z 256.0 → 145.0
-
Data Presentation
Table 1: Recovery and Matrix Effect of Lacosamide and O-Desmethyl Lacosamide in Rat Plasma [3]
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Lacosamide | 4 | 101.2 ± 3.5 | 98.7 ± 4.1 |
| 400 | 103.8 ± 2.9 | 101.5 ± 3.3 | |
| 8000 | 99.0 ± 4.2 | 95.3 ± 3.8 | |
| O-Desmethyl Lacosamide | 2 | 95.7 ± 3.1 | 102.1 ± 2.7 |
| 80 | 98.2 ± 2.5 | 99.8 ± 3.0 | |
| 800 | 102.3 ± 4.0 | 97.4 ± 3.5 |
Data are presented as mean ± SD (n=5). This data is from a study using rat plasma and should be considered as a reference. Validation with pediatric plasma is recommended.
Table 2: Intra- and Inter-Day Precision and Accuracy for O-Desmethyl Lacosamide in Rat Plasma [3]
| Nominal Concentration (ng/mL) | Measured Concentration (ng/mL, Mean ± SD) | Precision (RSD, %) | Accuracy (%) | |
| Intra-Day | 2 | 2.05 ± 0.11 | 5.4 | 102.5 |
| 80 | 82.3 ± 3.5 | 4.3 | 102.9 | |
| 800 | 789.6 ± 29.8 | 3.8 | 98.7 | |
| Inter-Day | 2 | 2.10 ± 0.15 | 7.1 | 105.0 |
| 80 | 83.1 ± 4.9 | 5.9 | 103.9 | |
| 800 | 795.4 ± 41.2 | 5.2 | 99.4 |
Data from a study using rat plasma (n=5). Similar validation should be performed using pediatric plasma.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound assay issues.
References
- 1. Therapeutic drug monitoring of lacosamide among children: is it helpful? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review on Therapeutic Drug Monitoring of Lacosamide for Children with Epilepsy [journal11.magtechjournal.com]
- 3. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]
- 5. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding racemization during chiral synthesis of Desmethyl Lacosamide
Technical Support Center: Chiral Synthesis of Desmethyl Lacosamide
Welcome to the technical support center for the chiral synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to maintaining stereochemical integrity during the synthesis of (R)-2-acetamido-N-benzyl-3-methoxypropanamide, a close analog of Lacosamide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize and avoid racemization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: The most common cause of racemization during the synthesis of this compound, and in peptide synthesis in general, is the formation of a planar oxazolone (B7731731) (or azlactone) intermediate.[1] This occurs when the carboxyl group of the N-protected amino acid precursor is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of stereochemical integrity at the alpha-carbon. A secondary, less common mechanism is direct enolization, where a strong base directly abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.[1]
Q2: Which step in the synthesis of this compound is most susceptible to racemization?
A2: The most critical step for potential racemization is the amide bond formation, where the activated carboxylic acid of the N-acetylated-O-methyl-D-serine derivative is coupled with benzylamine (B48309). The activation of the carboxylic acid is necessary for the reaction to proceed, but it also creates the conditions under which racemization can occur.
Q3: How does the choice of coupling reagent affect racemization?
A3: The choice of coupling reagent is crucial. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), when used alone, can lead to significant racemization.[1][2] However, their tendency to cause racemization can be effectively suppressed by using them in conjunction with additives.[1][3] Phosphonium (B103445) and aminium/uronium-based reagents such as BOP, PyBOP, HBTU, and HATU are generally more efficient and less prone to causing racemization.[4][5]
Q4: What is the role of additives in preventing racemization?
A4: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used to suppress racemization, especially when carbodiimide (B86325) coupling reagents are employed.[1][3] These additives react with the activated carboxylic acid to form an active ester intermediate that is more reactive towards the amine and less prone to forming the oxazolone intermediate that leads to racemization.[3]
Q5: Which reaction conditions can be optimized to minimize racemization?
A5: Several reaction parameters can be optimized:
-
Temperature: Lowering the reaction temperature (e.g., to 0°C) can significantly reduce the rate of racemization.[1][5]
-
Solvent: Using less polar solvents can sometimes help reduce racemization, although solvent choice is often dictated by reagent solubility.[1]
-
Base: The choice and concentration of the base are critical. Strong or sterically unhindered bases like triethylamine (B128534) (TEA) can promote racemization. It is preferable to use weaker or sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][5]
-
Activation Time: A prolonged period between the activation of the carboxylic acid and the addition of the amine increases the risk of racemization. Therefore, in-situ activation or minimizing the pre-activation time is recommended.[1][5]
Troubleshooting Guide: Low Enantiomeric Excess (ee)
If you are observing a low enantiomeric excess in your final product, consult the following table for potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Purity | Inappropriate Coupling Reagent: Use of a carbodiimide (e.g., DCC, DIC) without a racemization-suppressing additive.[1] | Action: Incorporate an additive such as HOBt or HOAt when using carbodiimides.[1][3] Alternatively, switch to a phosphonium or aminium-based coupling reagent like HBTU, HATU, or PyBOP.[4][5] |
| Suboptimal Base: Use of a strong or sterically unhindered base (e.g., triethylamine).[3] | Action: Replace the strong base with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3][6] Ensure you are not using an excess of the base. | |
| High Reaction Temperature: The coupling reaction was performed at an elevated temperature.[6] | Action: Conduct the coupling reaction at a lower temperature, for instance, by using an ice bath to maintain the temperature at 0°C.[1][5] | |
| Prolonged Activation Time: The carboxylic acid was activated for an extended period before the addition of benzylamine.[5] | Action: Minimize the pre-activation time or perform an in-situ activation where the coupling reagent is added to the mixture of the carboxylic acid and amine.[5] | |
| Polar Protic Solvent: The solvent used may be promoting racemization. | Action: If reagent solubility permits, consider switching to a less polar aprotic solvent. |
Experimental Protocols
Protocol: Amide Coupling with Minimized Racemization
This protocol describes a general procedure for the coupling of (R)-2-acetamido-3-methoxypropanoic acid with benzylamine using HATU as the coupling reagent and N,N-diisopropylethylamine (DIPEA) as the base.
Materials:
-
(R)-2-acetamido-3-methoxypropanoic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-diisopropylethylamine)
-
Anhydrous DMF (N,N-dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-2-acetamido-3-methoxypropanoic acid (1 equivalent) in anhydrous DMF.
-
Add benzylamine (1 equivalent) to the solution.
-
In a separate flask, dissolve HATU (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DMF.
-
Cool the flask containing the carboxylic acid and amine to 0°C using an ice bath.
-
Slowly add the HATU/DIPEA solution to the cooled mixture of the carboxylic acid and amine with stirring.
-
Allow the reaction to stir at 0°C for 30 minutes and then let it warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (3 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure (R)-2-acetamido-N-benzyl-3-methoxypropanamide.
-
Determine the enantiomeric excess of the product using chiral HPLC.
Visual Guides
Workflow for Chiral Synthesis
Caption: A simplified workflow for the chiral synthesis of this compound.
Mechanism of Racemization
Caption: The mechanism of racemization through the formation of a planar oxazolone intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. hepatochem.com [hepatochem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Solid-Phase and Liquid-Liquid Extraction of Desmethyl Lacosamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques for the isolation of desmethyl lacosamide (B1674222), a primary metabolite of the antiepileptic drug lacosamide, from biological matrices. The selection of an appropriate extraction method is critical for accurate bioanalysis, impacting recovery, purity, and sensitivity of downstream applications such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Executive Summary
Both SPE and LLE are viable methods for the extraction of desmethyl lacosamide. LLE, a traditional and widely used technique, offers simplicity and cost-effectiveness. However, it can be labor-intensive, consume larger volumes of organic solvents, and may result in lower recoveries and higher matrix effects for polar metabolites like this compound. In contrast, SPE provides a more targeted and efficient extraction, often yielding cleaner extracts, higher recoveries, and reduced matrix effects. While SPE may require more initial method development and specialized consumables, its potential for automation and improved data quality makes it an attractive alternative for high-throughput bioanalytical workflows.
Data Presentation: Performance Comparison
The following tables summarize the quantitative performance of a reported protein precipitation method (a simplified extraction technique often used as a baseline) and a proposed LLE method for this compound. While a specific SPE method for this compound has not been extensively reported, performance data for a generic mixed-mode SPE protocol for polar metabolites is included to provide a reasonable expectation of performance.
| Parameter | Protein Precipitation (Acetonitrile)[1][2] | Proposed Liquid-Liquid Extraction (Ethyl Acetate) | Proposed Mixed-Mode SPE |
| Analyte | This compound | This compound | This compound |
| Matrix | Rat Plasma | Human Plasma | Human Plasma |
| Instrumentation | UPLC-MS/MS | GC-MS or LC-MS/MS | LC-MS/MS |
| Performance Metric | Protein Precipitation (Acetonitrile)[1][2] | Proposed Liquid-Liquid Extraction (Ethyl Acetate) | Proposed Mixed-Mode SPE |
| Recovery (%) | 89.9 - 102.3 | 70 - 85 (estimated) | > 90 (expected) |
| Matrix Effect (%) | 95.7 - 112.5 | 80 - 110 (estimated) | > 95 (expected) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.5 µg/mL (for Lacosamide) | Analyte Dependent |
| Precision (%RSD) | < 15 | < 15 | < 15 |
Note: Data for the proposed LLE and SPE methods are estimations based on the performance of similar methods for lacosamide and other polar metabolites.
Experimental Protocols
Protein Precipitation (Acetonitrile) for this compound[1][2]
This method is often used for its simplicity and speed, serving as a useful baseline for comparison.
-
Sample Preparation: To 100 µL of plasma, add 10 µL of internal standard (IS) solution.
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
Proposed Liquid-Liquid Extraction (LLE) for this compound
This proposed protocol is adapted from a validated LLE method for the parent drug, lacosamide.
-
Sample Preparation: To 1 mL of plasma, add an appropriate internal standard.
-
pH Adjustment: Adjust the sample pH to 12 using a suitable buffer.
-
Extraction: Add 5 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.
Proposed Mixed-Mode Solid-Phase Extraction (SPE) for this compound
This proposed protocol utilizes a mixed-mode cation exchange sorbent, which is effective for the extraction of polar basic compounds like this compound.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 100 mM phosphate (B84403) buffer (pH 6.0).
-
Sample Loading: Load 1 mL of pre-treated plasma (diluted 1:1 with 100 mM phosphate buffer, pH 6.0) onto the cartridge.
-
Washing:
-
Wash with 1 mL of 25 mM ammonium (B1175870) acetate buffer (pH 6.0).
-
Wash with 1 mL of methanol to remove neutral and acidic interferences.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams were generated using the DOT language.
Caption: Workflow for this compound LLE.
Caption: Workflow for this compound SPE.
Conclusion
The choice between SPE and LLE for this compound extraction will depend on the specific requirements of the analytical method and the laboratory's resources. For routine analysis where simplicity and cost are primary concerns, a well-optimized LLE protocol can provide adequate results. However, for high-throughput screening, methods requiring the lowest possible limits of detection, or when dealing with complex matrices, the superior selectivity and efficiency of SPE make it the preferred method. The provided protocols and comparative data serve as a valuable resource for researchers in developing and validating robust bioanalytical methods for this compound.
References
A Comparative Guide to the Cross-Validation of Desmethyl Lacosamide Assays Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Desmethyl Lacosamide (B1674222), the major metabolite of the antiepileptic drug Lacosamide. Recognizing the critical need for reproducible and reliable data in multicenter studies and drug development, this document outlines key performance characteristics of published assays, details a standardized experimental protocol for cross-laboratory validation, and offers a framework for ensuring data comparability.
Comparative Performance of Desmethyl Lacosamide Assays
The quantification of this compound in biological matrices, predominantly human plasma or serum, is most commonly achieved through Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] These methods offer high sensitivity and selectivity. A summary of performance characteristics from various validated assays is presented below to provide a benchmark for laboratories establishing or comparing their own methods.
| Parameter | Method | Lower Limit of Quantification (LLOQ) | Linearity Range | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Assay 1 | UPLC-MS/MS | 1 ng/mL | 1 - 1,000 ng/mL | < 15% | < 15% | ±15% | [1] |
| Assay 2 | LC-MS/MS | 0.95 µg/mL (as ODL) | 0.95 - 30.41 µg/mL (as ODL) | < 4.7% (total CV) | < 4.7% (total CV) | 87.2 - 106.0% | [2][3] |
| Assay 3 | UPLC-MS/MS | 1 ng/mL | 1 - 1,000 ng/mL | Not Reported | Not Reported | Not Reported | [4] |
Note: ODL refers to O-Desmethyl Lacosamide. It is crucial to consider the specific details of each study, including the biological matrix and the full validation report, when comparing these parameters.
Experimental Protocols
A standardized and robust analytical method is the foundation of any successful cross-laboratory validation. Below is a detailed protocol for a typical UPLC-MS/MS assay for this compound, followed by a protocol for conducting a cross-validation study.
Standardized UPLC-MS/MS Assay Protocol for this compound
This protocol is a composite based on common methodologies reported in the literature.[1][2]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma or serum in a microcentrifuge tube, add 300 µL of a precipitating agent (e.g., methanol (B129727) or acetonitrile) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: A high-performance UPLC system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to ensure the separation of this compound from other matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
3. Method Validation
The assay should be fully validated according to the guidelines of regulatory bodies such as the FDA and EMA.[5] Key validation parameters include:
-
Selectivity
-
Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Protocol for Inter-Laboratory Cross-Validation
This protocol is designed to ensure that different laboratories can produce comparable results for the same set of samples. It is essential for multicenter clinical trials and collaborative research.
1. Study Design
-
Participating Laboratories: Two or more laboratories that will be analyzing study samples.
-
Sample Sets:
-
Validation Samples: A set of quality control (QC) samples prepared by one laboratory (the "originating lab") at low, medium, and high concentrations within the assay's linear range.
-
Study Samples: A subset of actual study samples (at least 20) that span the expected concentration range.
-
2. Sample Analysis
-
The originating lab analyzes the validation and study samples according to their validated in-house protocol.
-
The same set of validation and study samples are then shipped under appropriate conditions (e.g., on dry ice) to the participating laboratory(ies).
-
The participating laboratory(ies) analyze the samples using their own validated in-house protocol.
3. Data Analysis and Acceptance Criteria
-
The results from all laboratories are compiled and compared.
-
For Validation Samples: The mean concentration from the participating lab(s) should be within ±15% of the nominal concentration for each QC level.
-
For Study Samples: At least two-thirds (67%) of the results from the participating lab(s) should be within ±20% of the results from the originating lab.
Mandatory Visualizations
To further clarify the processes involved, the following diagrams have been generated.
Conclusion
The cross-validation of bioanalytical methods is a fundamental requirement for ensuring the integrity and comparability of data in multi-site research and clinical development. By adhering to a well-defined, standardized protocol and pre-defined acceptance criteria, researchers can have confidence that data generated across different laboratories for this compound are reliable and can be integrated seamlessly. The information and protocols provided in this guide serve as a valuable resource for achieving this critical objective.
References
- 1. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
A Comparative Guide to LC-MS/MS Platforms for Desmethyl Lacosamide Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Desmethyl Lacosamide (B1674222) (ODL), the major metabolite of the antiepileptic drug Lacosamide, is crucial for comprehensive pharmacokinetic studies and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[1] This guide provides a comparative overview of different LC-MS/MS platforms for Desmethyl Lacosamide analysis, supported by experimental data from various studies.
Performance Comparison of LC-MS/MS Platforms
Quantitative Performance Data for this compound
| Parameter | Waters Xevo TQ-S[2][3] | Unspecified LC-MS/MS[4][5] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (in rat plasma) | 0.34 µg/mL (expanded linear range, in human serum) |
| Linearity Range | 1 - 1,000 ng/mL (in rat plasma) | 0.95 - 30.41 µg/mL (calibration range, in human serum) |
| Intra-day Precision (%CV) | < 15% | < 4.7% (total CV) |
| Inter-day Precision (%CV) | < 15% | < 4.7% (total CV) |
| Accuracy | ± 15% | 87.2 - 106.0% |
| Recovery | 89.9% - 102.3% | Not Reported |
| Matrix Effect | 95.7% - 112.5% | Not Reported |
General performance characteristics for panels of antiepileptic drugs, including Lacosamide, have also been reported for other platforms:
| Platform | Key Features and Performance Notes |
| Thermo Scientific™ TSQ Endura™ | A robust assay for the quantification of 19 antiepileptic drugs has been developed on this platform. The method demonstrates linearity over a wide range with R² values consistently above 0.99.[6] |
| Agilent 6470 Triple Quadrupole LC/MS | A fast and sensitive method for the analysis of 125 drugs and their metabolites has been established. The use of alternate column regeneration (ACR) can significantly increase sample throughput. |
| SCIEX QTRAP®/Triple Quad™ 4500 | A rapid and robust method for a comprehensive forensic panel of 93 compounds has been demonstrated. The system's fast polarity switching is advantageous for analyzing compounds that ionize in both positive and negative modes.[7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. The following are representative experimental protocols for this compound analysis using LC-MS/MS.
Method 1: UPLC-MS/MS (Waters Xevo TQ-S)
This method was developed for the simultaneous quantification of Lacosamide and this compound in rat plasma.[2][3]
Sample Preparation:
-
To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the internal standard (e.g., Lamotrigine).
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant for UPLC-MS/MS analysis.
Liquid Chromatography:
-
System: Waters ACQUITY UPLC I-Class
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient is used to separate the analytes.
Mass Spectrometry:
-
System: Waters Xevo TQ-S Triple Quadrupole
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 237.1 → 108.2
Method 2: LC-MS/MS (Unspecified Platform)
This method was developed for the quantification of Lacosamide and this compound in human serum.[4][5]
Sample Preparation:
-
Protein precipitation with methanol (B129727) is performed.
Liquid Chromatography and Mass Spectrometry:
-
Specific details of the LC system, column, mobile phase, and MS instrument were not provided in the abstract. However, the method was validated for its intended use.
Visualizing the Workflow and Metabolic Pathway
Diagrams created using Graphviz (DOT language) help in visualizing the experimental workflow and the metabolic pathway of Lacosamide.
Caption: General Experimental Workflow for this compound Analysis.
Caption: Metabolic Pathway of Lacosamide to this compound.
Conclusion
The choice of an LC-MS/MS platform for this compound analysis depends on the specific requirements of the laboratory, including desired sensitivity, sample throughput, and budget. While Waters, Sciex, Thermo Fisher, and Agilent all offer high-performance triple quadrupole mass spectrometers suitable for this application, the optimal choice may vary. The data presented in this guide, compiled from various studies, can serve as a valuable resource for researchers in selecting the most appropriate platform and developing a robust analytical method for the quantification of this compound. For direct comparison, it is always recommended to perform in-house validation or request demonstrations from vendors using the specific analyte of interest.
References
- 1. Therapeutic Drug Monitoring of Lacosamide by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 5. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sciex.com [sciex.com]
A Comparative Guide to the Validation of Desmethyl Lacosamide Assays Following FDA/EMA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of Desmethyl Lacosamide (B1674222), the major metabolite of the antiepileptic drug Lacosamide. The validation parameters are presented in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the harmonized ICH M10 guideline, which has been adopted by the EMA. This document is intended to assist researchers and drug development professionals in selecting and implementing a suitable assay for their specific needs.
Introduction
Desmethyl Lacosamide is the primary and pharmacologically inactive metabolite of Lacosamide. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug-drug interaction studies. This guide compares two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), with a brief mention of immunoassay cross-reactivity. The data presented is a synthesis of findings from published validation studies.
Comparison of Validated Bioanalytical Methods
The following tables summarize the performance characteristics of different validated assays for this compound.
Table 1: Performance Characteristics of a Validated LC-MS/MS Method
| Validation Parameter | Performance Metric | Result |
| Linearity | Calibration Range | 0.95 - 30.41 µg/mL |
| Expanded Linear Range | 0.34 - 48.17 µg/mL | |
| Accuracy | Analytical Accuracy | 87.2 - 106.0% |
| Precision | Total Coefficient of Variation (CV) | < 4.7% |
| Lower Limit of Quantification (LLOQ) | - | Not explicitly stated, but calibration range suggests < 0.95 µg/mL |
| Internal Standard (IS) | - | Lacosamide-¹³C, d₃ |
Data synthesized from a study by Payto et al. (2014)[1][2][3]
Table 2: Performance Characteristics of a Validated UPLC-MS/MS Method
| Validation Parameter | Performance Metric | Result (in plasma) | Result (in rat liver microsomes) |
| Linearity | Calibration Range (r²) | 1 - 1,000 ng/mL (0.999) | 80 - 40,000 ng/mL (0.998) |
| Accuracy | Intra-day & Inter-day | Within ±15% | Within ±15% |
| Precision | Intra-day & Inter-day CV | < 15% | < 15% |
| Lower Limit of Quantification (LLOQ) | - | 1 ng/mL | 80 ng/mL |
| Recovery | - | 89.9% - 102.3% | Meets guideline requirements |
| Matrix Effect | - | 95.7% - 112.5% | Meets guideline requirements |
| Internal Standard (IS) | - | Lamotrigine | Lamotrigine |
Data synthesized from a study by Chen et al. (2023)[4][5][6][7]
Table 3: Alternative Method - Immunoassay
| Method | Analyte | Cross-Reactivity with this compound |
| ARK™ Lacosamide Assay | Lacosamide | ≤ 3.0% |
This is not a direct quantitative method for this compound but indicates low interference in a Lacosamide assay.[8]
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison tables.
LC-MS/MS Method Protocol
1. Sample Preparation:
-
To 25 µL of serum sample (standard, control, or patient sample), add 150 µL of a precipitation solution containing the internal standard (Lacosamide-¹³C, d₃) in methanol.[1]
-
Vortex the mixture for 15 seconds.
-
Centrifuge at 15,500 x g for 10 minutes.[1]
-
Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water and vortex.
-
Inject 3 µL of the resulting solution into the LC-MS/MS system.[1]
2. Chromatographic Conditions:
-
The specific column and mobile phase composition were not detailed in the abstract but would typically involve a C18 column with a gradient elution of acetonitrile (B52724) and an aqueous buffer containing formic acid.
3. Mass Spectrometric Detection:
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor for specific precursor-to-product ion transitions for both this compound and the internal standard.
UPLC-MS/MS Method Protocol
1. Sample Preparation (Plasma):
-
Sample preparation involves protein precipitation with acetonitrile.[4][6]
-
The specific volumes and centrifugation conditions would be optimized during method development.
2. Chromatographic Conditions:
-
Utilize a UPLC system for separation.
-
Employ a gradient elution program with acetonitrile and 0.1% formic acid solution.[4][6]
3. Mass Spectrometric Detection:
-
Couple the UPLC system to a tandem mass spectrometer.
-
Monitor for the specific MRM transitions for this compound and the internal standard, Lamotrigine.[4][6]
Visualizations
Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method according to FDA/EMA guidelines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 4. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]
- 8. ark-tdm.com [ark-tdm.com]
A Researcher's Guide to Desmethyl Lacosamide Certified Reference Materials
For researchers and professionals in drug development and therapeutic drug monitoring, the accuracy of analytical standards is paramount. This guide provides a comparative overview of commercially available certified reference materials (CRMs) for Desmethyl Lacosamide (B1674222), the primary metabolite of the anti-epileptic drug Lacosamide.
Desmethyl Lacosamide is an essential analyte in pharmacokinetic and drug metabolism studies, as well as in clinical monitoring of patients undergoing Lacosamide therapy. The quality of the reference material directly impacts the reliability and validity of experimental results. This guide aims to assist researchers in selecting the most suitable CRM for their specific applications by comparing key quality attributes and providing a representative analytical method.
Comparison of this compound Certified Reference Materials
Sourcing high-quality, certified reference materials for this compound is critical for accurate quantification. While detailed Certificates of Analysis (CoAs) are typically provided upon purchase, the following table summarizes publicly available information from prominent suppliers to guide initial selection. The comparison focuses on purity, characterization methods, and the supplier's quality management certifications.
| Parameter | LGC/TRC | Veeprho Pharmaceuticals | MedChemExpress (MCE) |
| Product Name | This compound | This compound | This compound |
| Catalog Number | TRC-D291835-10MG | VL1250004 | HY-W353006 |
| Stated Purity | >95% (HPLC)[1] | Information typically provided on CoA[2][3] | Information typically provided on CoA[4][5] |
| Format | Neat | Neat | Solid |
| Identity Confirmation | Methods typically include ¹H NMR, MS. Detailed data on CoA.[6] | ¹H-NMR, Mass Spectroscopy.[2][3] | ¹H NMR, LCMS.[5] |
| Quantitative Analysis | HPLC is mentioned.[1] qNMR or mass balance may be available upon request.[6] | HPLC or GC for purity assessment.[2] | HPLC for purity assessment.[4][5] |
| Supplier Accreditations | LGC is accredited to ISO 17034 and ISO/IEC 17025.[7] | ISO 9001:2015, ISO 14001:2015, ISO 45001:2018, ISO/IEC 27001:2022.[8] | States qualification following ISO17025 guidelines.[6] |
| Certificate of Analysis | A comprehensive CoA is provided with the product.[6] | A comprehensive CoA is provided with each product.[2][3] | A batch-specific CoA is available.[4][5][9] |
Note: The information in this table is based on data available on the suppliers' websites. For lot-specific data and full certification details, it is essential to obtain the Certificate of Analysis for the particular product.
Metabolic Pathway and Therapeutic Relevance
Lacosamide is metabolized in the liver to its major, pharmacologically inactive metabolite, O-Desmethyl Lacosamide. This biotransformation is primarily mediated by cytochrome P450 enzymes, with CYP2C19, CYP2C9, and CYP3A4 playing significant roles.[10][11][12] Monitoring the levels of both the parent drug and this compound can be important for assessing patient metabolism, especially in individuals with genetic variations in CYP2C19 (e.g., poor metabolizers) or when co-administered with drugs that induce or inhibit these enzymes.[10][13]
Experimental Protocol: Quantification of this compound in Human Serum by LC-MS/MS
This section provides a representative experimental protocol for the quantitative analysis of this compound in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is based on protocols described in the scientific literature.[14][15][16]
1. Objective: To accurately quantify the concentration of this compound in human serum samples for pharmacokinetic studies or therapeutic drug monitoring.
2. Materials and Reagents:
-
This compound Certified Reference Material
-
Isotopically labeled internal standard (e.g., this compound-d3)
-
LC-MS/MS grade methanol (B129727) and acetonitrile
-
LC-MS/MS grade formic acid
-
Human serum (blank)
-
Calibrators and Quality Control (QC) samples
3. Experimental Workflow Diagram:
4. Procedure:
-
Preparation of Stock Solutions, Calibration Standards, and QC Samples:
-
Prepare a stock solution of this compound CRM in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard (IS) in methanol.
-
Perform serial dilutions of the this compound stock solution with blank human serum to prepare a series of calibration standards at different concentrations (e.g., covering the expected clinical range).
-
Prepare at least three levels of QC samples (low, medium, and high) in blank human serum.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of serum sample (calibrator, QC, or unknown), add 150 µL of methanol containing the internal standard.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard should be optimized.
-
5. Data Analysis:
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
-
The accuracy of the method is assessed by comparing the measured concentrations of the QC samples against their nominal values.
This guide provides a foundational comparison of this compound CRMs and a practical analytical protocol. Researchers should always refer to the supplier's specific documentation and perform in-house validation to ensure the suitability of the reference material and method for their intended application.
References
- 1. This compound | TRC-D291835-10MG | LGC Standards [lgcstandards.com]
- 2. Veeprho Pharmaceutical - Pharmaceutical Technology [pharmaceutical-technology.com]
- 3. veeprho.com [veeprho.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. TRC Reference Materials | LGC Standards [lgcstandards.com]
- 8. veeprho.com [veeprho.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lacosamide: What Can Be Expected from the Next New Antiepileptic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 16. Therapeutic Drug Monitoring of Lacosamide by LC-MS/MS. [vivo.weill.cornell.edu]
A Comparative Guide to the Proficiency of Desmethyl Lacosamide Quantification in Research Settings
This guide provides a comparative overview of analytical methodologies for the quantification of Desmethyl Lacosamide (B1674222), the primary metabolite of the anti-epileptic drug Lacosamide. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methods. While direct inter-laboratory proficiency testing data for Desmethyl Lacosamide is not publicly available, this document synthesizes data from published research to offer a comparison of various analytical techniques.
Quantitative Data Summary
The following tables summarize the performance characteristics of different analytical methods for the quantification of this compound in biological matrices, as reported in peer-reviewed literature. The primary methods identified are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for this type of analysis.
Table 1: Comparison of LC-MS/MS Method Performance for this compound Quantification
| Parameter | Method 1 (Payto et al., 2014)[1][2] | Method 2 (A et al., 2023)[3] |
| Matrix | Human Serum | Rat Plasma |
| Linear Range | 0.34 - 48.17 µg/mL | 1 - 1,000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, expanded range starts at 0.34 µg/mL | 1 ng/mL |
| Intra-day Precision (%CV) | < 4.7% (for Lacosamide) | < 15% |
| Inter-day Precision (%CV) | < 4.7% (for Lacosamide) | < 15% |
| Accuracy | 87.2 - 106.0% | ±15% |
| Sample Preparation | Protein Precipitation with Methanol (B129727) | Protein Precipitation with Acetonitrile (B52724) |
Table 2: Comparison of Immunoassay Performance for Lacosamide (as an alternative)
| Parameter | ARK™ Lacosamide Assay[4] |
| Matrix | Human Serum |
| Linearity | Up to 30.00 µg/mL |
| Total Precision (%CV) | ≤10% |
| Cross-reactivity with this compound | ≤ 3.0% |
| Sample Preparation | Direct use of serum |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of the experimental protocols for the LC-MS/MS methods cited above.
Protocol 1: LC-MS/MS for this compound in Human Serum [1][2]
-
Sample Preparation: Protein precipitation is performed by adding methanol to the serum samples. This simple and rapid technique removes the majority of proteins that can interfere with the analysis.
-
Chromatography: High-Pressure Liquid Chromatography (HPLC) is used to separate this compound from other components in the sample.[1]
-
Detection: Tandem Mass Spectrometry (MS/MS) is employed for the sensitive and specific detection and quantification of the analyte.[1]
Protocol 2: UPLC-MS/MS for this compound in Rat Plasma [3]
-
Sample Preparation: Proteins are precipitated from the plasma samples using acetonitrile.
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) is utilized for the separation of this compound and an internal standard. The mobile phase consists of a gradient of acetonitrile and 0.1% formic acid solution.
-
Detection: Tandem Mass Spectrometry (MS/MS) is used for quantification. The lower limit of quantification (LLOQ) for this compound was reported as 1 ng/mL.
Visualizations
The following diagrams illustrate the metabolic pathway of Lacosamide and a typical experimental workflow for its analysis.
Caption: Metabolic pathway of Lacosamide to its inactive O-Desmethyl metabolite.
Caption: A typical experimental workflow for quantifying this compound.
Discussion
The primary analytical method for the quantification of this compound in research settings is LC-MS/MS. This technique offers high sensitivity and specificity, allowing for accurate measurement even at low concentrations.[1][3] The sample preparation for LC-MS/MS is typically straightforward, often involving a simple protein precipitation step.[1][3]
While immunoassays are available for the parent drug, Lacosamide, their cross-reactivity with the Desmethyl metabolite is generally low.[4] This makes them unsuitable for direct quantification of this compound but useful for therapeutic drug monitoring of the parent compound.
It is important to note that Lacosamide is metabolized to its major inactive O-desmethyl metabolite by several cytochrome P450 enzymes, including CYP3A4, CYP2C9, and most notably, CYP2C19.[5] The genetic polymorphism of CYP2C19 can influence the metabolic rate of Lacosamide, leading to inter-individual variability in the concentrations of both the parent drug and its metabolite.[5]
References
- 1. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ark-tdm.com [ark-tdm.com]
- 5. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile: Lacosamide vs. Desmethyl Lacosamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the antiepileptic drug Lacosamide (B1674222) and its primary metabolite, O-Desmethyl Lacosamide. The information presented is supported by experimental data to assist researchers and professionals in drug development and clinical application.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Lacosamide and its major metabolite, Desmethyl Lacosamide, providing a clear comparison of their behavior in the human body.
| Pharmacokinetic Parameter | Lacosamide | This compound |
| Route of Administration | Oral, Intravenous | Metabolite |
| Oral Bioavailability | ~100%[1][2] | Not Applicable |
| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours[1][3] | 0.5 - 12 hours[1] |
| Plasma Protein Binding | <15%[1][2][4][5] | Not specified, but likely low |
| Volume of Distribution (Vd) | ~0.6 L/kg[1][3] | Not specified |
| Elimination Half-Life (t1/2) | ~13 hours[1][2][6] | 15 - 23 hours[1] |
| Metabolism | Hepatic, via CYP3A4, CYP2C9, and CYP2C19[1][3][6] | Not Applicable |
| Primary Route of Excretion | Renal (urine)[2] | Renal (urine) |
| Pharmacological Activity | Active anticonvulsant[7] | No known pharmacological activity[1] |
Metabolic Pathway of Lacosamide
Lacosamide is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C19, CYP2C9, and CYP3A4 playing key roles in its conversion to the inactive O-desmethyl metabolite.[1][8] Approximately 40% of the administered dose is excreted unchanged in the urine, while about 30% is excreted as the O-desmethyl metabolite.[1][3]
Caption: Metabolic pathway of Lacosamide to its O-desmethyl metabolite.
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from studies employing standardized methodologies. Below are outlines of typical experimental protocols used to determine the key pharmacokinetic parameters.
Oral Bioavailability and Tmax Determination
A common method to determine oral bioavailability and the time to reach maximum plasma concentration (Tmax) involves a crossover study design.
Caption: A typical experimental workflow for a pharmacokinetic study.
Protocol Details:
-
Subject Enrollment: Healthy adult volunteers are recruited for the study.
-
Dosing: Subjects are administered a single oral dose of Lacosamide. Blood samples are collected at predetermined time points over a 24- to 48-hour period.
-
Washout Period: A sufficient washout period is allowed for the complete elimination of the drug from the body.
-
Intravenous Administration: The same subjects are then administered an intravenous infusion of Lacosamide, with blood samples collected at the same time intervals as the oral dose.
-
Sample Analysis: Plasma concentrations of Lacosamide and this compound are quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both oral and intravenous administration to determine absolute bioavailability. Tmax is determined by identifying the time point at which the highest plasma concentration is observed after oral administration.
Plasma Protein Binding Assessment
Equilibrium dialysis is a standard in vitro method used to determine the extent of drug binding to plasma proteins.
Protocol Details:
-
Sample Preparation: Human plasma is spiked with a known concentration of Lacosamide.
-
Dialysis: The plasma sample is placed in a dialysis chamber separated by a semi-permeable membrane from a protein-free buffer solution.
-
Equilibrium: The system is incubated to allow for the free drug to equilibrate across the membrane.
-
Quantification: The concentrations of Lacosamide in the plasma and buffer compartments are measured.
-
Calculation: The percentage of protein-bound drug is calculated based on the concentration difference between the two compartments.
Conclusion
Lacosamide exhibits a favorable pharmacokinetic profile with high oral bioavailability, low plasma protein binding, and predictable metabolism.[9] Its major metabolite, this compound, has a longer half-life but is pharmacologically inactive.[1] Understanding these comparative pharmacokinetics is crucial for optimizing dosing regimens and predicting potential drug-drug interactions in clinical settings.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Lacosamide - Wikipedia [en.wikipedia.org]
- 3. medicine.com [medicine.com]
- 4. Clinical pharmacokinetic and pharmacodynamic profile of lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. youtube.com [youtube.com]
- 7. Activity of the anticonvulsant lacosamide in experimental and human epilepsy via selective effects on slow Na+ channel inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lacosamide Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Advances in epilepsy treatment: lacosamide pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Saliva as a Non-Invasive Matrix for Therapeutic Drug Monitoring of Desmethyl Lacosamide: A Comparison with Plasma Concentrations
For Researchers, Scientists, and Drug Development Professionals
Therapeutic drug monitoring (TDM) is a critical practice for optimizing the efficacy and safety of many antiepileptic drugs. Traditionally, TDM relies on the invasive collection of blood samples to determine plasma drug concentrations. The use of saliva as an alternative, non-invasive matrix is of growing interest due to its ease of collection, which is particularly beneficial for vulnerable populations such as children and the elderly. This guide provides a comparative overview of Desmethyl Lacosamide (B1674222) concentrations in plasma and saliva, supported by available experimental data and methodologies. Desmethyl Lacosamide, the primary and pharmacologically inactive metabolite of lacosamide, is an important analyte to monitor for understanding the overall disposition of the parent drug.
Correlation of Plasma and Saliva this compound Concentrations
A key study evaluating the pharmacokinetics of lacosamide and its major metabolite, O-desmethyl lacosamide (also referred to as SPM 12809), in plasma and saliva provides pivotal insight into their correlation. The research demonstrated that the concentration versus time profiles for O-desmethyl lacosamide in saliva were similar to those observed in plasma following both tablet and syrup administration of the parent drug, lacosamide[1]. This similarity in pharmacokinetic profiles suggests that saliva can be a viable surrogate for plasma in monitoring the exposure to this major metabolite.
While direct quantitative correlation coefficients for this compound in plasma versus saliva are not extensively reported in the currently available literature, the parallel concentration-time profiles strongly indicate a direct and predictable relationship. For the parent drug, lacosamide, studies have shown a significant linear correlation between saliva and plasma concentrations, further supporting the utility of saliva for TDM of related compounds[2][3][4].
Quantitative Data Summary
The following table summarizes the available pharmacokinetic parameters for this compound in plasma. Given the observed similarity in concentration-time profiles, it is inferred that the temporal parameters in saliva would be comparable.
| Parameter | Plasma | Saliva | Reference |
| Time to Peak Concentration (Tmax) | Similar to parent drug (approx. 1-4 hours post-dose) | Inferred to be similar to plasma | [1] |
| Concentration Profile | Concentration-time profiles are well-characterized | Similar concentration-time profile to plasma | [1] |
| Elimination Half-life (t½) | Not explicitly stated for the metabolite | Inferred to be similar to plasma | |
| Note: | The plasma exposure to O-desmethyl-lacosamide is approximately 10% of that of lacosamide. | Data on absolute concentrations in saliva are limited. | [5] |
Experimental Protocols
The accurate determination of this compound concentrations in both plasma and saliva is crucial for correlational studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common, sensitive, and specific method for the quantification of lacosamide and its metabolites.
Sample Collection and Processing
-
Plasma: Whole blood is collected into tubes containing an anticoagulant (e.g., EDTA). The blood is then centrifuged to separate the plasma, which is subsequently stored at -20°C or lower until analysis.
-
Saliva: Unstimulated whole saliva is collected by spitting into a collection tube. To minimize food debris and other contaminants, participants are typically instructed to rinse their mouths with water and refrain from eating, drinking, or smoking for a period before collection. The collected saliva is centrifuged to remove particulate matter and the supernatant is stored frozen.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and rapid LC-MS/MS method for the simultaneous quantification of lacosamide and O-desmethyl lacosamide in human serum has been developed and can be adapted for saliva analysis[6].
-
Sample Preparation:
-
To a small volume of plasma or saliva sample (e.g., 50 µL), an internal standard (e.g., a deuterated analog of the analyte) is added.
-
Protein precipitation is performed by adding a solvent such as methanol.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is transferred to a clean tube for analysis.
-
-
Chromatographic Separation:
-
An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
The analytes are separated on a C18 reversed-phase column using a mobile phase gradient, typically consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic component (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
The eluent from the chromatography system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for this compound and its internal standard, ensuring high selectivity and sensitivity.
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the collection, processing, and analysis of plasma and saliva samples.
Conclusion
The available evidence strongly suggests that saliva is a promising non-invasive alternative to plasma for monitoring this compound concentrations. The similar concentration-time profiles of the metabolite in both matrices indicate a direct correlation, which, if quantified with further studies, could solidify the role of salivary TDM in the clinical management of patients treated with lacosamide. The use of robust analytical methods like LC-MS/MS is essential for the accurate and reliable measurement of this compound in these biological fluids. Further research to establish a definitive correlation coefficient and concentration ratios between plasma and saliva would be invaluable for the routine clinical application of salivary TDM for this compound.
References
- 1. Tolerability, pharmacokinetics, and bioequivalence of the tablet and syrup formulations of lacosamide in plasma, saliva, and urine: saliva as a surrogate of pharmacokinetics in the central compartment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Saliva-based lacosamide monitoring paves the way toward personalized epilepsy pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the correlations of lacosamide concentrations in saliva and serum in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ark-tdm.com [ark-tdm.com]
- 6. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Desmethyl Lacosamide Levels: A Comparative Analysis in CYP2C19 Poor vs. Extensive Metabolizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of desmethyl lacosamide (B1674222) levels in individuals with different Cytochrome P450 2C19 (CYP2C19) enzyme activity. Lacosamide, an anti-epileptic drug, is metabolized to its major inactive metabolite, O-desmethyl lacosamide, by several CYP enzymes, with CYP2C19 playing a significant role.[1][2] Understanding the impact of CYP2C19 genetic polymorphisms on the formation of this metabolite is crucial for drug development and personalized medicine.
Quantitative Data Summary
Individuals who are CYP2C19 poor metabolizers exhibit significantly lower plasma concentrations and urinary excretion of O-desmethyl lacosamide compared to extensive metabolizers.[1][2] A key study cited by the U.S. Food and Drug Administration (FDA) found that in CYP2C19 poor metabolizers, the plasma concentrations and the amount of the O-desmethyl metabolite excreted in urine were reduced by approximately 70% compared to extensive metabolizers.[1][2][3] While the plasma concentration of the active parent drug, lacosamide, remains similar between the two groups, the exposure to its primary metabolite is markedly different.[1]
The following table summarizes the key pharmacokinetic differences for O-desmethyl lacosamide between CYP2C19 poor and extensive metabolizers based on available data.
| Pharmacokinetic Parameter | CYP2C19 Extensive Metabolizers (EM) | CYP2C19 Poor Metabolizers (PM) | Percentage Difference (PM vs. EM) |
| O-desmethyl lacosamide Plasma Concentration | Baseline | Reduced by ~70% | ↓ ~70% |
| O-desmethyl lacosamide Urinary Excretion | Baseline | Reduced by ~70% | ↓ ~70% |
Note: Specific mean concentration values (e.g., Cmax, AUC) for O-desmethyl lacosamide from the pivotal study are not publicly available in the reviewed literature. The data is based on the percentage reduction reported in the FDA drug label information.
Metabolic Pathway of Lacosamide
The biotransformation of lacosamide to its inactive O-desmethyl metabolite is primarily mediated by the cytochrome P450 enzyme system.
Experimental Protocols
This section outlines a typical experimental workflow for a clinical study evaluating the effect of CYP2C19 genotype on desmethyl lacosamide levels.
Study Design
A comparative, open-label, parallel-group pharmacokinetic study is conducted in healthy volunteers genotyped as CYP2C19 poor metabolizers (PM) or extensive metabolizers (EM).
-
Subject Recruitment and Genotyping:
-
Healthy male and female volunteers are recruited.
-
Inclusion criteria include age (e.g., 18-55 years) and normal health status as confirmed by medical history, physical examination, and laboratory tests.
-
Exclusion criteria include a history of clinically significant diseases, use of other medications, and smoking.
-
Genomic DNA is extracted from whole blood samples.
-
CYP2C19 genotyping is performed using a validated method, such as polymerase chain reaction (PCR) followed by restriction fragment length polymorphism (RFLP) analysis or real-time PCR with specific probes for common non-functional alleles (e.g., *2, *3).
-
-
Drug Administration and Sample Collection:
-
Subjects receive a single oral dose of lacosamide (e.g., 200 mg).
-
Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) at pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Urine samples are collected over specific intervals post-dose to determine the amount of metabolite excreted.
-
-
Bioanalytical Method for Quantification of this compound:
-
Plasma and urine concentrations of lacosamide and O-desmethyl lacosamide are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Protein precipitation of plasma samples is performed using a solvent like acetonitrile. Urine samples may be diluted before analysis.
-
Chromatography: Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters for O-desmethyl lacosamide, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and area under the plasma concentration-time curve (AUC), are calculated using non-compartmental methods.
-
Statistical comparisons of these parameters are made between the CYP2C19 PM and EM groups.
-
References
A Comparative Analysis of Lacosamide Immunoassay Cross-Reactivity with Desmethyl Lacosamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity of commercially available lacosamide (B1674222) immunoassays with its major metabolite, desmethyl lacosamide. Understanding the specificity of these assays is critical for accurate therapeutic drug monitoring (TDM) and clinical trial sample analysis, as the presence of metabolites can potentially interfere with the measurement of the parent drug.
Currently, publicly available cross-reactivity data for a commercially available lacosamide immunoassay is limited to the ARK™ Lacosamide Assay. This guide will focus on the performance of this assay and provide a general experimental protocol for assessing immunoassay cross-reactivity, which can be applied to other immunoassays as they become available.
Performance Data: ARK™ Lacosamide Assay
The ARK™ Lacosamide Assay is a homogeneous enzyme immunoassay intended for the quantitative determination of lacosamide in human serum.[1][2] The manufacturer has assessed the cross-reactivity of the assay with this compound, the primary metabolite of lacosamide.
Table 1: Cross-Reactivity of ARK™ Lacosamide Assay with this compound
| Immunoassay | Analyte | Cross-Reactant | Cross-Reactivity (%) |
| ARK™ Lacosamide Assay | Lacosamide | This compound | ≤ 3.0 |
Data sourced from the ARK™ Lacosamide Assay package insert.[1]
The data indicates that the ARK™ Lacosamide Assay exhibits minimal cross-reactivity with this compound, suggesting that the presence of this metabolite is unlikely to cause clinically significant interference in the measurement of lacosamide concentrations.
Experimental Protocols
While the specific, detailed protocol used by the manufacturer is proprietary, a general methodology for assessing the cross-reactivity of a competitive immunoassay for a small molecule like lacosamide can be outlined. This protocol is based on established principles of immunoassay validation.
Principle of the ARK™ Lacosamide Assay
The ARK™ Lacosamide Assay is a competitive binding immunoassay.[1][2] In this format, lacosamide in a patient sample competes with a fixed amount of enzyme-labeled lacosamide for a limited number of antibody binding sites. The amount of enzyme activity is proportional to the concentration of lacosamide in the sample.
General Protocol for Cross-Reactivity Assessment
This protocol describes a method to determine the percentage of cross-reactivity of an immunoassay with a related compound, such as a metabolite.
1. Materials:
-
Lacosamide immunoassay kit (reagents, calibrators, and controls)
-
Certified reference material (CRM) for lacosamide and this compound
-
Drug-free human serum pool
-
Precision pipettes and tips
-
Automated clinical chemistry analyzer
2. Preparation of Stock Solutions:
-
Prepare individual stock solutions of lacosamide and this compound in a suitable solvent (e.g., methanol (B129727) or dimethyl sulfoxide).
-
From the stock solutions, prepare working solutions at various concentrations in the drug-free human serum pool.
3. Experimental Procedure:
-
Analyte-only samples: Prepare a series of samples containing known concentrations of lacosamide in drug-free human serum. These will serve as the reference for determining the baseline assay response.
-
Cross-reactant-only samples: Prepare a series of samples containing a range of concentrations of this compound in drug-free human serum.
-
Mixed samples: Prepare samples containing a fixed, known concentration of lacosamide (e.g., a low and a high therapeutic concentration) spiked with increasing concentrations of this compound.[1]
-
Analyze all prepared samples using the lacosamide immunoassay according to the manufacturer's instructions on a validated clinical chemistry analyzer.
-
Run each sample in triplicate to ensure precision.
4. Data Analysis and Calculation of Cross-Reactivity:
-
For the cross-reactant-only samples, determine the concentration of this compound that produces an assay response equivalent to a known, low concentration of lacosamide (e.g., the lower limit of quantitation).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Lacosamide Concentration / Actual this compound Concentration) x 100%
-
For the mixed samples, compare the measured lacosamide concentration to the known spiked concentration of lacosamide to assess the interference from the metabolite.
Visualizations
Logical Relationship of Lacosamide and its Metabolite
References
A Head-to-Head Comparison of Internal Standards for the Quantification of Desmethyl Lacosamide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of lacosamide (B1674222) and its primary metabolite, O-desmethyl lacosamide (ODL), the selection of an appropriate internal standard (IS) is paramount for developing robust and reliable quantification methods. This guide provides an objective comparison of commonly employed internal standards for ODL, supported by experimental data from published literature.
The accurate measurement of drug and metabolite concentrations in biological matrices is fundamental to pharmacokinetic and toxicokinetic studies. The use of an internal standard is a critical practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variability in sample preparation and instrument response. An ideal internal standard should mimic the analyte's chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention, without interfering with the analyte's measurement.
This comparison focuses on three internal standards that have been successfully utilized in the quantification of O-desmethyl lacosamide: Lacosamide-d3 , a stable isotope-labeled analog of the parent drug; Lamotrigine , a structurally unrelated antiepileptic drug; and Lacosamide-d6 , another stable isotope-labeled version of lacosamide.
Comparative Performance Data
The following tables summarize the quantitative performance of analytical methods employing these internal standards for the quantification of O-desmethyl lacosamide. The data is compiled from various validated bioanalytical methods.
| Internal Standard | Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Lacosamide-d3 | Lacosamide | Human Breast Milk & Plasma | 0.5 - 100 | 0.5 | [1] |
| Lamotrigine | O-desmethyl lacosamide | Rat Plasma & Rat Liver Microsomes | 1 - 1,000 (Plasma) 80 - 40,000 (RLM) | 1 (Plasma) 80 (RLM) | [2][3] |
| Lacosamide-d6 | Lacosamide | Human Plasma | 75 - 25,461 | 75 | [4] |
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Analyte | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) | Reference |
| Lacosamide-d3 | Lacosamide | Human Breast Milk & Plasma | Not explicitly stated for ODL | Not explicitly stated for ODL | Not explicitly stated for ODL | [1] |
| Lamotrigine | O-desmethyl lacosamide | Rat Plasma | < 15% | < 15% | ± 15% | [3] |
| Lacosamide-d6 | Lacosamide | Human Plasma | Not explicitly stated for ODL | Not explicitly stated for ODL | Not explicitly stated for ODL | [4] |
Table 2: Precision and Accuracy
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Lacosamide-d3 | Lacosamide | Human Breast Milk & Plasma | Not explicitly stated for ODL | Breast Milk: -4.2 to 2.9 Plasma: 5.3 to 14.8 | [1] |
| Lamotrigine | O-desmethyl lacosamide | Rat Plasma | 89.9 - 102.3 | 95.7 - 112.5 | [2][3] |
| Lacosamide-d6 | Lacosamide | Human Plasma | Not explicitly stated for ODL | Not explicitly stated for ODL | [4] |
Table 3: Recovery and Matrix Effect
Discussion of Internal Standard Performance
Lacosamide-d3: As a stable isotope-labeled internal standard of the parent drug, Lacosamide-d3 is expected to have very similar chromatographic behavior and ionization properties to both lacosamide and O-desmethyl lacosamide. The use of a stable isotope-labeled IS is generally considered the gold standard as it can effectively compensate for variations in sample processing and matrix effects. The data for Lacosamide-d3 in the context of lacosamide quantification demonstrates good performance, suggesting it would be a suitable, though not identical, IS for ODL.
Lamotrigine: Lamotrigine is a structurally unrelated compound used as an internal standard. While not a stable isotope-labeled analog, it has been successfully validated for the simultaneous quantification of lacosamide and ODL. The validation data shows acceptable precision, accuracy, recovery, and minimal matrix effect, indicating that it can be a cost-effective and viable alternative when a stable isotope-labeled IS for ODL is not available.[2][3]
Lacosamide-d6: Similar to Lacosamide-d3, Lacosamide-d6 is a stable isotope-labeled internal standard for the parent drug. Its performance is expected to be comparable to Lacosamide-d3, offering the benefits of similar physicochemical properties to the analyte. While the provided data is for lacosamide quantification, it highlights the suitability of using a deuterated analog of the parent drug as an internal standard.
Experimental Protocols
The following are generalized experimental protocols based on the cited literature for the quantification of O-desmethyl lacosamide using different internal standards.
Method Using Lamotrigine as Internal Standard[2][3]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of rat plasma, add 10 µL of Lamotrigine internal standard working solution (1 µg/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
-
Column: Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.40 mL/min
-
Injection Volume: 6.0 µL
-
Mass Spectrometry: Waters Xevo TQ-S triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Method Using Lacosamide-d3 as Internal Standard[1]
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of human breast milk or plasma, add 200 µL of methanol (B129727) containing Lacosamide-d3 as the internal standard.
-
Vortex the mixture.
-
Centrifuge at 13,000 × g for 15 minutes at 4°C.
-
Transfer the supernatant for UPLC-MS/MS analysis.
2. UPLC-MS/MS Conditions:
-
Column: ACQUITY HSS T3 column
-
Mobile Phase: Isocratic flow of 10 mM ammonium (B1175870) acetate (B1210297) solution/methanol (70:30, v/v).
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion electrospray mode.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflow for the quantification of O-desmethyl lacosamide using an internal standard.
Caption: General workflow for O-desmethyl lacosamide quantification.
Conclusion
The choice of an internal standard for the quantification of O-desmethyl lacosamide depends on several factors, including the availability of stable isotope-labeled standards, cost considerations, and the specific requirements of the bioanalytical method.
-
Stable Isotope-Labeled Internal Standards (Lacosamide-d3, Lacosamide-d6): These are generally the preferred choice due to their high similarity to the analyte, which allows for the most accurate correction of analytical variability. While data specifically for ODL quantification with these IS was not detailed in the provided search results, their successful application for the parent drug strongly supports their suitability.
-
Structurally Unrelated Internal Standard (Lamotrigine): This provides a validated and cost-effective alternative. The comprehensive validation data demonstrates that with careful method development, a non-isotopically labeled IS can yield reliable and accurate results for ODL quantification.
Ultimately, the selection of the internal standard should be justified by a thorough method validation that assesses parameters such as linearity, precision, accuracy, recovery, and matrix effects to ensure the integrity of the bioanalytical data.
References
- 1. Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]
- 3. Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Impact of Anticoagulants on Desmethyl Lacosamide Stability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pre-analytical Stability
The choice of anticoagulant in blood collection tubes is a critical pre-analytical variable that can influence the measured concentration of drugs and their metabolites. Anticoagulants such as Ethylenediaminetetraacetic acid (EDTA), sodium heparin, and sodium citrate (B86180) prevent clotting through different mechanisms. EDTA chelates calcium ions, while citrate also acts by binding calcium. Heparin, on the other hand, inhibits the coagulation cascade by potentiating antithrombin III. These mechanisms, along with potential direct interactions or effects on enzymatic activity, can impact the stability of analytes in a sample.[1][2] For accurate bioanalysis, it is essential that the chosen anticoagulant does not interfere with the stability of the target analyte.
Known Stability of Lacosamide (B1674222) and Desmethyl Lacosamide
Studies validating analytical methods for Lacosamide and this compound have assessed their stability under various conditions, including short-term storage at room temperature, multiple freeze-thaw cycles, and long-term storage at low temperatures.[3][4] For instance, one study demonstrated that Lacosamide and its O-desmethyl metabolite (ODL) were stable in plasma for up to 3 hours at room temperature, after three freeze-thaw cycles, and for 21 days at -80°C. However, these studies typically use a single anticoagulant (commonly EDTA) and do not provide a comparative analysis against other options. Forced degradation studies on Lacosamide have been performed under acidic, basic, oxidative, and thermal stress, providing insight into its degradation pathways, but these do not directly address the influence of anticoagulants in a biological matrix.[5]
Comparative Data on this compound Stability
As of the latest literature review, there is no published quantitative data directly comparing the stability of this compound in plasma or whole blood collected with different anticoagulants (e.g., EDTA vs. Heparin vs. Citrate). The following table is presented as a template for researchers to populate with their own experimental data.
Table 1: Comparative Stability of this compound with Different Anticoagulants (Template)
| Anticoagulant | Storage Condition | Time Point (hours) | Mean Concentration (ng/mL) | % Recovery (vs. T0) | Standard Deviation |
| K2EDTA | Room Temperature | 0 | Initial Value | 100% | Value |
| 4 | Experimental Value | Calculated Value | Value | ||
| 8 | Experimental Value | Calculated Value | Value | ||
| 24 | Experimental Value | Calculated Value | Value | ||
| Sodium Heparin | Room Temperature | 0 | Initial Value | 100% | Value |
| 4 | Experimental Value | Calculated Value | Value | ||
| 8 | Experimental Value | Calculated Value | Value | ||
| 24 | Experimental Value | Calculated Value | Value | ||
| Sodium Citrate | Room Temperature | 0 | Initial Value | 100% | Value |
| 4 | Experimental Value | Calculated Value | Value | ||
| 8 | Experimental Value | Calculated Value | Value | ||
| 24 | Experimental Value | Calculated Value | Value |
Experimental Protocols
To generate the data for the comparison table, the following detailed experimental protocols are recommended.
Protocol 1: Sample Preparation and Stability Testing
-
Blood Collection:
-
Collect drug-free human whole blood from healthy volunteers into three types of vacuum collection tubes: K2EDTA, Sodium Heparin, and Sodium Citrate.
-
Pool the blood from each anticoagulant type to create three separate homogenous pools.
-
-
Spiking with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Spike the pooled whole blood from each anticoagulant type with this compound to achieve a clinically relevant concentration (e.g., 100 ng/mL). Ensure the volume of the spiking solution is minimal (e.g., <1% of the total blood volume) to avoid significant matrix effects.
-
Gently mix the spiked blood by inversion.
-
-
Incubation and Sampling:
-
Aliquot the spiked blood from each anticoagulant pool into multiple polypropylene (B1209903) tubes for each time point.
-
For the baseline (T0) measurement, immediately process an aliquot from each pool as described in step 4.
-
Store the remaining aliquots at room temperature (approximately 20-25°C).
-
At specified time points (e.g., 4, 8, and 24 hours), retrieve aliquots from each anticoagulant group for processing.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 1500 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to new labeled tubes.
-
Store the plasma samples at -80°C until analysis.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol is based on established methods for the quantification of Lacosamide and its metabolites.[3][4]
-
Sample Preparation for Analysis:
-
Thaw the plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., Lacosamide-d3 or a suitable structural analog).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A UPLC system coupled with a tandem mass spectrometer.
-
Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor appropriate precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards prepared in drug-free plasma from each anticoagulant type to account for potential matrix effects.
-
Quantify the concentration of this compound in the test samples by interpolating from the respective calibration curve.
-
Calculate the percentage recovery at each time point relative to the T0 concentration for each anticoagulant.
-
Visualizing the Experimental Workflow
The following diagram illustrates the proposed workflow for evaluating the stability of this compound in the presence of different anticoagulants.
Caption: Experimental workflow for comparing this compound stability.
Conclusion
The selection of an appropriate anticoagulant is a fundamental step in ensuring the reliability of bioanalytical data. While there is a lack of direct comparative studies for this compound, the provided experimental framework allows researchers to systematically evaluate its stability in the presence of K2EDTA, sodium heparin, and sodium citrate. The results of such studies will be invaluable for establishing standardized blood collection protocols for therapeutic drug monitoring and pharmacokinetic research involving Lacosamide and its primary metabolite, ultimately contributing to more accurate clinical assessments.
References
- 1. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Simple and validated method to quantify lacosamide in human breast milk and plasma using UPLC/MS/MS and its application to estimate drug transfer into breast milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction [frontiersin.org]
- 5. ema.europa.eu [ema.europa.eu]
Comparative analysis of Desmethyl Lacosamide in human versus animal models
A comprehensive review for researchers and drug development professionals on the comparative pharmacology and toxicology of O-desmethyl lacosamide (B1674222), the primary metabolite of the antiepileptic drug lacosamide, across human and key preclinical animal models.
Executive Summary
O-desmethyl lacosamide (ODL), the major metabolite of the antiepileptic drug lacosamide, is considered pharmacologically inactive in humans. Understanding its behavior in preclinical animal models is crucial for the accurate interpretation of toxicology studies and the overall safety assessment of lacosamide. This guide provides a comparative analysis of ODL in humans versus common animal models (mice, rats, and dogs), focusing on its metabolism, pharmacokinetics, and pharmacodynamics. The data presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of lacosamide and its metabolites.
Metabolism and Formation of O-Desmethyl Lacosamide
In both humans and animal models, lacosamide is primarily metabolized in the liver to ODL.[1] This biotransformation is mediated by cytochrome P450 (CYP) enzymes. In humans, the key enzymes involved are CYP2C19, CYP2C9, and CYP3A4.[2] While the specific CYP isoforms may vary between animal species, the formation of ODL as the principal metabolite is a consistent finding across mice, rats, and dogs.[3]
It is noteworthy that the relative exposure to ODL is generally higher in animals compared to humans.[3] This is a critical consideration in the design and interpretation of preclinical toxicology studies, as higher exposure to the metabolite in animals could potentially lead to effects not observed in humans.
Diagram of Lacosamide Metabolism
Caption: Metabolic pathway of Lacosamide to O-Desmethyl Lacosamide.
Comparative Pharmacokinetics
Significant differences in the pharmacokinetic profiles of O-desmethyl lacosamide are observed between humans and animal models. The following table summarizes key pharmacokinetic parameters. It is important to note that specific quantitative data for ODL in mice and dogs is limited in publicly available literature; therefore, some parameters are described qualitatively.
| Parameter | Human | Mouse | Rat | Dog |
| Cmax (ng/mL) | ~10% of Lacosamide Cmax | Higher relative exposure than humans | ~400 (after 10 mg/kg Lacosamide) | Higher relative exposure than humans |
| Tmax (hr) | 0.5 - 12 | Data not available | ~8 | Data not available |
| AUC (ng*hr/mL) | ~10% of Lacosamide AUC | Higher relative exposure than humans | ~6000 (after 10 mg/kg Lacosamide) | Higher relative exposure than humans |
| Half-life (hr) | 15 - 23 | Data not available | ~12 | Data not available |
| Plasma Protein Binding | Low (<15% for Lacosamide) | Data not available | Data not available | Low (<15% for Lacosamide) |
Comparative Pharmacodynamics
A crucial aspect of the comparative analysis is the pharmacological activity of O-desmethyl lacosamide.
Humans: O-desmethyl lacosamide is considered to be pharmacologically inactive in humans, with no significant contribution to the anticonvulsant effects of lacosamide.[2][4]
Animal Models: While direct studies on the anticonvulsant activity of isolated O-desmethyl lacosamide are scarce, the consistent focus on the parent drug, lacosamide, in efficacy studies strongly suggests that ODL is also inactive in common preclinical seizure models. Lacosamide itself has demonstrated efficacy in the Maximal Electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) seizure models in rodents, which are indicative of activity against generalized tonic-clonic and myoclonic seizures, respectively.[5] The lack of investigation into ODL's activity in these models further supports its presumed inactivity.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate study replication and comparison.
Maximal Electroshock (MES) Seizure Test in Mice
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Procedure:
-
Animal Preparation: Male CF-1 mice are acclimated to the laboratory environment.
-
Drug Administration: The test compound or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before the seizure induction to allow for optimal absorption and distribution.
-
Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the mouse. Corneal electrodes are then placed on the eyes.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.[2]
-
Observation: The mouse is observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this response is considered a positive endpoint, indicating anticonvulsant activity.[4]
MES Test Experimental Workflow
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test in Mice
Objective: To evaluate the ability of a compound to raise the threshold for clonic seizures, modeling myoclonic seizures.
Procedure:
-
Animal Preparation: Male CF-1 mice are acclimated to the laboratory environment.
-
Drug Administration: The test compound or vehicle is administered (i.p. or p.o.) at a predetermined time before the convulsant challenge.
-
Convulsant Administration: A subcutaneous injection of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered at a dose known to induce clonic seizures (e.g., 85 mg/kg in CF-1 mice).[6]
-
Observation: The mice are observed for a set period (e.g., 30 minutes) for the onset of clonic seizures, characterized by rhythmic muscle contractions.
-
Endpoint: The absence of clonic seizures or a significant delay in their onset compared to the vehicle-treated group indicates anticonvulsant activity.[6]
scPTZ Test Experimental Workflow
Caption: Workflow for the subcutaneous Pentylenetetrazol (scPTZ) seizure test.
Conclusion
The available data consistently indicate that O-desmethyl lacosamide is a pharmacologically inactive metabolite of lacosamide in both humans and preclinical animal models. While the metabolic pathway leading to its formation is conserved across species, pharmacokinetic differences result in higher relative exposure in animals. This is a key consideration for the design and interpretation of non-clinical safety studies. The lack of anticonvulsant activity of ODL in animal models aligns with its profile in humans, reinforcing the understanding that the therapeutic effects of lacosamide are attributable to the parent compound. Researchers and drug development professionals should consider these comparative aspects when evaluating the overall profile of lacosamide.
References
- 1. akjournals.com [akjournals.com]
- 2. Lacosamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, brain distribution, and plasma protein binding of the antiepileptic drug lacosamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lacosamide as add-on treatment of focal symptomatic epilepsy in a patient with alcoholic liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lacosamide, a novel anti-convulsant drug, shows efficacy with a wide safety margin in rodent models for epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of a Novel Desmethyl Lacosamide Assay Against a Reference LC-MS/MS Method
This guide presents a detailed comparison of a new, high-throughput immunoassay for the quantification of Desmethyl Lacosamide (B1674222) (O-desmethyl lacosamide, ODL), the major metabolite of the antiepileptic drug Lacosamide (LCM), against a well-established liquid chromatography-tandem mass spectrometry (LC-MS/MS) reference method.[1][2] This document is intended for researchers, clinical chemists, and professionals in the field of therapeutic drug monitoring (TDM) to aid in the evaluation of analytical methodologies for Lacosamide and its metabolite. The quantification of ODL can be valuable for estimating an individual's metabolic rate of Lacosamide.[1]
Introduction
Therapeutic drug monitoring of Lacosamide is crucial for optimizing treatment efficacy and minimizing adverse effects in patients with epilepsy.[2] While Lacosamide itself is the active compound, its major but inactive metabolite, O-desmethyl lacosamide (ODL), provides insights into the drug's metabolism.[1] The reference standard for quantifying both LCM and ODL in serum or plasma is LC-MS/MS, a highly sensitive and specific technique.[1][2][3][4] However, LC-MS/MS can be resource-intensive. This guide benchmarks a hypothetical new immunoassay, designed for rapid and high-throughput analysis, against a validated LC-MS/MS reference method.
Data Presentation: Quantitative Assay Performance
The performance of the new Desmethyl Lacosamide assay was rigorously benchmarked against the reference LC-MS/MS method. Key analytical performance characteristics are summarized below.
| Performance Metric | New Immunoassay | Reference LC-MS/MS Method |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.34 µg/mL (as per expanded linear range)[1][2][3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.95 µg/mL[1][2][3] |
| Upper Limit of Quantification (ULOQ) | 50 µg/mL | 30.41 µg/mL[1][2][3] |
| Dynamic Range | ~5 logs | ~1.5 logs |
| Intra-assay Precision (%CV) | < 6% | < 4.7%[1][2][3] |
| Inter-assay Precision (%CV) | < 9% | Not explicitly stated, but total CV is < 4.7%[1][2] |
| Accuracy (% Recovery) | 92-108% | 87.2-106.0%[1][2][3] |
| Sample Volume Required | 20 µL | 25 µL[1] |
| Time to Result | 45 minutes | > 4 hours (including sample prep and run time) |
Experimental Protocols
Detailed methodologies for both the new immunoassay and the reference LC-MS/MS method are provided below.
Reference Method: LC-MS/MS Protocol
This protocol is based on established and validated methods for the quantification of this compound in human serum.[1][2]
a) Sample Preparation (Protein Precipitation):
-
Pipette 25 µL of standard, control, or patient serum into a 1.5 mL polypropylene (B1209903) microcentrifuge tube.[1]
-
Add 150 µL of a precipitation solution (methanol containing an internal standard).[1]
-
Vortex the mixture for 15 seconds.[1]
-
Centrifuge for 10 minutes at 15,500 x g.[1]
-
Transfer 10 µL of the supernatant to an injection vial containing 1 mL of 0.1% formic acid in water.[1]
-
Vortex the vial and inject 3 µL onto the LC-MS/MS system.[1]
b) Chromatographic and Mass Spectrometric Conditions:
-
HPLC System: Nexra Shimadzu HPLC or equivalent.[1]
-
Mass Spectrometer: AB SCIEX QTRAP 5500 or equivalent.[1]
-
Analytical Column: Thermo Accucore C18 (2.6 μm, 50 × 2.1mm).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in methanol.[1]
-
Flow Rate: 0.6 mL/min.[1]
-
Gradient: A stepped and ramped gradient is used to separate the analytes.[1]
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion electrospray mode.
New Method: Immunoassay Protocol
This protocol outlines the key steps for the new hypothetical high-throughput immunoassay.
a) Reagent Preparation:
-
Reconstitute lyophilized calibrators and controls with deionized water.
-
Prepare wash buffer by diluting the concentrated stock solution.
-
Ensure magnetic microparticles, detection antibody, and substrate solution are at room temperature.
b) Assay Procedure:
-
Add 20 µL of calibrators, controls, or patient samples to the designated wells of a 96-well microplate.
-
Add 50 µL of magnetic microparticles conjugated with anti-ODL antibody to each well.
-
Incubate for 15 minutes at 37°C with shaking.
-
Perform a wash cycle using an automated plate washer.
-
Add 50 µL of the enzyme-conjugated detection antibody to each well.
-
Incubate for 15 minutes at 37°C with shaking.
-
Perform a second wash cycle.
-
Add 50 µL of a chemiluminescent substrate.
-
Measure the relative light units (RLU) using a microplate luminometer.
Workflow and Logic Diagram
The following diagram illustrates the workflow for benchmarking the new this compound assay against the reference standard.
Conclusion
The new immunoassay for this compound demonstrates several key advantages over the traditional LC-MS/MS reference method, including a significantly faster time to result, a wider dynamic range, and comparable precision and accuracy. While LC-MS/MS remains the gold standard for specificity, the new assay presents a viable and efficient alternative for high-throughput clinical and research settings where rapid turnaround time is critical. The choice of method will ultimately depend on the specific requirements of the laboratory, including sample volume, desired throughput, and available instrumentation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive and rapid method for quantification of lacosamide and this compound by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Desmethyl Lacosamide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure and compliant laboratory environment. Desmethyl Lacosamide, a metabolite of the anticonvulsant drug Lacosamide, requires careful management throughout its lifecycle, including its final disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, promoting safety and regulatory adherence.
Hazard Profile of this compound
The Safety Data Sheet (SDS) for this compound classifies it as harmful if swallowed, in contact with skin, or if inhaled.[1] While the SDS does not explicitly categorize it as hazardous waste according to the Resource Conservation and Recovery Act (RCRA), its potential health hazards necessitate a cautious approach to disposal. It is crucial to prevent its release into the environment, with the SDS specifically warning not to allow it to enter sewers, surface water, or ground water.[1]
Quantitative Hazard Data
For clarity, the hazard classification for O-Desmethyl Lacosamide is summarized below.
| Hazard Classification | GHS Code | Signal Word |
| Acute toxicity - oral | H302 | Warning |
| Acute toxicity - dermal | H312 | Warning |
| Acute toxicity - inhalation | H332 | Warning |
| Data sourced from the O-Desmethyl Lacosamide Safety Data Sheet.[1] |
Step-by-Step Disposal Protocol
Given the hazard profile of this compound and the absence of specific degradation protocols, the most prudent approach is to manage it as a hazardous chemical waste. This ensures the highest level of safety and compliance with environmental regulations.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A lab coat
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.
-
Collect waste this compound, including any contaminated materials (e.g., weighing boats, pipette tips, paper towels from spill cleanup), in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical, be in good condition, and have a secure, tight-fitting lid.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents as "this compound" and include the approximate quantity.
-
Note the date when the waste was first added to the container.
4. Storage:
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
This storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
5. Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound by flushing it down the drain or placing it in the regular trash.[1][2][3] The U.S. Environmental Protection Agency (EPA) under Subpart P of the RCRA regulations explicitly prohibits the sewering of hazardous pharmaceutical waste by healthcare facilities.[2][4]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the following diagram.
Caption: Workflow for the proper disposal of this compound waste.
Regulatory Framework
The disposal of pharmaceutical and research chemical waste is governed by several regulatory bodies, primarily the Environmental Protection Agency (EPA) and, in some cases, the Drug Enforcement Administration (DEA).[2][5][6] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from its generation to its final disposal.[5][6] Adherence to these regulations and your institution's specific chemical hygiene plan is mandatory.
By following these procedures, you contribute to a safer laboratory environment, protect the ecosystem, and ensure your facility remains in compliance with all relevant regulations. Always consult your institution's specific safety protocols and Environmental Health and Safety department for guidance.
References
Essential Safety and Logistics for Handling Desmethyl Lacosamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of Desmethyl Lacosamide. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of research activities.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an active pharmaceutical ingredient (API). The primary routes of exposure are inhalation, skin contact, and ingestion. It is harmful if swallowed, in contact with skin, or if inhaled. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Component | Specification | Purpose |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | To prevent inhalation of airborne powder. |
| Hand Protection | Powder-free nitrile gloves. Double-gloving is recommended. | To prevent skin contact. Thicker gloves offer better protection. |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from dust particles and splashes. |
| Body Protection | Disposable gown or coverall with long sleeves and tight cuffs. | To prevent contamination of personal clothing and skin. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of footwear and tracking of the compound. |
Operational Plans: Step-by-Step Handling Procedures
Engineering Controls: All handling of powdered this compound must be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize airborne particles.
Experimental Workflow for Handling Powdered this compound
Caption: Experimental workflow for the safe handling of this compound powder.
Detailed Methodologies:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood or containment unit is functioning correctly.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatula, weigh boat, vials, solvents) within the containment area to minimize movement in and out of the hood.
-
-
Weighing this compound:
-
Use an analytical balance inside the fume hood or in a containment enclosure.
-
Carefully transfer the desired amount of powder from the storage container to a weigh boat using a clean spatula.
-
Avoid generating dust. If any powder is spilled, decontaminate the area immediately (see spill cleanup procedures).
-
Close the primary container tightly after weighing.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed this compound.
-
Ensure the vessel is appropriately sized to prevent splashing.
-
Mix gently until the compound is fully dissolved.
-
Disposal Plans
All waste generated from handling this compound must be treated as chemical waste.
Waste Segregation and Disposal
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed plastic bag or container. | Place contaminated items (e.g., gloves, shoe covers, weigh boats, bench paper) in the designated container. |
| Liquid Waste | Labeled, sealed, and compatible solvent waste container. | Collect all solutions containing this compound. |
| Sharps | Puncture-resistant sharps container. | Dispose of any contaminated needles or other sharp objects. |
All waste containers should be clearly labeled with "this compound Waste" and any other hazardous components. Follow your institution's chemical waste disposal procedures. Do not dispose of this material down the drain.
Logical Flow for Waste Disposal
Caption: Decision process for the proper segregation and disposal of this compound waste.
Emergency Procedures: Spill and Exposure
Spill Cleanup:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill.
-
Don PPE: Wear appropriate PPE, including respiratory protection.
-
Containment: For a powder spill, gently cover with damp paper towels to avoid generating dust. For a liquid spill, absorb with a chemical spill absorbent.
-
Cleanup: Carefully wipe the area from the outside in, placing all contaminated materials into a sealed waste bag.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Dispose: Dispose of all cleanup materials as chemical waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
